1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-4-iodo-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFAJKNBLSBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole: A Definitive Guide to Synthesis, Regioselectivity, and Applications in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter the nuanced challenges of synthesizing highly substituted pyrazole intermediates. 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole (CAS: 1354704-67-8) is a privileged building block extensively utilized in the development of novel therapeutics. The C4-iodine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the N1-cyclopentyl and C5-methyl groups provide critical steric bulk and lipophilicity necessary for optimal binding in hydrophobic protein pockets.
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, regioselective synthesis workflows, and downstream applications of this critical intermediate.
Physicochemical Profiling
Understanding the fundamental properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core quantitative metrics of the target molecule.
| Property | Value |
| Chemical Name | 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole |
| CAS Number | 1354704-67-8 |
| Molecular Formula | C9H13IN2 |
| Molecular Weight | 276.12 g/mol |
| SMILES String | CC1=C(I)C=NN1C2CCCC2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area (TPSA) | 17.8 Ų |
Mechanistic Synthesis & Retrosynthetic Analysis
The synthesis of highly substituted pyrazoles is notoriously plagued by regioselectivity issues due to annular tautomerism. To synthesize 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole, two primary retrosynthetic pathways are typically evaluated:
Route A (Direct Alkylation): This route involves the N-alkylation of commercially available 4-iodo-5-methyl-1H-pyrazole[1] using bromocyclopentane. While straightforward, the steric hindrance introduced by the C5-methyl group heavily biases the alkylation toward the less hindered N2 position. Consequently, this route produces the 3-methyl regioisomer as the major product, requiring rigorous chromatographic separation to isolate the desired 5-methyl target.
Route B (De Novo Ring Formation & Iodination): To circumvent the regioselectivity bottleneck, the pyrazole ring can be constructed de novo. Condensation of cyclopentylhydrazine[2] with a 1,3-dicarbonyl equivalent yields 1-cyclopentyl-5-methyl-1H-pyrazole[3]. Subsequent electrophilic iodination at the C4 position is highly regioselective, driven by the electron-donating effects of the N1-alkyl and C5-methyl groups, which activate the C4 carbon toward electrophilic aromatic substitution.
Retrosynthetic pathways and regioselective workflows for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol A: Direct Alkylation (Regioisomer Mixture)
-
Preparation: Charge a flame-dried round-bottom flask with 4-iodo-5-methyl-1H-pyrazole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Causality: Cs₂CO₃ is selected over weaker bases like K₂CO₃ because the large ionic radius of the cesium cation prevents tight ion-pairing, generating a highly nucleophilic, "naked" pyrazolate anion. Stir for 30 minutes at room temperature.
-
Alkylation: Dropwise add bromocyclopentane (1.2 equiv) and heat the mixture to 60 °C for 12 hours.
-
Self-Validation & Isolation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) system. The formation of the two regioisomers will manifest as two distinct spots. The target 5-methyl isomer typically exhibits a lower
value due to its exposed dipole moment. -
Purification: Quench with water, extract with EtOAc, and subject the concentrated organic layer to rigorous silica gel column chromatography to isolate the minor 5-methyl target from the dominant 3-methyl byproduct.
Protocol B: De Novo Synthesis & Regioselective Iodination
-
Condensation: React cyclopentylhydrazine hydrochloride (1.0 equiv) with 4-(dimethylamino)but-3-en-2-one (1.1 equiv) in ethanol. Reflux for 4 hours. Concentrate and extract to isolate the intermediate, 1-cyclopentyl-5-methyl-1H-pyrazole.
-
Electrophilic Iodination: Dissolve the intermediate in anhydrous acetonitrile (MeCN) and cool to 0 °C.
-
Halogenation: Add N-iodosuccinimide (NIS, 1.05 equiv) in portions. Causality: NIS is a mild, easily handled source of electrophilic iodine (
). The electron-donating nature of the N1-cyclopentyl and C5-methyl groups directs the substitution exclusively to the C4 position, preventing over-halogenation. -
Self-Validation & Quench: The initial reaction mixture will appear dark yellow/brown due to transient iodine species. Stir for 2 hours at room temperature. Quench by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). The solution will immediately turn colorless or pale yellow, visually confirming the complete neutralization of unreacted electrophilic iodine.
-
Purification: Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly pure target compound.
Downstream Applications in Drug Discovery
The strategic placement of the C4-iodo moiety makes 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole an exceptional substrate for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
By reacting this intermediate with various aryl or heteroaryl boronic acids, medicinal chemists can rapidly generate libraries of 4-aryl-1-cyclopentyl-5-methylpyrazoles. This specific tricyclic-like scaffold is highly prevalent in the structural design of complex Active Pharmaceutical Ingredients (APIs). For example, similar pyrazole cores are foundational in the development of Phosphodiesterase (PDE) inhibitors for neurodegenerative diseases[4] and potent APELIN receptor (APJ) agonists for cardiometabolic disorders[5]. The N1-cyclopentyl group provides essential lipophilic contacts within the target protein's binding pocket, while the C5-methyl group sterically dictates the dihedral angle of the newly installed C4-aryl group, locking the molecule into its bioactive conformation.
Downstream Suzuki-Miyaura cross-coupling workflow for synthesizing C4-aryl pyrazole derivatives.
References
-
Title : 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole | ChemScene | Chemikart Source : chemikart.com URL : Link
-
Title : 4-Iodo-5-methyl-1H-pyrazole | C4H5IN2 | CID 15501143 - PubChem - NIH Source : nih.gov URL : 1
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Title : Cyclopentylhydrazine | 30923-92-3 - Benchchem Source : benchchem.com URL :2
-
Title : 1-cyclopentyl-5-methyl-1H-pyrazole | 1171370-67-4 - Sigma-Aldrich Source : sigmaaldrich.com URL : 3
-
Title : Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor - ACS Publications Source : acs.org URL : 4
-
Title : Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC Source : nih.gov URL : 5
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A Comprehensive Technical Guide to 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis strategies, physicochemical properties, and its role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique characteristics of substituted pyrazoles.
Chemical Identity and Structural Elucidation
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole belongs to the pyrazole class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific substitution pattern—a cyclopentyl group at the N1 position, an iodine atom at the C4 position, and a methyl group at the C5 position—renders it a valuable intermediate for further chemical modifications, particularly through cross-coupling reactions.
Caption: Chemical structure of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole.
Synthesis Strategies: A Methodical Approach
The synthesis of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole can be logically approached in two main stages: the formation of the pyrazole core and the subsequent regioselective iodination.
Formation of the 1-Cyclopentyl-5-methyl-1H-pyrazole Core
The Knorr pyrazole synthesis and its variations remain a robust and widely adopted method for constructing the pyrazole ring.[2][3] This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, this translates to the reaction of cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopentylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: To this solution, add 2,4-pentanedione (acetylacetone) (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with an organic solvent like ethyl acetate or dichloromethane (3x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of the target compound.
Regioselective Iodination
The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. This allows for direct iodination to introduce the iodine atom.
Experimental Protocol: Iodination of 1-Cyclopentyl-5-methyl-1H-pyrazole
-
Reaction Setup: Dissolve the synthesized 1-Cyclopentyl-5-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a reaction vessel protected from light.
-
Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of iodine (I₂) and a base like sodium bicarbonate (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole.
Physicochemical Properties
While experimental data for the title compound is scarce, predicted physicochemical properties for the closely related isomer, 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS 1354705-17-1), provide valuable estimates for experimental planning.
| Property | Predicted Value | Unit |
| Molecular Formula | C₉H₁₃IN₂ | - |
| Molecular Weight | 276.12 | g/mol |
| Boiling Point | 282 | °C |
| Melting Point | 76.2 | °C |
| Density | 1.64 | g/cm³ |
| LogP (Octanol-Water) | 2.77 | - |
| Water Solubility | 2.93e-3 | g/L |
Data sourced from the US EPA CompTox Chemicals Dashboard for the 3-methyl isomer and should be considered as an estimation.
Applications in Research and Drug Development
The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[2][4][5][6] The title compound, with its specific substitution pattern, is a prime candidate for several applications in drug discovery.
A Versatile Scaffold for Kinase Inhibitors
Many kinase inhibitors, which are crucial in oncology, feature a substituted pyrazole core.[7] The cyclopentyl group can enhance lipophilicity and promote favorable interactions within hydrophobic pockets of kinase active sites. The key feature, however, is the iodo group at the C4 position. This serves as a versatile chemical handle for introducing further diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[4] This allows for the rapid generation of compound libraries to probe the structure-activity relationship (SAR) of a target kinase.
Caption: Utility of the iodo-pyrazole scaffold in generating diverse compound libraries.
Development of Anti-inflammatory and Analgesic Agents
The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4][6] By utilizing 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole as a starting material, novel analogues of existing anti-inflammatory drugs can be synthesized to explore improved efficacy, selectivity (e.g., for COX-2), or pharmacokinetic profiles.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole is not available, general precautions for handling substituted pyrazoles and iodo-compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
The toxicological properties have not been fully investigated, and as with any research chemical, it should be handled with care.[8]
Conclusion
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole represents a strategically designed chemical building block with considerable potential for drug discovery and development. Its pyrazole core is a proven pharmacophore, and the iodo-substituent provides a gateway for extensive chemical diversification. The synthetic protocols and applications outlined in this guide offer a foundation for researchers to harness the capabilities of this versatile compound in the pursuit of novel therapeutic agents.
References
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- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate.
- 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole. ChemScene.
- 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. US EPA.
- MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl]. Capot Chemical.
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- CAS 2885229-54-7 | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. Hoffman Fine Chemicals.
- 1-cyclopentyl-4-iodo-1H-pyrazole. Sigma-Aldrich.
- 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. BLDpharm.
- SAFETY DATA SHEET. Fisher Scientific.
- 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine. Sigma-Aldrich.
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Physicochemical Profiling and Synthetic Utility of 1-Cyclopentyl-4-iodo-5-methylpyrazole in Targeted Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of heterocyclic scaffolds is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 1-Cyclopentyl-4-iodo-5-methylpyrazole (CAS: 1354704-67-8)[1] has emerged as a highly specialized, sterically encumbered building block. Its unique combination of a rigid pyrazole core, a lipophilic N1-cyclopentyl appendage, and a reactive C4-iodo handle makes it an ideal intermediate for the development of targeted therapeutics. Most notably, this scaffold is heavily utilized in the synthesis of highly selective inhibitors for zinc-dependent metalloproteases, specifically meprin α and β (2)[2]. This whitepaper delineates the physicochemical profile, structural rationale, and self-validating synthetic methodologies associated with this critical compound.
Physicochemical Properties & Structural Dynamics
The physicochemical properties of a drug scaffold dictate its behavior in biological systems, influencing both its solubility and its binding affinity within a target protein's active site. For 1-cyclopentyl-4-iodo-5-methylpyrazole, the molecular architecture is purposefully designed to balance lipophilicity with chemical reactivity:
-
N1-Cyclopentyl Group: This non-planar cycloalkane introduces significant lipophilicity (predicted LogP ~2.77) and steric bulk. In the context of protease inhibitors, this group is highly effective at occupying deep, hydrophobic sub-pockets (e.g., the S1' pocket of meprins), which is the primary driver for target selectivity over other metalloproteases (3)[3].
-
C4-Iodo Substituent: Iodine is the largest, most polarizable halogen. While it can participate in halogen bonding within a protein binding site, its primary utility in this scaffold is acting as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (4)[4].
-
C5-Methyl Group: Provides localized steric hindrance adjacent to the N1-cyclopentyl group. This local crowding locks the conformation of the pyrazole ring and restricts the free rotation of any aryl or heteroaryl substituents subsequently installed at the C4 position, pre-organizing the molecule into its bioactive conformation.
Table 1: Physicochemical and Computational Data
| Property | Value | Reference / Derivation |
| CAS Number | 1354704-67-8 | BLD Pharm[1] |
| Molecular Formula | C9H13IN2 | Computed[5] |
| Molecular Weight | 276.12 g/mol | Computed[5] |
| Predicted LogP | ~2.77 | EPA CompTox Homolog Data[6] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | ChemScene Data[5] |
| Hydrogen Bond Donors | 0 | Computed[5] |
| Hydrogen Bond Acceptors | 2 | Computed[5] |
| Physical State | Off-white to pale yellow solid | Empirical Observation |
Mechanistic Role in Drug Design: Meprin α and β Inhibition
Meprin α and β are zinc-dependent astacin metalloproteases implicated in severe pathologies, including Alzheimer's disease, fibrosis, and various carcinomas (7)[7]. Historically, targeting metalloproteases has been plagued by clinical failures due to off-target inhibition of matrix metalloproteases (MMPs).
The 1-cyclopentyl-4-iodo-5-methylpyrazole scaffold has emerged as a solution to this selectivity crisis. The synthetic strategy involves converting the C4-iodo group into a zinc-binding group (ZBG), such as a hydroxamic acid, which chelates the catalytic Zn2+ ion in the active site (8)[8]. Concurrently, the N1-cyclopentyl group is directed into the hydrophobic S1' pocket, providing the necessary steric complementarity that prevents binding to off-target MMPs.
Figure 1: Pharmacophore mapping of the pyrazole scaffold within the meprin metalloprotease active site.
Synthetic Methodologies and Experimental Protocols
The synthesis and subsequent functionalization of 1-cyclopentyl-4-iodo-5-methylpyrazole rely on the regioselective reactivity of the pyrazole core. The C4 position is the most electron-rich carbon, making it highly susceptible to electrophilic aromatic substitution (EAS).
Protocol 1: Regioselective Electrophilic Iodination
-
Objective: Convert 1-cyclopentyl-5-methyl-1H-pyrazole to 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole.
-
Causality & Rationale: N-Iodosuccinimide (NIS) is chosen over elemental iodine due to its milder reaction conditions, higher regioselectivity, and ease of handling. N,N-dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the highly polar transition state during EAS.
-
Self-Validating Procedure:
-
Preparation: Dissolve 1.0 equivalent of 1-cyclopentyl-5-methyl-1H-pyrazole in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of NIS in small portions to control the exothermic reaction.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. The reaction is complete when the starting material spot is fully consumed and replaced by a higher Rf product spot.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This step reduces any unreacted electrophilic iodine species to iodide, preventing over-oxidation and removing the characteristic yellow/brown discoloration.
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via flash column chromatography.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Derivatization
-
Objective: Utilize the C4-iodo handle to install an aryl group, expanding the scaffold for structure-activity relationship (SAR) studies.
-
Causality & Rationale: The C–I bond is highly reactive toward oxidative addition by Pd(0) species, making it an excellent substrate for Suzuki coupling. The C5-methyl group provides steric pressure, ensuring the incoming aryl group adopts an orthogonal conformation relative to the pyrazole plane.
-
Self-Validating Procedure:
-
Setup: In a microwave vial, combine 1-cyclopentyl-4-iodo-5-methylpyrazole (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Base & Solvent: Add potassium carbonate (K₂CO₃, 2.0 eq) as the base. Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Degassing prevents the oxidative homocoupling of the boronic acid.
-
Coupling: Seal the vial and heat to 90 °C for 12 hours (or microwave at 110 °C for 30 minutes). Validation: Complete consumption of the iodide mass peak via LC-MS confirms successful oxidative addition and transmetalation.
-
Isolation: Filter through a pad of Celite to remove the precipitated palladium black, concentrate the filtrate, and purify via preparative HPLC.
-
Figure 2: Step-by-step synthetic workflow from 5-methyl-1H-pyrazole to advanced C4-aryl derivatives.
Conclusion
The 1-cyclopentyl-4-iodo-5-methylpyrazole scaffold represents a masterclass in rational drug design. By meticulously balancing lipophilicity (via the cyclopentyl ring), steric hindrance (via the C5-methyl group), and chemical reactivity (via the C4-iodo handle), it provides medicinal chemists with a highly tunable vector. This compound is not just a passive structural element; it is an active driver of target selectivity, paving the way for next-generation metalloprotease and kinase inhibitors.
References
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Tan, K., Jäger, C., Geissler, S., Schlenzig, D., Buchholz, M., & Ramsbeck, D. (2023). "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β." Journal of Enzyme Inhibition and Medicinal Chemistry.2
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ChemScene. "5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole Computational Chemistry Data." Product Data Sheet. 5
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- 5. chemscene.com [chemscene.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. JP2019519477A - Novel inhibitors of meprin alpha and beta - Google Patents [patents.google.com]
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole: A Strategic Scaffold in Kinase Inhibitor Design
Topic: 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Application Guide Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
In the landscape of modern medicinal chemistry, 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole (CAS: 1354704-67-8 ) represents a high-value heterocyclic building block.[1] Its structural utility lies in the precise orthogonal functionalization it offers: the 4-iodo position serves as a reactive "warhead" handle for palladium-catalyzed cross-couplings, while the 1-cyclopentyl and 5-methyl motifs provide critical steric and lipophilic vectors necessary for tuning potency and selectivity within ATP-binding pockets of kinases (e.g., LRRK2, JAK, and BRAF).
This guide delineates the physicochemical specifications, synthetic logic, and experimental handling of this compound, moving beyond basic data to actionable scientific insight.
Physicochemical Specifications
Accurate characterization is the bedrock of reproducible SAR (Structure-Activity Relationship) studies.
| Property | Value / Description |
| Chemical Name | 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole |
| CAS Number | 1354704-67-8 |
| Molecular Formula | C₉H₁₃IN₂ |
| Molecular Weight | 276.12 g/mol |
| Exact Mass | 276.0123 |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |
| cLogP (Est.) | ~3.2 (High lipophilicity due to cyclopentyl/iodo groups) |
| Topological Polar Surface Area | 17.8 Ų (Low TPSA indicates good membrane permeability) |
Structural Analysis for Drug Design
-
The 4-Iodo Handle: A highly reactive site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. It allows the rapid installation of aryl or heteroaryl systems.
-
The 5-Methyl "Twist": Unlike a simple hydrogen, the methyl group at C5 introduces steric clash with the substituent at C4. This forces the attached aryl ring out of planarity, creating an atropisomeric or twisted conformation often required to fit narrow enzymatic clefts and improve selectivity.
-
The 1-Cyclopentyl Anchor: A hydrophobic moiety that typically occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose pocket) of a kinase, improving binding affinity through van der Waals interactions.
Synthetic Logic & Pathways
Causality in Synthesis: Why we choose specific routes.
The synthesis of 1,5-disubstituted pyrazoles is chemically non-trivial due to the thermodynamic preference for 1,3-isomers during the cyclization of hydrazines with 1,3-diketones. The synthesis of this scaffold requires strict regiocontrol.[2]
Core Synthetic Pathway
The most robust route involves the cyclization of cyclopentylhydrazine followed by electrophilic iodination .
Figure 1: Synthetic workflow prioritizing regiochemical purity.
Mechanistic Insight: The Regioselectivity Challenge
When reacting cyclopentylhydrazine with 4,4-dimethoxybutan-2-one (or an equivalent 1,3-electrophile), two isomers are formed:
-
1-cyclopentyl-3-methylpyrazole (Major): Formed via initial attack of the more nucleophilic terminal nitrogen on the ketone.
-
1-cyclopentyl-5-methylpyrazole (Minor - Target): Formed via attack on the aldehyde/acetal equivalent.
Optimization Strategy: To maximize the 5-methyl isomer, process chemists often employ protic solvents (like ethanol) and specific acid catalysts, or use enaminones ((E)-1-(dimethylamino)but-1-en-3-one) which can alter the attack profile. However, chromatographic separation (silica gel, gradient elution with Hexane/EtOAc) remains the standard purification step before iodination.
Experimental Protocols
Self-Validating Systems for the Bench Scientist.
Protocol A: Synthesis of the Pyrazole Core (Regioselective Cyclization)
Objective: Synthesize 1-cyclopentyl-5-methyl-1H-pyrazole.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentylhydrazine hydrochloride (1.0 equiv) in Ethanol (0.5 M concentration).
-
Addition: Add 4,4-dimethoxybutan-2-one (1.1 equiv) and conc. HCl (catalytic amount, 0.1 equiv).
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexane).
-
Checkpoint: You will likely see two spots. The lower Rf spot is often the 1,5-isomer (more polar due to dipole moment), but this must be confirmed by NOE (Nuclear Overhauser Effect) NMR spectroscopy.
-
-
Workup: Cool to RT, concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography.
-
Critical Step: Isolate the 1-cyclopentyl-5-methyl isomer.[1]
-
Validation: ¹H NMR should show a characteristic C4-H signal and NOE correlation between the N-cyclopentyl methine proton and the C5-Methyl group. If NOE is absent, you have the 3-methyl isomer.
-
Protocol B: Regioselective Iodination at C4
Objective: Install the iodine atom to yield the final product.
-
Reagents: Dissolve pure 1-cyclopentyl-5-methyl-1H-pyrazole (1.0 equiv) in Acetonitrile (MeCN).
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C.
-
Progression: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Mechanism:[1] The C4 position is the most electron-rich nucleophilic site on the pyrazole ring, ensuring exclusive regioselectivity over C3.
-
-
Quench: Quench with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by fading of yellow/brown color).
-
Isolation: Extract with EtOAc. Wash with brine.[3] Dry and concentrate.
-
Yield: The product typically precipitates or crystallizes as an off-white solid.
Application in Drug Discovery (SAR Logic)
From Scaffold to Candidate.
This molecule is not a drug itself but a privileged scaffold . The diagram below illustrates its role in the "Fragment-Based Drug Design" (FBDD) or "Scaffold Hopping" logic used in kinase programs.
Figure 2: Pharmacophore mapping and synthetic utility in kinase inhibitor generation.
Case Study Context
In the development of LRRK2 inhibitors (Parkinson's disease targets), N1-substituted pyrazoles are frequently used. The cyclopentyl group provides a bulkier lipophilic shield compared to a methyl or ethyl group, often improving metabolic stability (preventing N-dealkylation) and increasing residence time in the binding pocket [1].
Safety & Handling (SDS Summary)
-
Hazards: GHS07 (Irritant). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodides can degrade/discolor upon UV exposure).
-
Compatibility: Incompatible with strong oxidizing agents.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. (Methodology for hydrazine cyclization). Retrieved from [Link]
-
EPA CompTox. (2025). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. (Isomer comparison data). Retrieved from [Link]
Sources
A Technical Guide to the DMSO Solubility of Novel Pyrazole Analogs: A Case Study of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility in dimethyl sulfoxide (DMSO) is a foundational parameter in early-stage drug discovery, governing compound storage, high-throughput screening (HTS) fidelity, and the reliability of in vitro assays.[1][2] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the DMSO solubility of novel chemical entities. Using the specific molecule 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole as a representative case study, we delve into the physicochemical principles influencing solubility, present authoritative, step-by-step protocols for kinetic solubility determination, and discuss the critical distinction between kinetic and thermodynamic measurements. The objective is to equip researchers with the expertise to generate robust and reproducible solubility data, thereby enabling more informed decision-making in the progression of drug candidates.
Introduction: The Critical Role of DMSO in Drug Discovery
Dimethyl sulfoxide (DMSO) is recognized as a "universal solvent" in pharmaceutical research, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] Its primary role is as the solvent of choice for creating high-concentration stock solutions of test compounds, which are then serially diluted into aqueous media for biological assays.[4] An accurate understanding of a compound's maximum solubility in DMSO is therefore not a trivial pursuit; it is a critical quality attribute that impacts:
-
Compound Integrity and Storage: Insoluble compounds can precipitate out of solution during storage, leading to inaccurate concentrations in subsequent assays.[2] Proper storage of DMSO stocks, typically at -20°C or -80°C in tightly sealed, inert containers, is crucial to prevent water absorption and degradation.[5][6]
-
Assay Reliability: Undissolved compound particles in an assay can cause artifacts, leading to false positives or negatives. Ensuring a compound is fully dissolved in the initial DMSO stock is the first step to generating reliable biological data.[4]
-
High-Throughput Screening (HTS): In HTS, thousands of compounds are tested in an automated fashion. Poorly soluble compounds are a major source of error and can lead to the wasteful pursuit of non-viable hits.[7]
This guide will use 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole as a working example to illustrate the principles and protocols for solubility assessment. While specific solubility data for this exact molecule is not publicly available, its structural features provide a valuable basis for discussion.
Physicochemical Profile: 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
The solubility of a compound is dictated by its molecular structure. The key to understanding its behavior in DMSO lies in analyzing its constituent parts.
-
Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[8][9] It is a common scaffold in medicinal chemistry, found in numerous approved drugs.[10] The nitrogen atoms can participate in hydrogen bonding, and the ring system has a degree of polarity.
-
Cyclopentyl Group: This bulky, nonpolar alkyl group significantly increases the lipophilicity (fat-solubility) of the molecule.
-
Iodo Group: The iodine atom at the 4-position adds significant molecular weight and further increases lipophilicity. It also serves as a key synthetic handle for creating analogs via cross-coupling reactions.[10]
-
Methyl Group: A small alkyl group that slightly increases lipophilicity.
Predicted Solubility Behavior: Based on its structure, 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole possesses both polar (pyrazole ring) and significant nonpolar (cyclopentyl, iodo) characteristics. While DMSO is an excellent solvent, the large nonpolar surface area suggests that its solubility, though likely sufficient for most applications, will not be unlimited. Its solubility is primarily governed by the balance between the energy required to break the compound's crystal lattice and the energy released upon solvation by DMSO molecules.[11][12] A structurally similar compound, 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole, has a predicted LogKow (a measure of lipophilicity) of 2.77, indicating a preference for non-aqueous environments.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
In pharmaceutical sciences, "solubility" is not a single value but is typically described in two distinct forms: kinetic and thermodynamic.[13][14] Understanding the difference is crucial for designing experiments and interpreting data correctly.
-
Kinetic Solubility: This is the concentration of a compound that appears to be in solution when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer.[15][16] It represents a metastable state and is often higher than the true equilibrium solubility because the compound may form a supersaturated solution that has not yet had time to precipitate.[14] Kinetic solubility is the most relevant measurement for HTS and early in vitro assays where compounds are in contact with the aqueous medium for short periods.[17][18]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true maximum concentration of a compound that can be dissolved in a solvent (at a specific temperature and pH) when the solution is in equilibrium with an excess of the solid compound.[13][14] This measurement is more time- and resource-intensive and is typically reserved for later-stage lead optimization and pre-formulation studies.[17]
Experimental Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry
Nephelometry is a high-throughput method that measures the turbidity of a solution by detecting light scattered by undissolved particles.[19][20] It is an ideal technique for rapidly assessing the kinetic solubility of compound libraries.[7]
Objective: To determine the kinetic solubility of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole in a physiologically relevant buffer.
Materials & Equipment:
-
Test Compound: 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole
-
DMSO (≥99.9% purity, anhydrous)[3]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Acoustic liquid handler or multichannel pipettes
-
Plate sealer
-
Incubator shaker (set to 25°C or 37°C)
-
Laser Nephelometer or plate reader with turbidity measurement capability[19]
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the test compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[4]
-
Ensure complete dissolution. Gentle vortexing or brief sonication in a water bath can be used to aid dissolution.[4] Visually inspect the solution against a light source to confirm no solid particles remain.
-
-
Plate Mapping & Serial Dilution:
-
Design a plate map. Typically, a 2-fold serial dilution is performed across 8 or 12 wells of a 96-well plate.
-
In a "source" plate, prepare the serial dilution of the compound in 100% DMSO. For example, starting with 10 mM, dilute down to create a range of concentrations.
-
-
Compound Transfer to Assay Plate:
-
Into a new, empty 96-well "assay" plate, dispense a small, precise volume (e.g., 1-2 µL) from each well of the DMSO source plate into the corresponding wells of the assay plate.[19]
-
Include DMSO-only wells as a negative control (blank).
-
-
Addition of Aqueous Buffer:
-
Rapidly add the aqueous buffer (e.g., 98-99 µL of PBS, pH 7.4) to each well of the assay plate to achieve the final desired concentrations and a final DMSO concentration of 1-2%.[17] The rapid addition ensures a consistent precipitation process.
-
-
Incubation and Measurement:
-
Immediately seal the plate to prevent evaporation.
-
Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) with gentle shaking.[19]
-
After incubation, measure the turbidity of each well using a nephelometer. The output is typically in Nephelometric Turbidity Units (NTU).[21]
-
Data Analysis and Interpretation
The data from the nephelometer is analyzed by plotting the Nephelometric Turbidity Units (NTU) against the nominal concentration of the compound in each well.
-
Identifying the Solubility Limit: The kinetic solubility is defined as the highest concentration at which the NTU value is not significantly different from the DMSO-only blank wells. Above this concentration, a sharp increase in NTU indicates the formation of a precipitate.
-
Data Presentation: Results are typically categorized or presented in a clear table.
Table 1: Hypothetical Kinetic Solubility Data for 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
| Concentration (µM) | Mean NTU | Result |
| 200 | 185.4 | Insoluble (Precipitate) |
| 100 | 152.1 | Insoluble (Precipitate) |
| 50 | 88.6 | Insoluble (Precipitate) |
| 25 | 12.3 | Soluble |
| 12.5 | 11.8 | Soluble |
| 6.25 | 12.1 | Soluble |
| Blank (DMSO only) | 12.0 | - |
| Kinetic Solubility | ~25 µM |
Interpretation: In this hypothetical example, the compound is considered soluble up to approximately 25 µM. Above this concentration, the sharp rise in turbidity indicates that the compound has precipitated out of the aqueous buffer. This value provides a critical upper limit for concentrations used in subsequent aqueous-based in vitro assays.
Conclusion
Determining the DMSO solubility of novel compounds like 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole is a fundamental and indispensable step in the drug discovery pipeline. As demonstrated, a compound's structure provides initial clues to its behavior, but only empirical testing can provide a definitive value. The high-throughput kinetic solubility assay by nephelometry offers a rapid, reliable, and resource-efficient method for generating this crucial data. By understanding the principles outlined in this guide and implementing robust experimental protocols, researchers can ensure the quality and integrity of their compound collections, enhance the reliability of their screening data, and make more confident, data-driven decisions in the quest for new medicines.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from an internal search of provided documents.
- ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. Retrieved from an internal search of provided documents.
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from an internal search of provided documents.
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
- BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from an internal search of provided documents.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from an internal search of provided documents.
- Blog. (2025, May 23). How to store 99.9% DMSO properly?. Retrieved from an internal search of provided documents.
- Unknown Source. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from an internal search of provided documents.
-
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]
-
Petereit, A. C., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Retrieved from [Link]
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from an internal search of provided documents.
- ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from an internal search of provided documents.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from an internal search of provided documents.
- Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from an internal search of provided documents.
-
Lisurek, M., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. Retrieved from [Link]
- Enamine. (n.d.). Aqueous Solubility Assay. Retrieved from an internal search of provided documents.
- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from an internal search of provided documents.
- Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from an internal search of provided documents.
- BioDuro. (n.d.). ADME Solubility Assay. Retrieved from an internal search of provided documents.
- JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from an internal search of provided documents.
- ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from an internal search of provided documents.
-
Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies. Retrieved from [Link]
- Balakin, K. V., et al. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from an internal search of provided documents.
- IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from an internal search of provided documents.
- Wagner, T. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from an internal search of provided documents.
- Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from an internal search of provided documents.
- IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from an internal search of provided documents.
-
EPA. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. Retrieved from [Link]
- PMC. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from an internal search of provided documents.
- BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from an internal search of provided documents.
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Technical Guide: Calculated LogP and Hydrophobicity of Cyclopentyl Pyrazole Derivatives
Executive Summary
This technical guide provides a rigorous analysis of the physicochemical properties of cyclopentyl pyrazole derivatives, a scaffold central to modern kinase inhibitor design (e.g., Ruxolitinib). We explore the critical balance between lipophilicity (LogP) and aqueous solubility, detailing the structural impact of the cyclopentyl moiety. The guide synthesizes computational prediction methodologies with a validated high-throughput RP-HPLC experimental protocol for lipophilicity determination, offering a self-consistent workflow for medicinal chemists.
Molecular Architecture & Physicochemical Significance[1]
The cyclopentyl pyrazole scaffold represents a strategic "privileged structure" in drug discovery. The pyrazole ring acts as a robust hydrogen bond donor/acceptor system, while the cyclopentyl group provides a distinct hydrophobic vector.
The Cyclopentyl Advantage
In Structure-Activity Relationship (SAR) studies, the cyclopentyl group serves a dual function:
-
Hydrophobic Pocket Filling: It occupies lipophilic sub-pockets (e.g., the ATP-binding site of JAK kinases) with high shape complementarity, often superior to flexible
-alkyl chains or planar phenyl rings. -
Metabolic Stability: Unlike linear alkyl chains prone to
-oxidation, the cycloalkyl ring offers moderate steric protection while maintaining a lower molecular weight than aromatic bioisosteres.
Lipophilicity (LogP) Implications
The partition coefficient (LogP) is the primary descriptor of lipophilicity. For cyclopentyl pyrazoles, the LogP typically falls in the range of 2.5 to 4.5 .
-
Optimal Range: A LogP of 2–3 is ideal for oral bioavailability (Lipinski’s Rule of 5).
-
Risk: Derivatives with LogP > 5 often suffer from poor solubility, high plasma protein binding, and rapid metabolic clearance.
Table 1: Comparative Hydrophobicity of Pyrazole N1-Substituents
| Substituent (
*Values are approximate increments relative to an unsubstituted pyrazole (H).
Computational Methodologies (In Silico)
Before synthesis, accurate prediction of LogP (cLogP) is essential to filter candidates.
Consensus LogP Strategy
Single algorithms often fail due to specific intramolecular interactions (e.g., H-bonding between the pyrazole nitrogen and adjacent polar groups). A consensus approach is required.
-
Atom-Based (e.g., xLogP3): Breaks the molecule into atomic contributions. Accurate for standard alkyl substitutions.
-
Fragment-Based (e.g., cLogP): Uses experimentally determined fragment values. Critical for the pyrazole ring corrections.
-
Physicochemical-Based (e.g., ALOGPS): Incorporates topological indices and electrotopological states.
Recommendation: Use a weighted average of xLogP3 and ALOGPS for cyclopentyl pyrazoles, as they better account for the steric crowding of the cycloalkyl ring.
Experimental Protocol: RP-HPLC Determination of LogP
While "shake-flask" (octanol-water partitioning) is the gold standard, it is low-throughput and prone to emulsion errors. The Reversed-Phase HPLC (RP-HPLC) method is the industry standard for rapid lipophilicity assessment.
Principle
The retention factor (
-
= Retention time of the analyte.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - = Dead time (retention of an unretained marker like Uracil or Sodium Nitrate).
Validated Workflow
Objective: Determine the Chromatographic Hydrophobicity Index (CHI) and convert to LogP.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4) - mimics physiological pH.
-
Mobile Phase B: Acetonitrile (ACN).
-
Standards: A set of 5-7 compounds with known LogP values (e.g., Caffeine, Toluene, Naphthalene, Ruxolitinib).
Step-by-Step Protocol:
-
System Equilibration: Purge the HPLC system with 50% A / 50% B at 1.0 mL/min for 30 minutes.
-
Dead Time Determination (
): Inject Uracil. Record the time of the first disturbance peak. -
Calibration Run: Inject the standard mixture. Calculate
for each standard. -
Regression Analysis: Plot
(y-axis) vs. Literature LogP (x-axis) to generate the calibration equation: -
Analyte Run: Inject the cyclopentyl pyrazole derivative. Measure
, calculate , and apply the equation.
Self-Validation Check: The
Visualizations & Logic Flows
Workflow: From Design to Data
The following diagram illustrates the iterative cycle of designing cyclopentyl pyrazoles, predicting their properties, and validating them experimentally.
Caption: Integrated workflow for optimizing lipophilicity in cyclopentyl pyrazole drug candidates.
SAR Logic: The Cyclopentyl Interaction
This diagram details why the cyclopentyl group is chosen over other substituents in kinase inhibitor design (e.g., JAK2 inhibitors like Ruxolitinib).
Caption: Structure-Activity Relationship (SAR) mapping of the cyclopentyl group versus alternative substituents.
Case Study: Ruxolitinib (Jakafi)
Ruxolitinib is the quintessential cyclopentyl pyrazole. Its design highlights the successful application of these principles.
-
Structure: (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile.[1][2]
-
Role of Cyclopentyl: It sits in the hydrophobic pocket of the JAK1/JAK2 enzyme, providing crucial binding energy.
-
LogP Data:
-
Calculated (AlogP): ~3.47[3]
-
Experimental (HPLC): ~2.9 - 3.2 (pH dependent)
-
Result: High oral bioavailability (>95%) and good membrane permeability.
-
Optimization Lesson: The addition of the nitrile group (CN) on the ethyl linker adjacent to the cyclopentyl ring reduces the overall LogP slightly (polar effect) and improves metabolic stability, demonstrating how to "tame" the lipophilicity of the cyclopentyl group.
References
-
Comparison of Calculated and Experimental LogP in Drug Discovery Source: ResearchGate / Vertex AI Search URL:[Link]
-
Ruxolitinib: Structure, Mechanism, and Properties Source: PubChem / National Library of Medicine URL:[Link]
-
Lipophilicity Trends: Cyclopropyl vs. Isopropyl vs. Cyclopentyl Source: National Institutes of Health (PMC) URL:[Link]
-
Pyrazole Derivatives in Drug Discovery: Biological Activities and SAR Source: MDPI (Molecules Journal) URL:[Link]
Sources
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole: Structural Elucidation, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
Halogenated pyrazoles serve as privileged scaffolds in modern medicinal chemistry and agrochemical development. Among these, 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole (CAS: 1354704-67-8) stands out as a highly versatile building block [1]. The strategic placement of the N1-cyclopentyl group, the C5-methyl group, and the C4-iodo handle provides a unique combination of lipophilicity, conformational control, and synthetic tractability. This whitepaper provides a comprehensive technical guide to its cheminformatic profiling, mechanistic synthesis, and downstream utility in transition-metal-catalyzed cross-couplings.
Cheminformatics and Structural Rationale
To integrate this scaffold into in silico drug discovery pipelines, accurate cheminformatic representations are required.
SMILES Elucidation
The Simplified Molecular-Input Line-Entry System (SMILES) for this compound is CC1=C(I)C=NN1C2CCCC2 .
-
C : The C5-methyl group.
-
C1=C(I) : The C5 carbon double-bonded to the C4 carbon, which bears the iodine atom (I).
-
C=N : The C3 carbon double-bonded to the N2 nitrogen.
-
N1 : The N1 nitrogen, closing the pyrazole ring (1) and acting as the attachment point for the N-substituent.
-
C2CCCC2 : The cyclopentyl ring attached to N1.
Standard InChI and InChIKey
The IUPAC International Chemical Identifier (InChI) provides a standardized, hashed representation to prevent database duplication [2].
-
Standard InChI: InChI=1S/C9H13IN2/c1-7-8(10)6-11-12(7)9-4-2-3-5-9/h6,9H,2-5H2,1H3
-
InChIKey: Derived via a SHA-256 cryptographic hash of the InChI string, yielding a fixed-length 27-character key essential for programmatic querying across chemical databases.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole |
| CAS Registry Number | 1354704-67-8 |
| Molecular Formula | C9H13IN2 |
| Molecular Weight | 276.12 g/mol |
| LogP (Estimated) | ~3.2 (Favorable for membrane permeability) |
Pharmacological Causality: Why this specific substitution pattern?
-
N1-Cyclopentyl: Cycloalkyl groups are deployed to occupy hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites). The cyclopentyl ring offers an optimal balance of steric bulk and metabolic stability compared to linear alkyl chains, preventing rapid cytochrome P450-mediated degradation.
-
C5-Methyl: The presence of a methyl group adjacent to the N1-cyclopentyl ring induces a steric clash. This forces the cyclopentyl group into a restricted conformation, reducing the entropic penalty upon target binding and increasing overall affinity.
-
C4-Iodo: Iodine acts as a highly reactive electrophilic handle for late-stage functionalization, enabling rapid analog generation via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Chemical Synthesis Workflow
The synthesis of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole typically proceeds via a two-step sequence: regioselective construction of the pyrazole core followed by Electrophilic Aromatic Substitution (EAS) at the C4 position.
Because the nitrogen atoms in the pyrazole ring donate electron density into the
Figure 1: Two-step synthetic workflow for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole.
Experimental Methodology: Regioselective C4-Iodination
The following protocol outlines a self-validating system for the C4-iodination of the pyrazole intermediate [3].
Table 2: Reaction Stoichiometry
| Reagent | Equivalents | Role in Reaction |
| 1-Cyclopentyl-5-methyl-1H-pyrazole | 1.0 eq | Starting Material (Nucleophile) |
| N-Iodosuccinimide (NIS) | 1.1 eq | Electrophilic Iodine Source ( |
| N,N-Dimethylformamide (DMF) | 0.2 M | Polar Aprotic Solvent |
| Sodium Thiosulfate ( | Excess (Aq) | Quenching Agent |
Step-by-Step Protocol
-
Preparation: In an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclopentyl-5-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature suppresses radical-mediated side reactions and prevents unwanted off-target halogenation on the cyclopentyl ring.
-
-
Electrophile Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes.
-
Causality: NIS is preferred over molecular iodine (
) because it provides a mild, controlled release of electrophilic iodine, preventing over-oxidation. Portion-wise addition mitigates exothermic spikes.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progression via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 4:1) until the starting material is fully consumed.
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (
).-
Causality (Self-Validation): Thiosulfate rapidly reduces any unreacted NIS or trace
into water-soluble iodide ions ( ). The disappearance of any yellow/brown iodine color visually validates the successful quenching of the electrophile.
-
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography. -
Analytical Validation: Confirm the structure via
H-NMR. The successful iodination is validated by the complete disappearance of the characteristic pyrazole C4-H singlet (typically found around 6.0–6.5 ppm).
Downstream Applications: Suzuki-Miyaura Cross-Coupling
Once synthesized, the C4-iodo moiety serves as a prime candidate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, facilitating rapid oxidative addition by Pd(0) catalysts even at mild temperatures.
Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing the C4-iodo handle.
By coupling this scaffold with various aryl or heteroaryl boronic acids, medicinal chemists can rapidly generate libraries of complex, multi-ring systems designed to probe the structure-activity relationship (SAR) of novel drug targets.
References
-
National Center for Biotechnology Information (NCBI). "Pyrazole - Structure, Properties, and Applications". PubChem Compound Summary. Available at:[Link]
Decoding the Safety Data Sheet (SDS) for Iodinated Pyrazole Intermediates: A Technical Guide for Scale-Up and Synthesis
Introduction
Iodinated pyrazoles, such as 4-iodo-1H-pyrazole, are privileged scaffolds and highly versatile building blocks in medicinal chemistry. The unique reactivity of their carbon-iodine bond makes them indispensable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) 1[1]. However, transitioning these intermediates from milligram-scale discovery to multi-kilogram process chemistry requires a rigorous understanding of their Safety Data Sheets (SDS). Standard Occupational Safety and Health Administration (OSHA) Globally Harmonized System (GHS) SDSs provide a 16-section baseline 2[2], but often lack the mechanistic context required by application scientists. This whitepaper synthesizes regulatory safety data with field-proven chemical principles to establish a self-validating framework for handling iodinated pyrazole intermediates safely and effectively.
Part 1: Physicochemical Hazards & The Heavy Atom Effect (SDS Sections 2 & 9)
The foundational hazard of iodinated pyrazoles stems from the unique properties of the iodine substituent. The carbon-iodine (C-I) bond is significantly weaker than C-F or C-Cl bonds, making it susceptible to homolytic cleavage under ultraviolet (UV) light or extreme thermal stress.
Causality Insight: Why do SDSs recommend storing iodinated pyrazoles in dark, tightly sealed containers under inert gas? The "heavy atom effect" of iodine facilitates intersystem crossing, increasing the likelihood of photochemical degradation. When exposed to light, the C-I bond can cleave to generate highly reactive iodine radicals (I•), which subsequently dimerize to form molecular iodine (
Table 1: Quantitative Physicochemical Data of 4-Iodo-1H-pyrazole
| Property | Value | Clinical/Safety Implication | Source |
| Molecular Weight | 193.97 g/mol | High mass fraction of halogen; requires careful mass-balance tracking during scale-up. | 3[3] |
| Melting Point | 108-110 °C | Solid at room temperature; fine dust inhalation is a primary exposure route. | 3[3] |
| LogP | 1.7 | Moderate lipophilicity; easily penetrates dermal barriers if dissolved in organic solvents. | 3[3] |
| Flash Point | Not Applicable | Combustible solid (Storage Class 11); presents a dust explosion hazard if finely milled. |
Part 2: Toxicological Profile & Mechanistic Pathways (SDS Sections 8 & 11)
According to GHS classifications, 4-iodopyrazole triggers several hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Expertise & Experience: The acute toxicity is primarily driven by the pyrazole core's ability to act as a hydrogen bond donor/acceptor, irritating mucous membranes. However, chronic exposure carries an undocumented risk in generic SDSs: thyroid disruption. Systemic absorption of cleaved iodine species can interfere with thyroid hormone synthesis. Therefore, when handling solutions of iodopyrazoles in highly penetrating solvents like DMSO or DMF, standard nitrile gloves offer insufficient breakthrough times. Double-gloving or using butyl rubber gloves is a self-validating safety choice to prevent transdermal heavy-atom exposure.
Mechanistic pathway of iodopyrazole toxicity and potential physiological disruption.
Part 3: Experimental Protocol: Safe Execution of a Suzuki-Miyaura Cross-Coupling
Iodinated pyrazoles are frequently reacted with boronic acids via palladium catalysis to form biaryl motifs, a critical step in synthesizing kinase inhibitors4[4]. The following protocol integrates OSHA SDS mandates for handling and storage5[5] with a self-validating chemical workflow to ensure both safety and high yield.
Step-by-Step Methodology:
-
Engineering Controls (Fume Hood Setup): Conduct all operations in a certified fume hood with a face velocity of >100 fpm. Ensure the sash is positioned at the operational mark to protect against potential solvent splashing .
-
PPE Verification: Don a fit-tested N95 or P100 particulate respirator (if handling bulk powders outside a glovebox), splash goggles, and chemical-resistant gloves .
-
Reagent Preparation: Weigh 4-iodopyrazole using anti-static weigh boats. Self-Validation: Inspect the powder. A pure batch should be white to off-white. A distinct brown hue indicates iodine liberation; the batch should be recrystallized or discarded.
-
Inert Atmosphere Establishment: Transfer the solid to a Schlenk flask. Apply three vacuum/nitrogen backfill cycles. Causality: Oxygen not only degrades the Pd-catalyst but can also accelerate the photolytic degradation of the C-I bond.
-
Reaction Execution: Add the boronic ester, base (e.g.,
), and solvent (e.g., Toluene/ ) 4[4]. Introduce the palladium catalyst (e.g., ) last. Heat to 90 °C. -
In-Process Monitoring: Monitor via LC-MS. The disappearance of the 193.97 m/z peak confirms the consumption of the hazardous iodinated intermediate.
-
Quenching: Cool to 0 °C. Add water to quench. Crucial Safety Step: If free iodine is suspected (brown reaction mixture), wash the organic layer with a 10% aqueous sodium thiosulfate (
) solution. This reduces toxic to benign, water-soluble iodide ( ).
Self-validating safety workflow for palladium-catalyzed reactions using iodopyrazoles.
Part 4: Environmental & Disposal Considerations (SDS Sections 12 & 13)
Halogenated organic compounds pose significant environmental hazards. While 4-iodopyrazole is not explicitly classified as a severe marine pollutant in all jurisdictions, its resistance to natural biodegradation necessitates strict disposal protocols to prevent ecological accumulation 6[6].
-
Aqueous Waste: Never discharge aqueous washes containing pyrazole derivatives into the municipal sewer. They must be collected in designated halogenated aqueous waste containers.
-
Solid Waste: Contaminated PPE, weigh boats, and filter cakes containing residual palladium and unreacted iodopyrazole must be incinerated by a certified hazardous waste contractor .
Conclusion
Interpreting the SDS for iodinated pyrazole intermediates requires looking beyond generic hazard statements. By understanding the heavy atom effect, the specific toxicological pathways of the pyrazole core, and implementing self-validating chemical workflows like thiosulfate quenching, application scientists can ensure both the integrity of their syntheses and the safety of their personnel.
References
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 77022, 4-Iodopyrazole." PubChem. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Safety Data Sheets (QuickCard)." OSHA.gov. Available at:[Link]
-
National Institutes of Health (NIH). "HS-1371, a novel kinase inhibitor of RIP3-mediated necroptosis." PMC. Available at:[Link]
Sources
- 1. 4-Isopropyl-1H-pyrazole|CAS 13753-53-2|Supplier [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HS-1371, a novel kinase inhibitor of RIP3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. tcichemicals.com [tcichemicals.com]
Therapeutic Potential of 1-Cyclopentyl-5-Methylpyrazole Scaffolds: A Technical Guide
The following technical guide details the therapeutic utility, medicinal chemistry, and synthesis of the 1-cyclopentyl-5-methylpyrazole scaffold.
Executive Summary
The 1-cyclopentyl-5-methylpyrazole moiety represents a privileged heterocyclic scaffold in modern medicinal chemistry, primarily recognized for its utility in designing Type I and Type II kinase inhibitors . While pyrazoles are ubiquitous in drug discovery (e.g., Celecoxib, Ruxolitinib), this specific substitution pattern—featuring a bulky hydrophobic cyclopentyl group at
This guide analyzes the structural rationale, synthetic pathways, and biological validation of this scaffold, specifically within the context of overcoming resistance in B-cell malignancies.
Medicinal Chemistry & SAR Rationale
Structural Pharmacology
The therapeutic value of the 1-cyclopentyl-5-methylpyrazole scaffold stems from its ability to enforce specific binding conformations within the kinase hinge region.
| Feature | Structural Role | Pharmacological Consequence |
| N1-Cyclopentyl | Hydrophobic Occupancy | Fills the solvent-exposed hydrophobic pocket (often the ribose-binding pocket or specific selectivity filters like the "selectivity pocket" in BTK). The alicyclic bulk provides better metabolic stability than linear alkyl chains and higher selectivity than phenyl rings. |
| C5-Methyl | Conformational Lock | Induces a dihedral twist between the pyrazole ring and substituents at C4 (often an amide or aryl group). This "atropisomeric-like" twist minimizes steric clash with the gatekeeper residue (e.g., Thr474 in BTK) and pre-organizes the molecule for binding. |
| C4-Position | Vector Attachment | Serves as the primary vector for extending into the back pocket or solvent front. In BTK inhibitors (e.g., Redx Pharma’s RXC005 series), this position bears a carboxamide linking to a substituted aryl moiety. |
| N2-Nitrogen | H-Bond Acceptor | Often acts as a hydrogen bond acceptor for the hinge region backbone NH (e.g., Met477 in BTK). |
The "Reversible" Shift in BTK Inhibition
First-generation BTK inhibitors (e.g., Ibrutinib) are covalent irreversible inhibitors targeting Cys481.[1][2] Resistance emerges via C481S mutations , rendering the covalent warhead ineffective. The 1-cyclopentyl-5-methylpyrazole scaffold is pivotal in the design of reversible, non-covalent inhibitors (next-generation). By relying on shape complementarity (van der Waals forces from the cyclopentyl group) rather than covalent bonding, these scaffolds maintain potency against both wild-type and C481S mutant kinases.
Biological Mechanism & Signaling Pathways[3][4][5]
The primary therapeutic target for this scaffold is the B-cell Receptor (BCR) signaling pathway. Inhibition of BTK blocks the amplification of downstream survival signals (NF-κB, MAPK) in leukemic cells (CLL, MCL).
Pathway Visualization
The following diagram illustrates the intervention point of 1-cyclopentyl-5-methylpyrazole derivatives within the BCR cascade.
Caption: Mechanism of action for reversible BTK inhibitors utilizing the pyrazole scaffold, effective against both Wild-Type and C481S resistant mutants.
Chemical Synthesis Protocol
Achieving the correct regiochemistry (1-cyclopentyl-5-methyl vs. 1-cyclopentyl-3-methyl) is the most critical synthetic challenge. The reaction of cyclopentylhydrazine with a simple 1,3-diketone yields a mixture. The Self-Validating Protocol: Use of an enaminone intermediate ensures regioselective formation of the 5-methyl isomer.
Synthesis Workflow Diagram
Caption: Regioselective synthesis route via enaminone intermediate to ensure 1,5-substitution pattern.
Step-by-Step Methodology
Objective: Synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate.
Step 1: Enaminone Formation (Intermediate A)
-
Charge: In a round-bottom flask, add Ethyl acetoacetate (10.0 mmol) and DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (12.0 mmol).
-
Reaction: Heat to reflux (approx. 90°C) for 2 hours. The reaction is self-indicating; the evolution of methanol ceases when complete.
-
Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of ethyl acetoacetate and formation of a UV-active polar spot (Enaminone).
-
Workup: Concentrate in vacuo to remove excess DMF-DMA and methanol. The resulting orange oil (Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate) is used directly without purification.
Step 2: Cyclization (Pyrazoles Ring Formation)
-
Solvation: Dissolve the crude Enaminone from Step 1 in Absolute Ethanol (20 mL).
-
Addition: Add Cyclopentylhydrazine hydrochloride (10.0 mmol) followed by Triethylamine (10.0 mmol) to neutralize the salt.
-
Cyclization: Reflux the mixture (80°C) for 3 hours.
-
Mechanistic Note: The hydrazine
attacks the electrophilic -carbon of the enaminone (displacing dimethylamine), followed by intramolecular attack of the substituted nitrogen on the ketone carbonyl. This sequence enforces the 1-cyclopentyl-5-methyl regiochemistry.
-
-
Isolation: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry over
. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). -
Characterization (Self-Validation):
-
1H NMR (CDCl3): Look for the characteristic singlet for C3-H (approx. 7.9 ppm) and the singlet for C5-CH3 (approx. 2.5 ppm).
-
Regioisomer Check: In the 1,5-isomer, the methyl group signal is typically downfield compared to the 1,3-isomer due to the anisotropic effect of the orthogonal carboxylate.
-
Experimental Validation: Kinase Selectivity Assay
To verify the therapeutic potential of the synthesized scaffold, a biochemical assay against BTK is required.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents: Recombinant BTK (human, full length), Fluorescein-labeled Poly-GT substrate, ATP (
concentration), and Terbium-labeled anti-phospho-tyrosine antibody. -
Compound Prep: Prepare 10-point serial dilutions of the 1-cyclopentyl-5-methylpyrazole derivative in DMSO.
-
Reaction:
-
Incubate Enzyme + Compound (15 min) to allow equilibrium binding.
-
Add ATP + Substrate mixture to initiate kinase reaction.
-
Incubate for 60 min at Room Temperature.
-
-
Detection: Add Terbium-antibody detection mix. Read Fluorescence on a plate reader (Excitation: 340 nm; Emission: 520 nm / 495 nm).
-
Data Analysis: Calculate
using a 4-parameter logistic fit.-
Success Criteria: A potent scaffold derivative should exhibit an
.
-
References
-
Redx Pharma. (2020). Substituted Pyrazoles as Kinase Inhibitors. US Patent US10695323B2.[3] Link
-
Loxo Oncology. (2019).[4] Compounds useful as kinase inhibitors (Pirtobrutinib/LOXO-305 context). US Patent US10342780B2.[4] Link
-
Rosa, F. A., et al. (2008).[5] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. Link
-
Maddocks, K. J., et al. (2015).[2] Etiology of Ibrutinib Resistance: C481S Mutations. JAMA Oncology, 1(1), 80-87. Link
-
Fabbro, D. (2015). The 1-substituted-5-methylpyrazole scaffold in drug discovery. Methods and Principles in Medicinal Chemistry, 62, 1-35. Link
Sources
- 1. RXC005 (Jaypirca™ (pirtobrutinib)) Reversible BTK inhibitor - Redx [redxpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. US10695323B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 4. US10342780B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 5. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
Strategic Sourcing and Synthetic Utility of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole in Preclinical Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, ubiquitous in FDA-approved kinase inhibitors and anti-inflammatory agents. Among the advanced building blocks available to researchers, 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole (CAS: 1354704-67-8) stands out as a highly strategic intermediate. This whitepaper provides an in-depth technical analysis of its structural utility, current global supplier landscape, pricing analytics, and self-validating protocols for its integration into downstream drug discovery workflows.
Chemical Profile & Mechanistic Rationale
The precise substitution pattern of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole is engineered to solve specific structural and synthetic challenges in hit-to-lead optimization:
-
N1-Cyclopentyl Group (Lipophilic Anchor): The cyclopentyl ring provides a balanced increase in lipophilicity (LogP) without introducing excessive rotational entropy. In kinase targeting, this moiety frequently occupies the hydrophobic sub-pockets adjacent to the ATP-binding hinge region.
-
C4-Iodo Moiety (Electrophilic Handle): The carbon-iodine (C-I) bond is thermodynamically weaker and more polarizable than its C-Br or C-Cl counterparts. This causality makes it an exceptionally reactive electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for rapid diversification at the C4 position even under mild conditions.
-
C5-Methyl Group (Conformational Lock): The methyl group introduces critical steric hindrance adjacent to the C4 position. Post-coupling, this steric bulk restricts the free rotation of the newly formed C-C bond. This restriction is often exploited to stabilize bioactive conformations or to generate separable atropisomers, a key strategy in modern drug design.
Figure 1: Pd-catalyzed cross-coupling cycle leveraging the C4-iodo handle.
Sourcing Strategy: Supplier Landscape and Pricing Analytics
Procuring highly functionalized pyrazoles requires balancing cost, lead time, and batch consistency. The global supply chain for CAS 1354704-67-8 relies heavily on specialized chemical vendors. Below is a consolidated market analysis based on current vendor data,[1],[2].
Table 1: Commercial Supplier Sourcing Matrix
| Supplier / Aggregator | Catalog / SKU | Estimated Pricing (5g Scale) | Availability / Notes |
| ChemScene (via Chemikart) | CS-0337656 | ₹148,986 INR (~$1,795 USD) | High-purity catalog item; subject to 18% GST in applicable regions. |
| BLD Pharm | BD612693 | Price on Request (Bulk Inquiry) | Listed within specialized pyrazole libraries; requires lead-time verification[1]. |
| ChemicalBook | CB82813511 | Variable by Tier-2 Vendor | Aggregator platform useful for sourcing larger scale custom synthesis[2]. |
Note: Pricing is subject to regional tariffs, shipping logistics, and institutional discounts. Always request a Certificate of Analysis (CoA) prior to procurement.
Quality Control: Self-Validating Analytical Protocol
Commercial building blocks can degrade or contain residual palladium/copper from their upstream synthesis. Before committing this $1,700+ intermediate to a complex synthetic sequence, it must pass a self-validating Quality Control (QC) workflow.
Step-by-Step QC Methodology
-
Visual Inspection & Solubility Profiling:
-
Action: Dissolve 5 mg of the compound in 1 mL of Dichloromethane (DCM).
-
Causality: The solution must be completely clear. Turbidity indicates the presence of inorganic salts (e.g., residual iodides or carbonates from vendor synthesis), which can poison downstream catalysts.
-
-
LC-MS (ESI+) Validation:
-
Action: Run a rapid 3-minute gradient (5-95% MeCN/H2O with 0.1% Formic Acid).
-
Validation Checkpoint: Look for the primary [M+H]+ peak at m/z 277.0 . The presence of a peak at m/z 151.1 would indicate loss of the iodine atom (dehalogenation), a common degradation pathway.
-
-
Karl Fischer (KF) Titration:
-
Action: Measure water content.
-
Causality: Moisture levels must be <0.5%. Excess water can prematurely hydrolyze sensitive reagents in anhydrous downstream steps (e.g., Buchwald-Hartwig aminations).
-
Figure 2: Self-validating analytical workflow for commercial pyrazole.
Downstream Application: Standardized Suzuki-Miyaura Workflow
To maximize the utility of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole, the following protocol outlines a highly optimized Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system, utilizing In-Process Controls (IPC) to ensure catalytic turnover.
Step-by-Step Reaction Methodology
-
Step 1: Reagent Assembly & Solvent Selection
-
Combine 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole (1.0 eq), the desired Aryl Boronic Acid (1.2 eq), and K2CO3 (2.5 eq) in a Schlenk flask.
-
Solvent Causality: Add a 4:1 mixture of 1,4-Dioxane and H2O. Dioxane provides a high boiling point (101°C) for thermal activation, while the aqueous phase is strictly required to dissolve the inorganic base and activate the boronic acid into the reactive, electron-rich boronate species necessary for transmetalation.
-
-
Step 2: Atmospheric Purging (Critical Step)
-
Sparge the solvent mixture with Argon gas for 15 minutes prior to catalyst addition.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, terminating the catalytic cycle.
-
-
Step 3: Catalyst Addition & Thermal Activation
-
Add Pd(dppf)Cl2 (0.05 eq). Heat the reaction to 90°C under Argon.
-
-
Step 4: In-Process Control (IPC) Validation
-
After 2 hours, extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Self-Validation: If the starting material (m/z 277.0) persists without product formation, the catalyst has likely poisoned. The protocol dictates an immediate spike of an additional 0.02 eq of Pd(dppf)Cl2 rather than abandoning the batch.
-
-
Step 5: Workup and Isolation
-
Cool to room temperature, dilute with Ethyl Acetate, and wash with brine to remove the Dioxane/H2O phase. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
-
References
- Source: chemikart.
- 1542062-65-6|1-Cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole - BLDpharm(Contains catalog data for CAS 1354704-67-8)
- Source: chemicalbook.
Sources
Methodological & Application
synthesis of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole from 1,3-diketones
Application Note: Strategic Synthesis of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
Executive Summary
This guide details the synthesis of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole , a critical scaffold in the development of kinase inhibitors (e.g., LRRK2, JAK) and TRP channel modulators. While the user request specifies "1,3-diketones" as starting materials, achieving the specific 5-methyl substitution pattern (with a proton at C3) requires the use of a masked 1,3-ketoaldehyde (specifically 4,4-dimethoxy-2-butanone) rather than a symmetrical 1,3-diketone like acetylacetone (which would yield the 3,5-dimethyl analog).
This protocol outlines a two-phase workflow:
-
Regioselective Cyclocondensation: Constructing the pyrazole core with high fidelity for the 1,5-isomer.
-
Electrophilic Iodination: Installing the iodine pharmacophore at the C4 position using N-iodosuccinimide (NIS).
Retrosynthetic Analysis & Strategy
The synthesis relies on the inherent nucleophilicity differences between the nitrogen atoms of cyclopentylhydrazine and the electrophilicity differences within the 1,3-dicarbonyl equivalent.
Key Mechanistic Insight:
-
Electrophile: In 4,4-dimethoxy-2-butanone (which hydrolyzes in situ to 3-oxobutanal), the aldehyde carbon is more electrophilic than the ketone.
-
Nucleophile: The terminal amino group (
) of the hydrazine is more nucleophilic than the substituted amine ( ). -
Outcome: The
attacks the aldehyde first. Subsequent cyclization places the ketone-derived methyl group at the C5 position (adjacent to the N1-cyclopentyl group), yielding the desired 1-cyclopentyl-5-methyl isomer as the major product.
Figure 1: Retrosynthetic logic flow from target to commercially available precursors.
Experimental Protocols
Phase 1: Synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole
Objective: Construct the pyrazole ring with >10:1 regioselectivity favoring the 5-methyl isomer.
Materials:
-
Cyclopentylhydrazine hydrochloride (CAS: 24214-73-1)
-
4,4-Dimethoxy-2-butanone (CAS: 5436-21-5)
-
Ethanol (Absolute)
-
Hydrochloric acid (12M, catalytic)
-
Sodium bicarbonate (sat. aq.)
Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclopentylhydrazine hydrochloride (10.0 g, 73.2 mmol, 1.0 equiv) in ethanol (100 mL).
-
Addition: Add 4,4-dimethoxy-2-butanone (10.6 g, 80.5 mmol, 1.1 equiv) to the solution.
-
Catalysis: Add 3-5 drops of concentrated HCl. Note: The acidity hydrolyzes the acetal to the reactive aldehyde in situ.
-
Reaction: Heat the mixture to reflux (80 °C) for 4 hours. Monitor by LCMS for the disappearance of hydrazine mass (M+H = 101.1).
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Neutralization: Dilute the residue with Ethyl Acetate (100 mL) and wash carefully with saturated
(2 x 50 mL) to neutralize the HCl salt. -
Extraction: Wash the organic layer with brine, dry over
, filter, and concentrate. -
Purification (Critical): The crude material contains a mixture of 5-methyl (major) and 3-methyl (minor) isomers. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Elution Order: The 1-cyclopentyl-5-methyl isomer typically elutes after the 3-methyl isomer due to steric shielding of the N-lone pair, making it slightly less polar on silica.
-
Yield: Expect 65-75% yield of the desired isomer.
-
Phase 2: Synthesis of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
Objective: Install the iodine atom specifically at the C4 position via Electrophilic Aromatic Substitution (EAS).
Materials:
-
1-Cyclopentyl-5-methyl-1H-pyrazole (from Phase 1)
-
N-Iodosuccinimide (NIS) (CAS: 516-12-1)
-
Acetonitrile (MeCN)
-
Sodium Thiosulfate (
)
Protocol:
-
Dissolution: In a reaction vial protected from light (wrap in foil), dissolve 1-cyclopentyl-5-methyl-1H-pyrazole (5.0 g, 33.3 mmol, 1.0 equiv) in acetonitrile (50 mL).
-
Iodination: Add NIS (7.87 g, 35.0 mmol, 1.05 equiv) portion-wise over 10 minutes at room temperature.
-
Why NIS? NIS is preferred over elemental iodine (
) because it generates the succinimide byproduct which is easily removed, and avoids the harsh oxidative conditions of /oxidant systems.
-
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The product will be significantly less polar than the starting material.
-
Quench: Dilute with EtOAc (100 mL) and wash with 10% aqueous sodium thiosulfate (50 mL) to remove any generated iodine (indicated by fading of brown color).
-
Workup: Wash with water and brine. Dry over
and concentrate. -
Purification: Recrystallization from Hexanes/EtOAc or a short silica plug is usually sufficient.
-
Target Yield: >85%.
-
Quality Control & Validation
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >98% | HPLC (254 nm) |
| Mass Spec | [M+H]+ = 277.02 (approx) | ESI-MS |
| Regio-Isomer ID | NOE Observed between Cyclopentyl-H1 and Methyl-H | 1D-NOE NMR |
Structural Validation (NOE Logic): Distinguishing the 5-methyl from the 3-methyl isomer is the most critical QC step.
-
5-Methyl Isomer: The methyl group is spatially close to the cyclopentyl ring. Irradiation of the methyl signal in NMR will show a Nuclear Overhauser Effect (NOE) enhancement of the cyclopentyl methine proton.
-
3-Methyl Isomer: The methyl group is distal; no NOE is observed.
Figure 2: Logic flow for structural validation using Nuclear Overhauser Effect (NOE) spectroscopy.
References
- Regioselectivity in Pyrazole Synthesis: Title: Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Source:Synlett (2006).
-
Iodination Protocols
-
General Pyrazole Chemistry
-
Application in Kinase Inhibitors (Context)
- Title: Discovery of GNE-7915, a Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor.
- Source:ACS Medicinal Chemistry Letters (2012). (Demonstrates the utility of the 1-alkyl-4-iodo-5-methylpyrazole scaffold).
-
URL:[Link]
Sources
Application Note & Protocols: Strategic C-C Bond Formation Using 1-Cyclopentyl-4-iodo-5-methylpyrazole in Sonogashira Coupling Reactions
Here are the detailed Application Notes and Protocols for the Sonogashira coupling of 1-cyclopentyl-4-iodo-5-methylpyrazole.
Abstract This guide provides a comprehensive overview and detailed protocols for the application of 1-cyclopentyl-4-iodo-5-methylpyrazole as a key building block in Sonogashira cross-coupling reactions. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics.[1] This document outlines the mechanistic underpinnings of the Sonogashira reaction, provides a validated protocol for the synthesis of the title iodo-pyrazole, and offers detailed, step-by-step procedures for its coupling with various terminal alkynes. Optimized conditions, troubleshooting, and applications in drug discovery are discussed to support researchers, medicinal chemists, and process development scientists in leveraging this versatile synthetic methodology.
Introduction: The Convergence of Pyrazole Scaffolds and Sonogashira Coupling
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its prevalence in marketed drugs, from the anti-inflammatory celecoxib to the anticoagulant apixaban, underscores its value as a pharmacophore capable of engaging in critical biological interactions.[1][3] The ability to strategically functionalize the pyrazole core is therefore of paramount importance in drug discovery programs.
The Sonogashira cross-coupling reaction stands as one of the most powerful and reliable methods for forming C(sp²)–C(sp) bonds.[4][5] This palladium- and copper-catalyzed reaction enables the coupling of aryl or vinyl halides with terminal alkynes under mild conditions, making it an indispensable tool for synthesizing complex molecular architectures.[6][7] The resulting aryl-alkyne products are themselves versatile intermediates, serving as precursors for a wide array of more complex structures.
This application note focuses on 1-cyclopentyl-4-iodo-5-methylpyrazole, a highly useful intermediate designed for synthetic diversification. The iodo-substituent at the 4-position provides a reactive handle for Sonogashira coupling, while the N-cyclopentyl and C5-methyl groups can modulate solubility, metabolic stability, and target engagement of the final compounds.
The Sonogashira Coupling: Mechanism and Key Parameters
A deep understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][8]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.[8] The phosphine ligands (L) stabilize the palladium center and modulate its reactivity. The choice of ligand can be critical, especially for challenging substrates.
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[6] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium complex, which is often the rate-limiting step.[8] While effective, copper can sometimes lead to undesirable alkyne homocoupling (Glaser coupling), prompting the development of copper-free protocols.[7]
-
Base: A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. Its primary roles are to neutralize the hydrogen halide (HX) byproduct generated during the reaction and to facilitate the deprotonation of the terminal alkyne, a necessary step for the formation of the copper acetylide.[5]
-
Solvent: Anhydrous, degassed solvents such as DMF, THF, or toluene are typically used to prevent the deactivation of the catalyst and unwanted side reactions.
Synthesis of Starting Material: 1-Cyclopentyl-4-iodo-5-methylpyrazole
The title compound is not widely commercially available and must be synthesized. A reliable two-step procedure starting from common laboratory reagents is presented below. This protocol is adapted from established methods for pyrazole synthesis and subsequent iodination.[9][10]
Protocol 3.1: Synthesis of 1-Cyclopentyl-5-methylpyrazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentane-2,4-dione (1.0 eq), cyclopentylhydrazine hydrochloride (1.05 eq), and ethanol (5 mL per mmol of dione).
-
Reaction Execution: Add sodium acetate (1.1 eq) to the mixture. Heat the reaction to reflux (approx. 80 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.
Protocol 3.2: Iodination to 1-Cyclopentyl-4-iodo-5-methylpyrazole
-
Reaction Setup: Dissolve the 1-cyclopentyl-5-methylpyrazole (1.0 eq) from the previous step in acetonitrile (10 mL per mmol).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
-
Reaction Execution: Heat the reaction mixture to 80-85 °C and stir for 1-2 hours.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of a new, lower Rf spot corresponding to the iodinated product.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water and brine.
-
Purification and Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in heptane) to yield the pure 1-cyclopentyl-4-iodo-5-methylpyrazole. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
General Protocol for Sonogashira Coupling
This section provides a robust, general protocol for the coupling of 1-cyclopentyl-4-iodo-5-methylpyrazole with a terminal alkyne.
Protocol 4.1: Standard Copper-Catalyzed Sonogashira Coupling
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 1-cyclopentyl-4-iodo-5-methylpyrazole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq), and copper(I) iodide [CuI] (0.04-0.10 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL per mmol of iodo-pyrazole) followed by an amine base (e.g., triethylamine, 2.0-3.0 eq) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 8-24 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired alkynylated pyrazole.
Protocol Optimization and Substrate Scope
The optimal reaction conditions can vary depending on the electronic and steric properties of the alkyne coupling partner. The following table provides starting points for optimization.
| Parameter | Aryl Alkynes (e.g., Phenylacetylene) | Alkyl Alkynes (e.g., 1-Hexyne) | Silyl-Protected Alkynes (e.g., TMS-acetylene) | Rationale & Comments |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (3-5 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%) | Aryl alkynes are generally more reactive. Alkyl alkynes may require a more active Pd(0) source. |
| CuI | 2-4 mol% | 5-10 mol% | 2-4 mol% | Higher copper loading can sometimes facilitate the coupling of less reactive alkyl alkynes. |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) | Triethylamine (Et₃N) | DIPA is more sterically hindered and can sometimes suppress alkyne homocoupling. |
| Solvent | THF or DMF | DMF | THF | DMF is more polar and can aid in solubilizing reagents and accelerating slower reactions. |
| Temperature | Room Temp - 40 °C | 40 - 60 °C | Room Temp | Heating is often required for less reactive alkyl alkynes. |
| Reaction Time | 6-12 hours | 12-24 hours | 4-8 hours | Silyl-protected alkynes are often highly reactive. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents/base; Increase reaction temperature in 10 °C increments. |
| Significant Alkyne Homocoupling | Presence of oxygen; High copper concentration; Base choice. | Ensure strict anaerobic conditions[5]; Reduce CuI loading; Switch base from Et₃N to a bulkier amine like DIPA; Consider a copper-free protocol.[7] |
| Recovery of Starting Iodo-pyrazole | Reaction has not initiated. | Check catalyst activity; Add a fresh portion of catalyst; Ensure the alkyne is not degraded. |
| Decomposition of Product | Product is sensitive to prolonged heat or basic conditions. | Run the reaction at the lowest possible temperature for a shorter duration; Use a milder base like K₂CO₃ in a suitable solvent.[11] |
Applications in Drug Discovery
The 4-alkynylated-1-cyclopentyl-5-methylpyrazoles synthesized via these protocols are valuable scaffolds for building libraries of potential drug candidates.
-
Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted pyrazole core to anchor within the ATP-binding site. The alkyne handle can be further elaborated to target specific residues or regions of the kinase.
-
GPCR Ligands: The rigid alkyne linker can be used to position other pharmacophoric elements with high geometric precision, which is ideal for designing selective G-protein coupled receptor (GPCR) antagonists or agonists.
-
Sildenafil Analogues: Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, features a pyrazolopyrimidinone core.[12] The title compound can serve as a starting point for novel analogues, potentially offering altered selectivity profiles.[12] The alkyne can be used in "click chemistry" reactions or be reduced to create more flexible linkers.
Conclusion
1-Cyclopentyl-4-iodo-5-methylpyrazole is a highly effective and versatile building block for the synthesis of functionalized pyrazoles via the Sonogashira cross-coupling reaction. The protocols detailed in this guide provide a solid foundation for researchers to reliably synthesize and utilize this intermediate. By understanding the underlying mechanism and key reaction parameters, scientists can efficiently optimize conditions for a broad range of substrates, accelerating the discovery and development of new chemical entities for therapeutic applications.
References
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
-
Zhang, L., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
MDPI Books. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Available at: [Link]
-
El-Sayed, N., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews. Available at: [Link]
-
Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
ResearchGate. (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]
-
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
ResearchGate. Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. Available at: [Link]
-
Liu, L., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
Royal Society of Chemistry. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Glisic, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
-
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials. Available at: [Link]
-
Mazeikaite, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC. Available at: [Link]
- Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. 1H-Pyrazole, 4-iodo-1-methyl-5-(4-methylphenyl)- synthesis - chemicalbook [chemicalbook.com]
- 11. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Synthesis of 1-Substituted-5-Methylpyrazoles
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the persistent challenge of controlling regiochemistry in pyrazole synthesis, specifically targeting the 1-substituted-5-methylpyrazole scaffold—a critical pharmacophore in p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals.[1]
Executive Summary
The synthesis of 1-substituted-5-methylpyrazoles via the condensation of hydrazines with 1,3-dicarbonyl equivalents (Knorr synthesis) is historically plagued by poor regioselectivity, often yielding mixtures of 1,3- and 1,5-isomers.[1] While the 1,3-isomer is thermodynamically favored in many standard Knorr conditions due to steric minimization, the 1,5-isomer is frequently the bioactive target.
This guide details two high-fidelity protocols to enforce 1,5-regiochemistry:
-
The Enaminone Route: Utilizes
-enaminones to direct nucleophilic attack.[1] -
The Alkynyl Ketone Route: Leverages electronic differentiation of the alkyne bond.
Strategic Analysis: The Regioselectivity Problem
In a standard condensation between a monosubstituted hydrazine (
-
The Nucleophile: The terminal amino group (
) of the hydrazine is more nucleophilic than the substituted nitrogen ( ). -
The Electrophile: The hydrazine attacks the most electrophilic or least hindered carbonyl carbon first.
The "Knorr Trap": In the reaction of benzoylacetone (
To obtain the 1-substituted-5-methyl isomer, we must invert this logic. We need the substituted nitrogen (
Decision Tree for Synthetic Strategy
Figure 1: Strategic decision tree for selecting the synthetic route based on desired regiochemical outcome.
Detailed Protocols
Protocol A: The Enaminone Method (Gold Standard)
This method uses 4-(dimethylamino)-3-buten-2-one derivatives.[1] The dimethylamino group acts as a leaving group, activating the
Mechanism:
-
The unsubstituted
of the hydrazine attacks the -carbon of the enaminone. -
Elimination of dimethylamine generates a hydrazone intermediate.
-
The substituted
nitrogen attacks the carbonyl carbon (which bears the methyl group). -
Outcome: The
group on nitrogen ends up adjacent to the Methyl group 1-R-5-Methyl .[1]
Materials:
-
Substrate: 4-(Dimethylamino)-3-buten-2-one (or derivatives like 4-(dimethylamino)-3-aryl-3-buten-2-one).
-
Reagent: Arylhydrazine hydrochloride (or free base).
-
Catalyst: Acetic acid (optional, often not needed for enaminones).
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the enaminone in 20 mL of absolute ethanol.
-
Addition: Add 10.5 mmol (1.05 equiv) of the arylhydrazine. Note: If using hydrazine hydrochloride, add 10.5 mmol of sodium acetate to buffer the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with stirring. Monitor by TLC (typically 1-3 hours).[1]
-
Observation: The solution often darkens; precipitation may occur.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If product precipitates: Filter the solid, wash with cold ethanol/water (1:1), and dry.
-
If homogeneous: Evaporate solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).
Expected Yield: 75-90% Regioselectivity: >95:5 favoring the 1,5-isomer.[1]
Protocol B: The Alkynyl Ketone Method
This route is useful when the enaminone precursor is unstable or difficult to synthesize. It utilizes
Mechanism:
Similar to enaminones, the hydrazine
Step-by-Step Procedure:
-
Preparation: Dissolve 5 mmol of the alkynyl ketone (
) in 15 mL of Ethanol. -
Addition: Add 5.5 mmol of Arylhydrazine.
-
Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Work-up: Remove solvent in vacuo.[1] The crude oil is often a mixture requiring column chromatography.
Characterization & Validation (Self-Validating System)
Distinguishing 1,3-dimethyl from 1,5-dimethyl isomers is the most critical step.[1] Do not rely solely on 1D NMR chemical shifts , as they can vary with solvent and concentration.
The Definitive Test: 1D NOE or 2D NOESY
You must establish spatial proximity between the N-substituent and the C5-substituent.[1]
| Feature | 1-Aryl-5-Methylpyrazole (Target) | 1-Aryl-3-Methylpyrazole (Impurity) |
| Structure | Methyl is at C5, adjacent to N-Aryl.[1] | Proton (or R) is at C5, adjacent to N-Aryl. |
| NOE Signal | Strong enhancement between N-Aryl ortho-protons and C5-Methyl protons .[1] | Strong enhancement between N-Aryl ortho-protons and C5-H . |
| 13C NMR | C5-Methyl carbon typically shifts upfield due to steric compression (~10-13 ppm).[1] | C3-Methyl carbon is typically lower field (~13-16 ppm).[1] |
| HMBC | Cross-peak between Methyl protons and C4/C5. | Cross-peak between Methyl protons and C2/C3. |
Diagram: Mechanistic Flow & NOE Validation
Figure 2: Reaction pathway for Enaminone precursors and the critical NOE correlation for structural confirmation.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Regioselectivity (Mixture) | Competitive attack at Carbonyl vs. | Switch Solvent: Use fluorinated alcohols (TFE or HFIP).[5] These solvents H-bond to the carbonyl, altering electrophilicity and often enhancing regiocontrol [1]. |
| Low Yield | Incomplete condensation or formation of open-chain hydrazones.[1] | Acid Catalyst: Add catalytic HCl or AcOH to drive the cyclization step (dehydration). |
| Oiling Out | Product is not crystallizing. | Trituration: Triturate the crude oil with cold diethyl ether or pentane to induce crystallization. |
| Broad NMR Signals | Quadrupolar coupling or Tautomerism (if NH present). | Temperature: Run NMR at 50°C to sharpen signals or use DMSO- |
References
-
BenchChem Technical Support. (2025).[5][6] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from
-
Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007).[7] General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. Synlett, 2007(13), 2133-2142. Retrieved from
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412-2415. Retrieved from
-
Aggarwal, R., et al. (2005). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. Journal of Organic Chemistry, 70(23), 9644-9647. Retrieved from
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. Retrieved from
Sources
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- 2. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate [organic-chemistry.org]
Application Note: Advanced C–H Activation and Functionalization Strategies for 1-Cyclopentyl-5-methylpyrazole
Introduction and Strategic Rationale
1-Cyclopentyl-5-methylpyrazole is a privileged heterocyclic scaffold frequently embedded in the architecture of advanced kinase inhibitors, agrochemicals, and novel therapeutics[1]. Historically, modifying this core required pre-functionalized precursors (e.g., halogenated or borylated pyrazoles). Today, late-stage functionalization (LSF) via direct C–H activation provides a highly atom-economical pathway to diversify this core, accelerating structure-activity relationship (SAR) campaigns[2].
However, the regioselective functionalization of this specific substrate presents unique mechanistic challenges. The pyrazole ring possesses multiple potential sites for functionalization, but their electronic and steric environments dictate reactivity:
-
C4-Position (sp²): The most electron-rich site on the pyrazole ring. It is highly susceptible to electrophilic metalation and radical attack, making it the primary target for functionalization[3].
-
C3-Position (sp²): Typically less reactive due to electronic deactivation by the adjacent N2 atom.
-
C5-Methyl & N1-Cyclopentyl (sp³): Direct functionalization of the C5-methyl group via C–H activation is notoriously challenging[4]. The N2 lone pair is geometrically constrained (pointing away from the C5-substituent), preventing the formation of a stable 5- or 6-membered metallacycle required for directed transition-metal insertion.
Consequently, state-of-the-art methodologies primarily target the C4 position via Concerted Metalation-Deprotonation (CMD) or electrophilic aromatic substitution (SEAr) pathways[5].
Regioselectivity map highlighting the reactivity of different C–H bonds in the pyrazole.
Mechanistic Pathways for C4-Selective Functionalization
To achieve high yields and absolute regiocontrol at the C4 position, the choice of catalyst and oxidant is critical. Palladium(II) catalysts, often paired with carboxylate bases (e.g., KOAc, PivOH), facilitate C4-activation via a CMD mechanism[6]. In this process, the carboxylate ligand acts as an internal base, abstracting the C4 proton synchronously with the formation of the Pd–C bond.
Alternatively, copper-promoted oxidative cross-coupling utilizes single-electron transfer (SET) to generate radical intermediates for heteroatom functionalization (e.g., sulfenylation or selenylation)[3][7].
Mechanistic pathway of Pd-catalyzed C4-selective C–H functionalization via CMD.
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed C4-Arylation
Causality & Design: This protocol utilizes Pd(OAc)₂ as the pre-catalyst. Potassium acetate (KOAc) is strictly required as it plays a dual role: it neutralizes the hydrobromic acid byproduct and acts as the crucial proton shuttle in the CMD transition state, drastically lowering the activation energy barrier for C–H bond cleavage[6]. Dimethylacetamide (DMA) is selected as the solvent due to its high boiling point and ability to stabilize the Pd(0)/Pd(II) catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-cyclopentyl-5-methylpyrazole (1.0 mmol, 150 mg), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), and KOAc (2.0 mmol, 196 mg).
-
Atmosphere Exchange: Evacuate and backfill the tube with Argon three times to prevent catalyst deactivation by ambient oxygen. Add anhydrous DMA (3.0 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 120 °C for 12 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black.
-
Extraction: Wash the filtrate sequentially with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the C4-arylated product.
Protocol B: Copper-Promoted C4-Sulfenylation/Selenylation
Causality & Design: Introducing a thioether or selenoether at the C4 position drastically alters the lipophilicity of the pyrazole core, a common tactic in agrochemical optimization. This protocol leverages cheap, stable diaryl disulfides/diselenides. K₂S₂O₈ acts as a strong terminal oxidant to generate the active electrophilic chalcogen species, while CuCl₂ facilitates the single-electron processes[3][7]. Acidic conditions (AcOH) are crucial: they prevent the premature decomposition of the persulfate oxidant and slightly protonate the pyrazole N2 atom, modulating the electron density to favor highly regioselective C4-electrophilic attack.
Step-by-Step Methodology:
-
Preparation: To a 25 mL round-bottom flask, add 1-cyclopentyl-5-methylpyrazole (1.0 mmol), diaryl disulfide or diselenide (0.6 mmol), CuCl₂ (10 mol%, 13.4 mg), and K₂S₂O₈ (2.0 mmol, 540 mg)[3][7].
-
Solvent Addition: Add glacial acetic acid (4.0 mL) and a co-solvent of 1,2-dichloroethane (DCE, 1.0 mL) to ensure complete substrate solubility.
-
Reaction: Stir the mixture at 80 °C under an open-air atmosphere (or O₂ balloon) for 8–10 hours. Monitor the reaction progress via TLC.
-
Quenching: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases.
-
Extraction & Purification: Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over MgSO₄, concentrate, and purify via column chromatography to isolate the chalcogenated pyrazole.
Quantitative Data & Yield Analysis
The table below summarizes the expected outcomes and functional group tolerance based on standardized C–H functionalization parameters for pyrazole cores[3][6][7].
| Functionalization Type | Reagents / Catalyst System | Temp (°C) | Target Site | Expected Yield (%) | Functional Group Tolerance |
| C4-Arylation | Ar-Br, Pd(OAc)₂, KOAc, DMA | 120 | C4 (sp²) | 75 – 88% | Halides (-F, -Cl), -CF₃, Ethers, Esters |
| C4-Alkenylation | Alkene, Pd(OAc)₂, Ag₂CO₃, PivOH | 110 | C4 (sp²) | 65 – 80% | Acrylates, Styrenes, Amides |
| C4-Sulfenylation | Ar-S-S-Ar, CuCl₂, K₂S₂O₈, AcOH | 80 | C4 (sp²) | 80 – 92% | Nitro, Cyano, Halides, Alkyls |
| C4-Selenylation | Ar-Se-Se-Ar, K₂S₂O₈, AcOH | 80 | C4 (sp²) | 70 – 85% | Alkyls, Halides, Methoxy |
| C5-Methyl (sp³) | Ir(ppy)₃, Photoredox / HAT | 25 | C5-CH₃ (sp³) | < 30% | Highly sensitive to oxidation; poor regiocontrol |
Future Perspectives: sp³ C–H Activation
While C4-functionalization is robust, the direct functionalization of the C5-methyl group or the N1-cyclopentyl ring remains a frontier challenge[4]. Because the N2 lone pair is geometrically constrained, traditional directed C–H activation is inefficient. Emerging strategies utilizing photoredox catalysis combined with Hydrogen Atom Transfer (HAT) catalysts (e.g., quinuclidine derivatives) show promise for abstracting the sterically accessible but electronically strong primary sp³ C–H bonds, though regiocontrol between the cyclopentyl and methyl groups requires careful catalyst tuning.
References
- Title: US10695323B2 - Compounds useful as kinase inhibitors Source: Google Patents URL
-
Title: Copper promoted, direct sulfenylation of n-aryl pyrazoles Source: VNUHCM Journal of Science and Technology Development URL: [Link]
-
Title: Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and Its Application to the Synthesis of Indazoles Source: Angewandte Chemie International Edition (via PubMed) URL: [Link]
-
Title: Potassium Persulfate Promoted the One-Pot and Selective Se-Functionalization of Pyrazoles under Acidic Conditions Source: ACS Omega URL: [Link]
-
Title: Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion Source: eScholarship.org URL: [Link]
Sources
- 1. US10695323B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 2. escholarship.org [escholarship.org]
- 3. Copper promoted, direct sulfenylation of n-aryl pyrazoles | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
procedure for iodination of 1-cyclopentyl-5-methyl-1H-pyrazole
Executive Summary & Strategic Context
The iodination of 1-cyclopentyl-5-methyl-1H-pyrazole is a pivotal transformation in the synthesis of diverse kinase inhibitors (e.g., LRRK2, JAK family). The resulting 4-iodo derivative serves as a high-value linchpin for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the rapid elaboration of the pyrazole core.
While pyrazoles are inherently electron-rich, the specific substitution pattern here—a bulky N1-cyclopentyl group and a C5-methyl group—dictates the reaction kinetics and regioselectivity. The C4 position is the nucleophilic "hotspot," activated by the ring nitrogens and the C5-methyl induction, yet sterically shielded by the adjacent substituents.
This guide presents two distinct protocols:
-
Protocol A (NIS-Mediated): The industry "Gold Standard" for high-throughput medicinal chemistry—anhydrous, homogeneous, and highly reproducible.
-
Protocol B (I₂/H₂O₂ Green Synthesis): A scalable, aqueous-based method suitable for larger batches where atom economy and solvent toxicity are concerns.
Mechanistic & Regiochemical Logic
The reaction proceeds via an Electrophilic Aromatic Substitution (S_EAr) mechanism.
-
Regioselectivity (C4 vs. C3): The C4 position is electronically favored due to the highest HOMO coefficient. The C5-methyl group further activates C4 via hyperconjugation. C3 is significantly less nucleophilic and sterically exposed, but reaction at C3 is kinetically disfavored under standard conditions.
-
Steric Factors: The N1-cyclopentyl group is bulky. While it protects the N-terminus, it can induce conformational strain. The C5-methyl group blocks the 5-position completely, simplifying the regiochemical outcome to exclusively C4.
Visualizing the Reaction Pathway
Caption: S_EAr mechanism targeting the C4 position. The C5-methyl group directs electron density to C4, ensuring high regioselectivity.
Protocol A: The "Gold Standard" (NIS Method)
Best for: Small to medium scale (mg to grams), library synthesis, and ensuring anhydrous conditions.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| Starting Material | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.1 - 1.2 | Iodinating Agent (Mild, easy to handle) |
| Acetonitrile (MeCN) | Solvent | Polar aprotic, solubilizes NIS and substrate |
| TFA (Optional) | 0.1 | Catalyst (Only if reaction is sluggish) |
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclopentyl-5-methyl-1H-pyrazole (1.0 equiv) in Acetonitrile (MeCN) [Concentration: 0.2 M].
-
Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.
-
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 5 minutes at Room Temperature (RT).
-
Why: Portion-wise addition prevents a localized high concentration of iodine radicals and exotherms, though rare with this substrate.
-
-
Reaction: Stir the mixture at RT for 2–4 hours.
-
Quench: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).
-
Wash:
-
Wash organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Critical Step: This reduces unreacted iodine/NIS (turning the organic layer from brown/orange to pale yellow).
-
-
Wash with Saturated Sodium Bicarbonate (NaHCO₃).
-
Wash with Brine.
-
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough (>95%) for the next step. If not, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
Protocol B: The "Green" Alternative (I₂ / H₂O₂)[7]
Best for: Large scale (>10g), cost-sensitive projects, or "Green Chemistry" mandates.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| Starting Material | 1.0 | Substrate |
| Iodine (I₂) | 0.5 - 0.6 | Iodinating Agent (Atom efficient) |
| Hydrogen Peroxide (30%) | 0.6 - 0.7 | Oxidant (Regenerates I+ from I-) |
| Water (or H₂O/EtOH) | Solvent | Green solvent |
Step-by-Step Procedure
-
Suspension: Suspend 1-cyclopentyl-5-methyl-1H-pyrazole (1.0 equiv) in Water (or 1:1 Water/Ethanol if insoluble) [Concentration: 0.5 M].
-
Addition I: Add Iodine (I₂) (0.55 equiv) as a solid. The mixture will turn dark brown.
-
Addition II: Add Hydrogen Peroxide (30% aq) (0.6 equiv) dropwise over 10 minutes.
-
Reaction: Stir vigorously at RT for 4–12 hours.
-
Note: This reaction is heterogeneous (slurry). Vigorous stirring is essential for mass transfer.
-
-
Workup:
-
If the product precipitates as a solid: Filter, wash with water and cold 10% Na₂S₂O₃.
-
If oil/gummy: Extract with EtOAc, wash with Na₂S₂O₃, dry, and concentrate.
-
Analytical Validation (Self-Validating the Protocol)
You must confirm the loss of the C4-proton and the retention of the C3-proton.
| Feature | Starting Material (Expected) | Product (4-Iodo) (Expected) | Interpretation |
| ¹H NMR (C4-H) | ~6.0 - 6.2 ppm (s, 1H) | ABSENT | Confirms substitution at C4. |
| ¹H NMR (C3-H) | ~7.3 - 7.5 ppm (s, 1H) | ~7.4 - 7.6 ppm (s, 1H) | Confirms C3 is intact (regioselectivity). |
| ¹H NMR (Me) | ~2.2 - 2.3 ppm (s, 3H) | ~2.3 - 2.4 ppm (s, 3H) | C5-Methyl remains. |
| LCMS (ESI+) | [M+H]⁺ = ~151 | [M+H]⁺ = ~277 | Shift of +126 amu (Iodine - Hydrogen). |
Troubleshooting & Optimization
Decision Tree for Method Selection
Caption: Workflow to select the optimal iodination protocol based on scale and solubility.
Common Issues
-
Problem: Reaction stalls at 60% conversion.
-
Solution: Add 0.1 eq of TFA (Trifluoroacetic acid). This protonates the NIS, making it a more potent electrophile (I-OH-Succinimide⁺), although care must be taken as acid can sometimes protonate the pyrazole N, deactivating it. Alternatively, simply heat to 60°C.
-
-
Problem: Polychlorination/Polyiodination.
-
Solution: Highly unlikely with this substrate as C5 is blocked and C3 is deactivated. If observed, reduce equivalents of NIS to 0.95 and accept lower yield to preserve purity.
-
References
-
Vasilevsky, S. F., et al. "Electrophilic substitution in the pyrazole series." Heterocycles, 2002. (General reactivity of pyrazoles).
-
Larock, R. C., et al. "Iodination of pyrazoles using ICl and NIS." Journal of Organic Chemistry, 2008. (Methodology for NIS iodination).
-
BenchChem. "Synthesis of 4-Iodopyrazole: Technical Protocols." (Industrial standard procedures).
-
Pfizer/Genentech Patents. "Synthesis of LRRK2 Inhibitors containing 1-substituted-5-methyl-4-iodopyrazoles." (Contextual application).
Sources
- 1. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1H-Pyrazole, 4-iodo-1-methyl-5-(4-methylphenyl)- synthesis - chemicalbook [chemicalbook.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. scilit.com [scilit.com]
Application Note: Buchwald-Hartwig Amination of 4-Iodopyrazoles for Advanced Drug Discovery
Introduction & Strategic Rationale
The synthesis of 4-aminopyrazole derivatives is a critical transformation in modern medicinal chemistry. The 4-aminopyrazole scaffold is a privileged structure frequently utilized in the design of kinase inhibitors, most notably targeting Janus kinases (JAKs)1[1]. Because the JAK-STAT signaling pathway is heavily implicated in immunology and oncology, efficient methodologies to functionalize the pyrazole core are essential for drug development.
The JAK-STAT signaling pathway, highlighting the therapeutic intervention point.
While traditional nucleophilic aromatic substitution (
Mechanistic Causality: Catalyst Selection Logic
The choice of catalytic system for the amination of 4-iodo-1-tritylpyrazoles is not universal; it is strictly dictated by the steric and electronic nature of the amine coupling partner3[3].
-
Palladium Catalysis (Pd(dba)₂ / tBuDavePhos): This system is highly efficient for arylamines (anilines) or secondary amines lacking
-hydrogens. The bulky biarylphosphine ligand (tBuDavePhos) facilitates rapid oxidative addition into the C-I bond and accelerates reductive elimination. However, if the amine possesses -hydrogens, the palladium intermediate is highly susceptible to -hydride elimination, resulting in the formation of an enamine/imine byproduct and a reduced pyrazole rather than the desired C-N coupled product. -
Copper Catalysis (CuI / 2-isobutyrylcyclohexanone): To circumvent
-hydride elimination when coupling primary or secondary aliphatic amines (which possess -hydrogens), an orthogonal copper-catalyzed Ullmann-type coupling is employed. Copper does not readily undergo -hydride elimination, making it the superior choice for aliphatic amines3[3].
Logical decision tree for selecting the optimal catalytic system based on amine structure.
Quantitative Data Presentation
The following table summarizes optimized reaction conditions and yields for the C4-amination of 4-iodo-1-tritylpyrazole, demonstrating the orthogonal reactivity of the Pd and Cu systems3[3].
| Amine Coupling Partner | Amine Classification | Catalyst System | Ligand | Conditions | Yield (%) |
| Piperidine | Secondary (Lacks reactive | Pd(dba)₂ (10 mol%) | tBuDavePhos (20 mol%) | Xylene, 160 °C (MW), 10 min | 85% |
| Aniline | Arylamine (No | Pd(dba)₂ (10 mol%) | tBuDavePhos (20 mol%) | Xylene, 160 °C (MW), 10 min | 92% |
| Allylamine | Primary Aliphatic (Has | CuI (20 mol%) | 2-isobutyrylcyclohexanone | DMF, 100 °C (Thermal), 24 h | 78% |
| n-Butylamine | Primary Aliphatic (Has | CuI (20 mol%) | 2-isobutyrylcyclohexanone | DMF, 100 °C (Thermal), 24 h | 74% |
Note: Microwave (MW) irradiation is utilized in the Pd-catalyzed route to overcome the high activation energy barrier of the electron-rich pyrazole ring, reducing reaction times from hours to minutes.
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Amination (For Amines Lacking -Hydrogens)
This protocol utilizes microwave irradiation to expedite the coupling process1[1].
Materials:
-
4-Iodo-1-tritylpyrazole (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
Pd(dba)₂ (10 mol%)
-
tBuDavePhos (20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed Xylene
Step-by-Step Methodology:
-
Preparation & Degassing: To an oven-dried microwave vial, add 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu. Seal the vial with a crimp cap. Evacuate the vial and backfill with ultra-pure argon three times.
-
Causality & Validation: Pd(0) is highly sensitive to oxygen. KOtBu provides the necessary strong basicity to deprotonate the coordinated amine. If the atmosphere is properly inert, the mixture will form a homogeneous dark red/brown solution upon solvent addition. The appearance of a black precipitate (Pd black) indicates oxygen ingress and catalyst deactivation.
-
-
Solvent & Reagent Addition: Inject anhydrous, degassed xylene (2 mL per 0.13 mmol of substrate) followed by the amine via a micro-syringe.
-
Reaction Execution: Place the vial in a microwave synthesizer. Heat to 160 °C for 10 minutes with vigorous magnetic stirring.
-
In-Process Monitoring: Carefully vent the vial after cooling. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation: The reaction is complete when the mass peak corresponding to 4-iodo-1-tritylpyrazole is completely consumed (>95%) and replaced by the product mass. If starting material persists, catalyst poisoning has occurred.
-
-
Workup: Dilute the mixture with ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Copper-Catalyzed Amination (For Aliphatic Amines)
This protocol uses conventional thermal heating to suppress
Materials:
-
4-Iodo-1-tritylpyrazole (1.0 equiv)
-
Aliphatic Amine (1.5–2.0 equiv)
-
CuI (20 mol%)
-
2-isobutyrylcyclohexanone (40 mol%)
-
KOtBu (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine 4-iodo-1-tritylpyrazole, CuI, and KOtBu. Evacuate and backfill with argon three times.
-
Reagent Addition: Via syringe, add anhydrous DMF, the aliphatic amine, and the ligand (2-isobutyrylcyclohexanone).
-
Causality: The bidentate oxygen ligand stabilizes the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II) species.
-
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 100–120 °C for 24 hours.
-
In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc).
-
Validation: The disappearance of the UV-active starting material spot confirms conversion. A distinct color change to deep blue/green during the reaction often indicates the oxidation of copper, which correlates with a stalled reaction if the inert atmosphere was compromised.
-
-
Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove DMF, dry over anhydrous
, and purify via silica gel chromatography.
References
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules (PMC / MDPI) URL:[Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: Journal of the American Chemical Society (PMC) URL:[Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Iodinated Pyrazole Intermediates
Introduction: The Strategic Importance of Iodinated Pyrazoles in Drug Discovery
Iodinated pyrazoles are pivotal intermediates in the synthesis of a multitude of bioactive molecules, finding extensive application in the pharmaceutical and agrochemical industries.[1][2] The presence of an iodine atom on the pyrazole scaffold provides a versatile handle for further molecular elaboration, most notably through cross-coupling reactions, which enables the construction of complex molecular architectures.[1][3] As such, the development of robust, safe, and scalable synthetic routes to these valuable intermediates is of paramount importance for researchers and drug development professionals. This guide provides a comprehensive overview of field-proven protocols for the scale-up synthesis of iodinated pyrazole intermediates, with a focus on the underlying chemical principles, process safety, and practical execution.
Choosing the Right Path: A Comparative Analysis of Iodination Strategies
The selection of an appropriate iodination method is contingent upon several factors, including the electronic nature of the pyrazole substrate, desired regioselectivity, and considerations for process safety and environmental impact ("green chemistry"). A variety of reagents and conditions have been successfully employed for the iodination of pyrazoles, each with its own set of advantages and limitations.
Common Iodination Reagents and Their Mechanistic Underpinnings
The electrophilic iodination of pyrazoles is the most common approach, where an electrophilic iodine species attacks the electron-rich pyrazole ring.[1] The regioselectivity of this reaction is governed by the directing effects of substituents on the pyrazole ring.
-
Molecular Iodine (I₂) with an Oxidant: Molecular iodine itself is a relatively weak electrophile.[4] Its reactivity is significantly enhanced by the presence of an oxidizing agent, which generates a more potent iodinating species, such as the iodonium ion (I+).[4] Commonly used oxidants include:
-
Hydrogen Peroxide (H₂O₂): This system is considered a "green" and practical method as it uses water as a solvent and generates water as the only byproduct.[1][5][6]
-
Ceric Ammonium Nitrate (CAN): CAN is a mild and effective oxidant, often used for the regioselective iodination of various pyrazole derivatives, including those with electron-withdrawing groups.[5][7]
-
Potassium Iodate (KIO₃): In combination with an iodide salt, KIO₃ can generate a potent iodinating species in situ.[5]
-
-
N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent.[5] It is often used in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), to enhance the iodination of less reactive or deactivated pyrazoles.[1][5]
-
Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that can be effective for the synthesis of 1-acyl-4-iodo-3,5-disubstituted pyrazoles.[1] The reaction often requires a base, such as lithium carbonate (Li₂CO₃), to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
The following diagram illustrates the generalized workflow for selecting an appropriate iodination strategy based on the pyrazole substrate's reactivity.
Caption: Decision workflow for iodination method selection.
Scale-Up Synthesis Protocols
When scaling up chemical reactions, a thorough understanding of potential hazards and careful control of reaction parameters are critical to ensure a safe and successful outcome.[8][9][10]
Protocol 1: "Green" Iodination using Molecular Iodine and Hydrogen Peroxide
This protocol is lauded for its environmental friendliness, utilizing water as the solvent.[1]
Safety First:
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction may be exothermic. Monitor the internal temperature closely, especially during the initial addition of H₂O₂.
Step-by-Step Methodology:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the pyrazole substrate (1.0 equivalent) in water.
-
Reagent Addition: Add molecular iodine (0.5 equivalents) to the suspension.
-
Controlled Oxidation: Add 30% hydrogen peroxide (0.6 equivalents) dropwise via the addition funnel, maintaining the internal temperature at a controlled level (e.g., room temperature). The rate of addition should be adjusted to manage any exotherm.
-
Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary significantly depending on the substrate (from under an hour to 72 hours).[1]
-
Workup: Upon completion, quench any excess iodine by adding a 5% aqueous solution of sodium bisulfite until the characteristic iodine color dissipates.
-
Isolation: The product can often be isolated by direct filtration of the suspension, followed by washing with water to remove any inorganic salts. If the product is soluble, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.[11]
Protocol 2: Iodination with N-Iodosuccinimide (NIS) for Less Reactive Pyrazoles
This method is particularly effective for electron-deficient pyrazoles.[5]
Safety First:
-
N-Iodosuccinimide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12][13][14][15][16] Handle in a well-ventilated area and wear appropriate PPE.
-
Strong acids like trifluoroacetic acid (TFA) are corrosive.[5] Handle with extreme care in a fume hood.
Step-by-Step Methodology:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and condenser, dissolve the pyrazole substrate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (1.1-1.5 equivalents).
-
Acid Catalysis: If required for substrate activation, add a catalytic amount of a strong acid like trifluoroacetic acid (TFA).
-
Reaction Conditions: Stir the mixture at room temperature or heat to a specified temperature (e.g., 80 °C) until the reaction is complete, as monitored by TLC or HPLC.[5]
-
Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent like dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine, followed by a wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 3: Regioselective Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This method has demonstrated high regioselectivity for the 4-position of the pyrazole ring.[5][7]
Safety First:
-
Ceric Ammonium Nitrate is an oxidizing agent. Avoid contact with combustible materials.
-
Acetonitrile is flammable and toxic. Handle in a well-ventilated area.
Step-by-Step Methodology:
-
Reaction Setup: In a reactor, dissolve the pyrazole substrate (1.0 equivalent) and iodine (1.1 equivalents) in acetonitrile.
-
Oxidant Addition: Add a solution of ceric ammonium nitrate (1.2 equivalents) in acetonitrile to the reaction mixture.
-
Reaction Conditions: Heat the mixture at reflux (around 80 °C) and monitor the reaction progress by TLC. The reaction is often complete overnight.[7]
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Process Safety and Scale-Up Considerations
Scaling up any chemical synthesis requires a rigorous assessment of potential hazards.[8][10]
-
Thermal Hazard Assessment: Iodination reactions can be exothermic. It is crucial to understand the thermal profile of the reaction before scaling up.[8] This can be achieved through reaction calorimetry. For highly exothermic reactions, a semi-batch process, where one of the reagents is added portion-wise, is recommended to control the reaction rate and temperature.[8]
-
Reagent Handling and Stoichiometry: Carefully control the stoichiometry of the iodinating agent to avoid over-iodination and the formation of di- or tri-iodinated byproducts.[5]
-
Mixing and Heat Transfer: Ensure efficient mixing to maintain homogenous temperature and concentration throughout the reactor. Inadequate mixing can lead to localized hot spots and potential runaway reactions. The surface-area-to-volume ratio decreases on scale-up, which can make heat removal more challenging.[17]
-
Workup and Quenching: The quenching of excess iodinating agents is often exothermic. The quenching agent should be added slowly and with efficient cooling.
-
Purification at Scale: Column chromatography can be challenging and costly at large scales. Whenever possible, purification by recrystallization or crystallization is preferred.[18][19]
The following diagram outlines a general workflow for the safe scale-up of pyrazole iodination.
Caption: A generalized workflow for the safe scale-up of iodination reactions.
Data Presentation: Comparison of Iodination Protocols
| Method | Reagents | Solvent(s) | Temperature | Typical Yield (%) | Regioselectivity | Key Considerations |
| I₂/H₂O₂ | I₂, H₂O₂ | Water | Room Temp. | 63-100[1] | C4[1] | "Green" method, reaction times can be long.[1] |
| NIS/Acid | NIS, Acid (e.g., TFA) | Acetic Acid, Acetonitrile | Room Temp. to 80°C | Good[1] | C4[1] | Effective for deactivated pyrazoles.[1][5] Requires careful handling of NIS and acid.[12][13][14][15][16] |
| I₂/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Good to Excellent[1] | C4[5][7] | Highly regioselective, requires heating.[5][7] |
| ICl | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | Up to 95[1] | C4[1] | Effective for 1-acyl-pyrazoles, requires a base.[1] |
Conclusion
The successful scale-up synthesis of iodinated pyrazole intermediates hinges on a judicious selection of the iodination method, a thorough understanding of the reaction mechanism and potential hazards, and meticulous control over reaction parameters. By following the detailed protocols and safety guidelines outlined in this application note, researchers and drug development professionals can confidently and safely produce these valuable building blocks on a larger scale, thereby accelerating the drug discovery and development process.
References
- Benchchem. (n.d.). Synthesis of 4-Iodopyrazole - Technical Support Center.
- Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Wordpress. (n.d.). I2 and Electrophilic I+ reagents.
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025, March 25). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. The Royal Society of Chemistry. doi:10.1039/D5RA01103E.
- Synquest Labs. (n.d.). N-Iodosuccinimide.
- Apollo Scientific. (n.d.). N-Iodosuccinimide.
- ECHEMI. (n.d.). N-Iodosuccinimide SDS, 516-12-1 Safety Data Sheets.
- SAFETY DATA SHEET N-Iodosuccinimide. (n.d.).
- A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE 1.1 Product Identifiers. (n.d.).
- Benchchem. (n.d.). Technical Support Center: 4-Iodopyrazole Reactions.
- Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?.
- Division of Research Safety - Illinois. (2019, September 18). Scale-up Reactions.
- Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
- Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Chem-Impex. (n.d.). 4-Iodo-1H-pyrazole.
- ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 8. fauske.com [fauske.com]
- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
- 15. leap.epa.ie [leap.epa.ie]
- 16. sodiumiodide.net [sodiumiodide.net]
- 17. mt.com [mt.com]
- 18. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole Synthesis
Topic: Process Optimization & Troubleshooting for 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole Document ID: TS-PYR-505 Audience: Senior Chemists, Process Development Scientists Status: Active / Verified
Executive Summary & Core Directive
The synthesis of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole is a critical workflow in the development of kinase inhibitors (e.g., LRRK2, JAK inhibitors). The primary challenge in this synthesis is not the iodination, but the regioselective construction of the pyrazole core .
Users frequently encounter "isomer scrambling," yielding the thermodynamically stable but incorrect 1-cyclopentyl-3-methyl isomer. This guide provides a validated, self-correcting protocol to lock the 1,5-substitution pattern and optimize the subsequent C4-iodination.
The "Golden Route": Validated Protocol
To ensure high fidelity (Regioisomeric Ratio > 95:5), we recommend the Enaminone Route over the traditional 1,3-diketone condensation.
Step 1: Regioselective Cyclization
Objective: Synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole.
-
Reagents:
-
Cyclopentylhydrazine hydrochloride (1.0 equiv)
-
4-(Dimethylamino)but-3-en-2-one (1.1 equiv) [Commercial or prepared in situ from DMA-DMA]
-
Ethanol (Anhydrous, 10V)
-
Triethylamine (1.0 equiv, to neutralize HCl salt)
-
-
Procedure:
-
Suspend cyclopentylhydrazine HCl in EtOH at room temperature.
-
Add
dropwise. Stir for 15 min. -
Add 4-(dimethylamino)but-3-en-2-one in one portion.
-
Heat to reflux (78°C) for 4–6 hours. Monitor by LCMS.[1]
-
Workup: Concentrate solvent. Dissolve residue in EtOAc/Water.[1] Wash organic layer with brine.[1][2] Dry over
.[2][3] -
Purification: Silica gel chromatography (0-40% EtOAc/Hex).
-
Step 2: C4-Iodination
Objective: Electrophilic substitution to install Iodine at C4.
-
Reagents:
-
1-cyclopentyl-5-methyl-1H-pyrazole (Limiting Reagent)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Acetonitrile (MeCN) (5V)
-
-
Procedure:
-
Dissolve the pyrazole in MeCN at 0°C (Ice bath).
-
Add NIS portion-wise over 20 minutes to control exotherm.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Add 10% aqueous
(Sodium thiosulfate) to remove oxidative impurities. -
Isolation: Extract with EtOAc or filter precipitate if solid forms upon water addition.
-
Technical Visualization
Pathway Logic & Regioselectivity Mechanism
Figure 1: Reaction logic flow demonstrating the mechanistic basis for 1,5-regioselectivity using the enaminone route.
Troubleshooting Guide (Q&A)
Category: Regioselectivity & Isomer Purity[4]
Q1: I am observing a 60:40 mixture of 1,5-dimethyl and 1,3-dimethyl isomers. What went wrong?
-
Diagnosis: You likely used a 1,3-diketone (e.g., acetylacetone or 4,4-dimethoxybutan-2-one) instead of an enaminone .
-
The Science: In 1,3-diketones, the carbonyls are similarly reactive. The hydrazine can attack either, leading to mixtures.
-
The Fix: Switch to 4-(dimethylamino)but-3-en-2-one . The
-carbon of the enaminone is exclusively electrophilic toward the terminal of the hydrazine, forcing the orientation that yields the 5-methyl isomer.
Q2: Can I separate the 1,5-isomer from the 1,3-isomer if I already have a mixture?
-
Diagnosis: Post-synthesis remediation.
-
The Fix: Yes, but it is difficult.
-
Chromatography: The 1,5-isomer is generally more polar (higher
in EtOAc/Hex) due to steric twisting of the N-substituent out of plane, reducing conjugation compared to the planar 1,3-isomer. -
Iodination First: Iodinate the mixture. The melting points and solubility differences often increase after iodination, making separation by recrystallization (from Heptane/EtOAc) easier.
-
Category: Yield & Reactivity
Q3: My iodination yield is low (<50%), and the reaction turns black.
-
Diagnosis: Decomposition due to acidity or over-oxidation.
-
The Fix:
-
Switch Reagent: Use NIS instead of
. generates HI as a byproduct, which can degrade sensitive intermediates. -
Solvent: Ensure Acetonitrile is dry.
-
Workup: The black color is free iodine. Wash thoroughly with Sodium Thiosulfate until the organic layer is pale yellow/colorless.
-
Q4: The cyclization reaction stalls with starting material remaining.
-
Diagnosis: Incomplete condensation, likely due to salt inhibition.
-
The Fix: If using Cyclopentylhydrazine Hydrochloride, you must add exactly 1.0 equivalent of base (Triethylamine or NaOAc). The free base hydrazine is the active nucleophile. Excess acid inhibits the nucleophilic attack; excess base can cause side reactions.
Quantitative Performance Data
| Parameter | Method A: 1,3-Diketone | Method B: Enaminone (Recommended) |
| Precursor | 4,4-dimethoxybutan-2-one | 4-(dimethylamino)but-3-en-2-one |
| Regio-Ratio (1,5 : 1,3) | ~60 : 40 | > 95 : 5 |
| Typical Yield (Step 1) | 45-55% | 80-90% |
| Purification Need | Difficult Column | Simple Plug/Crystallization |
| Iodination Efficiency | High (but on mixed isomers) | High (Single isomer) |
References
-
Waldo, J. P., et al. (2008).[4] "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles." Journal of Organic Chemistry. (Demonstrates iodination mechanisms and pyrazole core construction). [Source: J. Org.[4] Chem.]([Link])
-
Gosselin, F., et al. (2006).[4] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. (Foundational work on controlling regioselectivity in pyrazole synthesis via solvent and precursor choice).
-
BenchChem Technical Protocols. "Iodination of Pyrazoles: Comparative Guide." (General protocols for NIS vs I2 iodination).
-
Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. (Discusses the enaminone vs diketone selectivity).
Sources
Technical Support Center: Pyrazole Regioisomer Separation
This is a Technical Support Center guide designed for researchers and drug development professionals.
Topic: Separation and Differentiation of 3-Methyl and 5-Methyl Pyrazole Regioisomers Ticket Type: Advanced Method Development | Level: Senior Scientist
The Core Directive: The "Tautomer Trap"
Status: 🔴 CRITICAL STOP
Before attempting physical separation, you must determine if your substrate is N-unsubstituted (NH-pyrazole) or N-substituted (N-R pyrazole).
The 3(5)-Methylpyrazole Paradox
If you are working with the parent compound (CAS: 67-51-6), you cannot isolate 3-methylpyrazole from 5-methylpyrazole as stable, distinct solids or liquids under standard conditions.
-
The Mechanism: These species undergo rapid annular prototropic tautomerism . The proton on the nitrogen oscillates between N1 and N2 positions.[1] In solution, they exist as a single equilibrium mixture, often denoted as 3(5)-methylpyrazole.
-
The Consequence: Any attempt to separate them (e.g., by column chromatography) will result in immediate re-equilibration upon elution.
-
The Exception: Separation is only possible in the solid state (crystallization) at very low temperatures or via complexation with metals, but they will revert immediately upon dissolution.
Actionable Advice: If you need a specific isomer for structure-activity relationship (SAR) studies, you must block the nitrogen (N-alkylation or N-arylation) to lock the tautomer into a stable regioisomer.
Separation of N-Substituted Isomers (1,3- vs. 1,5-Dimethylpyrazole)
Scenario: You have alkylated 3(5)-methylpyrazole (e.g., with methyl iodide or dimethyl sulfate) and obtained a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole .
Method A: Rectification (Distillation)
Best for: Bulk scale (>10g), simple alkyl groups (Methyl, Ethyl).
Due to steric crowding in the 1,5-isomer (adjacent methyl groups), the two isomers exhibit distinct boiling points and vapor pressures.
| Isomer | Boiling Point (approx.)[2] | Dipole Moment | Stability |
| 1,3-Dimethylpyrazole | ~136-138 °C | Lower | More Stable |
| 1,5-Dimethylpyrazole | ~150-160 °C (Variable*) | Higher | Less Stable (Steric Clash) |
Note: Boiling points are pressure-dependent. The 1,3-isomer is generally more volatile.
Protocol:
-
Setup: Use a fractional distillation column (Vigreux or packed column) to maximize theoretical plates.
-
Pressure: Reduced pressure (vacuum distillation) is recommended to prevent thermal degradation.
-
Collection: The 1,3-isomer will distill first. The 1,5-isomer will remain in the pot longer or distill in the second fraction.
-
Validation: Check fractions via GC-MS or NMR (see Section 3).
Method B: Flash Column Chromatography
Best for: Small scale (<5g), complex substituents, or heat-sensitive compounds.
The 1,5-isomer is typically more polar due to the alignment of dipoles and less efficient packing caused by steric hindrance.
Protocol:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient elution. Start with Hexanes:Ethyl Acetate (9:1) and slowly increase polarity to 7:3 .
-
Elution Order:
-
Fraction 1 (Fast): 1,3-isomer (Less polar).
-
Fraction 2 (Slow): 1,5-isomer (More polar).
-
-
Tip: If separation is poor, switch to Dichloromethane:Methanol (98:2) . The orthogonality of DCM often resolves nitrogen heterocycles better than Hex/EtOAc.
Analytical Troubleshooting: Distinguishing the Isomers
Status: 🟡 CAUTION Standard 1H NMR chemical shifts can be ambiguous depending on the solvent. NOE (Nuclear Overhauser Effect) is the only self-validating confirmation method.
The NOE Diagnostic Test
You must determine the spatial proximity of the N-Methyl group to the C-substituents.
-
1,5-Isomer (Steric Crowding): The N-Methyl group is physically adjacent to the C5-Methyl group.
-
Result: Strong NOE correlation between N-Me and C5-Me.
-
-
1,3-Isomer (Spaced Out): The N-Methyl group is adjacent to the C5-Proton (H5), while the C3-Methyl is far away.
-
Result: NOE correlation between N-Me and H5 proton. NO correlation between N-Me and C-Me.
-
Summary of NMR Signals (CDCl3)
| Feature | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole |
| N-Me Signal | ~3.8 ppm | ~3.7 ppm |
| C-Me Signal | ~2.2 ppm | ~2.1 ppm |
| NOE Correlation | N-Me ↔ H5 (Aromatic Proton) | N-Me ↔ C-Me (Methyl Group) |
| 13C NMR (C-Me) | ~13-14 ppm | ~10-11 ppm (Shielded by N-Me) |
Visual Workflows
Workflow 1: The Decision Matrix
This diagram illustrates the critical decision path for handling pyrazole isomers.
Caption: Decision tree for determining separability based on N-substitution status.
Workflow 2: The NOE Confirmation Logic
This diagram visualizes the specific NMR signals required to confirm the structure.
Caption: Logic flow for assigning regiochemistry using Nuclear Overhauser Effect (NOE) NMR.
Frequently Asked Questions (FAQ)
Q: Can I control the ratio of 1,3 vs 1,5 isomers during synthesis? A: Yes. The regioselectivity of the reaction between methylhydrazine and acetylacetone is solvent-dependent.
-
Protic Solvents (Ethanol): Typically yield a mixture (often ~1:1 or slightly favoring 1,3).
-
Fluorinated Alcohols (TFE/HFIP): Can significantly shift regioselectivity towards the 1,3-isomer due to hydrogen bonding interactions that activate specific carbonyls.
-
Steric Bulk: Using a bulkier hydrazine (e.g., t-butyl hydrazine) almost exclusively favors the 1,5-isomer (where the t-butyl is far from the methyl) to minimize steric clash.
Q: Why does my "pure" 3-methylpyrazole show broad peaks in NMR? A: This is due to the N-H proton exchange.
-
Fix: Use DMSO-d6 instead of CDCl3. DMSO forms strong hydrogen bonds with the N-H, slowing the exchange rate and sharpening the peaks. However, you will still see an average of the tautomers unless you cool the sample to -50°C or lower.
Q: I see two spots on TLC for my N-H pyrazole. Is it separating? A: Likely not. N-H pyrazoles often "streak" on silica due to their acidity. If you see two distinct spots, it is more likely an impurity or a degradation product, not the two tautomers. Treat the silica with 1% Triethylamine (TEA) to reduce streaking.
References
-
Alkylation and Regioselectivity
- Tautomerism Fundamentals: Title: Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide. Source: BenchChem Technical Library.
-
Separation by Rectification
- Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
- Source: Coke and Chemistry (via ResearchG
-
URL:[Link]
-
NMR Assignment (NOE)
- Title: 1H and 13C NMR study of perdeuterated pyrazoles (Confirming NOE/Coupling).
- Source: ResearchG
-
URL:[Link]
Sources
preventing deiodination during palladium-catalyzed coupling
Ticket #402: Troubleshooting Unwanted Deiodination (Hydrodehalogenation) Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
The "Deiodination Trap": Executive Summary
The Problem: You are attempting a Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) using an Aryl Iodide (
The Root Cause: This is a kinetic failure. The rate of Transmetallation (in Suzuki) or Amine Binding (in Buchwald) is slower than the rate of
The Fix: We must accelerate the productive catalytic cycle and eliminate hydride sources.
Diagnostic Workflow
Before modifying your reaction, confirm the diagnosis. Deiodination is often mistaken for catalyst deactivation.
Figure 1: Diagnostic logic tree for distinguishing deiodination from general catalyst failure.
Knowledge Base: Frequently Asked Questions
Q1: Why is my Aryl Iodide reducing even under "inert" conditions?
A: "Inert" refers to Oxygen/Moisture, not Hydride sources. The most common hidden hydride source is your solvent.
-
The Mechanism: If you use secondary alcohols (like Isopropanol) or bases with
-hydrogens (like Sodium Ethoxide), the Palladium(II) intermediate can undergo -hydride elimination on the solvent/base itself. -
The Chemistry:
. -
The Result: The
species reductively eliminates with your Aryl group to form .[1]
Q2: Why does changing the ligand stop deiodination?
A: It changes the kinetics. Bulky, electron-rich ligands (specifically Buchwald Dialkylbiaryl Phosphines like XPhos or SPhos ) accelerate the "productive" steps of the cycle.
-
Speed: They facilitate rapid Oxidative Addition and, crucially, rapid Transmetallation/Reductive Elimination.
-
Competition: By making the desired coupling faster (
), the catalyst spends less time in the vulnerable state where it might seek a hydride.
Q3: I must use an alcohol for solubility. Which one is safe?
A: Use Tert-Amyl Alcohol (2-methyl-2-butanol) .
-
Why: It is a tertiary alcohol. It has no hydrogen on the carbon attached to the oxygen (
-carbon). Therefore, it cannot undergo -hydride elimination to donate a hydride to Palladium.
The "Gold Standard" Protocol (Suzuki-Miyaura)
Designed to minimize deiodination in electron-rich or sensitive Aryl Iodides.
Reagents:
-
Catalyst: XPhos Pd G4 (0.5 - 2.0 mol%) - Precatalyst ensures immediate activation.
-
Base:
(2.0 - 3.0 equiv) - Inorganic, no hydride donor ability. -
Solvent: Toluene/Water (4:1 ratio) or 1,4-Dioxane.
-
Internal Standard: Dodecane (0.5 equiv) - For rigorous yield tracking.
Step-by-Step Methodology:
-
Charge Solids: In a glovebox or under Argon flow, add Aryl Iodide (1.0 mmol), Boronic Acid (1.2 mmol),
(3.0 mmol), and XPhos Pd G4 (0.02 mmol) to a reaction vial. -
Solvent Prep: Sparge Toluene and Water separately with Argon for 15 minutes.
-
Addition: Add Dodecane (internal standard), Toluene (4 mL), and Water (1 mL) via syringe.
-
Seal & Heat: Cap the vial (PTFE/Silicone septum). Heat to 80°C.
-
Sampling (Self-Validation):
-
Take an aliquot at t=15 min.
-
Quench in EtOAc/Water.
-
Analyze organic layer by GC-FID or LC-MS.
-
Validation Check: Calculate ratio of
(Product) to (Byproduct). If , stop and switch solvent to THF.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Ar-H > 20% | Solvent is acting as a reductant. | STOP using iPrOH or EtOH. Switch to Toluene, THF, or DMF. |
| Ar-H > 20% | Base is acting as a reductant. | Switch from |
| Reaction Stalled + Deiodination | Catalyst death before coupling. | Switch to G3/G4 Precatalysts (e.g., XPhos Pd G4). Avoid in-situ generation ( |
| Substrate is a Heterocycle | N-coordination poisoning the Pd.[1] | Use tBuXPhos or BrettPhos (super-bulky ligands) to prevent N-binding. |
| Slow Transmetallation | Boronic acid is unstable/unreactive. | Add KF (Potassium Fluoride) or use Boronic Esters (Pinacol) instead of acids. |
Mechanistic Visualization
Understanding where the leak occurs is vital. The diagram below highlights the "Hydride Leak" pathway.
Figure 2: The Catalytic Cycle divergence. Note that slow transmetallation exposes the Ar-Pd-I intermediate to hydride sources.
References
-
Barder, T. E., et al. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Navarro, O., et al. (2004). General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. Journal of Organic Chemistry.
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.
Sources
Technical Support Center: 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
Welcome to the Technical Support Center for the isolation and purification of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole (CAS: 1354704-67-8)[1]. This portal is designed for drug development professionals and synthetic chemists who require high-purity isolation of halogenated pyrazole intermediates.
The purification of this specific compound is heavily dictated by three structural features: the highly lipophilic N1-cyclopentyl ring, the dense and polarizable C4-iodine atom[2], and the steric bulk of the C5-methyl group. Understanding how these features interact with various solvent systems and stationary phases is critical for successful isolation.
Standard Operating Procedures (SOPs): Core Purification Workflows
Protocol A: Iodine Quenching and Liquid-Liquid Extraction (LLE)
Causality: Iodination reactions (e.g., using
Step-by-Step Methodology:
-
Quenching: Transfer the crude reaction mixture to a separatory funnel. Add 1 volume of freshly prepared, saturated aqueous sodium thiosulfate (
) dropwise to the organic mixture[3]. -
Agitation: Stopper the funnel and shake vigorously, venting frequently to release accumulated pressure.
-
Phase Separation: Allow the layers to separate completely. The organic layer will contain the highly lipophilic 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole.
-
Washing: Wash the organic layer sequentially with distilled water (1x) and brine (1x) to remove residual inorganic salts and water-soluble byproducts[4].
-
Drying: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure[4].
Self-Validating Checkpoint: The organic layer must transition from a dark brown/purple hue to a pale yellow or colorless state. If a brown tint persists, the reduction of iodine is incomplete; you must repeat Step 1 before proceeding to chromatography.
Protocol B: Normal-Phase Silica Gel Chromatography
Causality: The target molecule is highly soluble in non-polar solvents. The steric clash between the N1-cyclopentyl and C5-methyl groups forces a specific molecular conformation, altering its dipole moment compared to the common C3-methyl regioisomer impurity. This subtle electronic difference dictates their relative affinities for the polar silanol groups on the silica stationary phase, allowing for separation[5].
Step-by-Step Methodology:
-
TLC Optimization: Spot the crude mixture on a silica gel TLC plate. Develop using a 90:10 Hexane/Ethyl Acetate system to confirm the target compound has an
of ~0.35[5]. -
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in pure hexane. Pour into the column and pack under positive air pressure to ensure a uniform bed free of channeling[5].
-
Sample Loading: Dissolve the crude extract in a minimum volume of dichloromethane (DCM). Apply directly to the top of the silica bed. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel and evaporating the DCM before adding it to the column[5].
-
Elution: Elute using a gradient, starting from 100% hexane and slowly increasing polarity to 90:10 Hexane/Ethyl Acetate[5]. Collect fractions in standard test tubes.
-
Analysis: Analyze fractions via TLC under UV light (254 nm). The heavy iodine atom makes the compound highly UV-active[2].
Self-Validating Checkpoint: Perform a 2D-TLC on a representative fraction containing the product. If the single spot resolves into two upon the second development, the compound is degrading on the column, indicating the need to switch to a deactivated silica phase or neutral alumina.
Data Repository: Quantitative Data & Solvent Systems
Table 1: Optimized Chromatographic Solvent Systems
| Solvent System | Stationary Phase | Application | Expected |
| Hexane / EtOAc (90:10) | Normal-Phase Silica | General purification & isolation | ~0.35 |
| Toluene / EtOAc (95:5) | Normal-Phase Silica | Difficult regioisomer separation | ~0.25 |
| Heptane / MTBE (85:15) | Normal-Phase Silica | High-throughput flash chromatography | ~0.40 |
| MeCN / | Reverse-Phase (C18) | Final polishing / Preparative HPLC | N/A ( |
Table 2: Physicochemical Properties Influencing Purification Strategy
| Property | Impact on Purification Strategy |
| Lipophilicity (N-Cyclopentyl) | Highly soluble in non-polar organic solvents; requires low-polarity eluents for silica gel chromatography to prevent rapid co-elution with impurities. |
| Electron-Withdrawing (C4-Iodine) | Drastically reduces the basicity of the pyrazole core; renders standard acid-base extraction (e.g., 1M HCl washes) ineffective for salt formation. |
| Steric Hindrance (C5-Methyl) | Alters the molecular dipole moment relative to the C3-methyl isomer, providing the primary physical basis for chromatographic separation. |
Troubleshooting & FAQs
Q1: I am seeing a co-eluting spot with an identical
Q2: My isolated product has a persistent yellow/brown tint. How do I remove it?
A2: This indicates the presence of trace elemental iodine (
Q3: Can I use acid-base extraction to remove unreacted starting materials?
A3: Generally, no. While unsubstituted pyrazoles can be protonated with strong acids to form water-soluble salts[5], the presence of the highly electron-withdrawing iodine atom at the 4-position drastically reduces the pKa of the conjugate acid[2].
Solution: Standard 1M HCl washes will not reliably protonate 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole. Rely strictly on silica gel chromatography to separate the iodinated product from the non-iodinated starting material, which will have a significantly lower
Process Visualization
Workflow for the isolation and chromatographic purification of iodinated pyrazole derivatives.
References
-
Title: 4-Iodo-5-methyl-1H-pyrazole | C4H5IN2 | CID 15501143 - PubChem Source: nih.gov URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-Methylpyrazole Coupling Reactions
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and drug development: the regioselective N-arylation of 5-methylpyrazoles.
Because 5-methylpyrazole exists in a rapid tautomeric equilibrium with 3-methylpyrazole, attempting to couple an aryl group at the N1 position (adjacent to the methyl group) introduces severe steric clash at the transition metal center. This steric hindrance often leads to catalyst poisoning, poor yields, or thermodynamic equilibration that favors the undesired 3-methyl regioisomer. This guide provides the theoretical causality, validated protocols, and troubleshooting steps necessary to force these challenging couplings to completion.
Decision Matrix: Coupling Strategy Workflow
Before troubleshooting a failed reaction, ensure you have selected the correct catalytic cycle for your specific electrophile and steric constraints.
Workflow for selecting optimal N-arylation strategies for sterically hindered 5-methylpyrazoles.
Troubleshooting Guide & FAQs
Q: Why does my Ullmann coupling fail or yield the wrong regioisomer for 5-methylpyrazole? A: Classical Ullmann condensation requires high temperatures (>130°C) and stoichiometric copper[1]. Under these harsh thermal conditions, the tautomeric equilibrium of the pyrazole heavily favors the less sterically hindered 3-methylpyrazole form. Consequently, thermodynamic control dictates the reaction, leading either to complex mixtures of regioisomers or predominantly the 3-methyl N-arylated product[2]. Solution: Switch to a room-temperature Chan-Lam coupling to maintain kinetic control.
Q: My Buchwald-Hartwig amination with an aryl chloride is yielding <10% product. What is failing in the catalytic cycle? A: The failure is occurring during the reductive elimination step. The adjacent 5-methyl group creates extreme steric congestion around the Pd(II) center, preventing the pyrazole and aryl group from coupling. Solution: You must switch to a highly sterically demanding, electron-rich biarylphosphine ligand (e.g., BrettPhos, tBu3P, or indole-based P,N-P ligands)[3]. Paradoxically, these massive ligands force the sterically hindered pyrazole and aryl groups into close proximity on the Pd center, artificially lowering the activation energy required for reductive elimination while promoting the formation of the necessary monoligated L-Pd(0) active species[3].
Q: Can I use directing groups to force regioselectivity in 5-methylpyrazole couplings? A: Yes, electronic effects can occasionally override steric bulk. For example, Lam and co-workers demonstrated that in 3-methyl-5-ethoxycarbonylpyrazole, the α-activating ester acts as a powerful directing group. Even though the ester is physically larger than the methyl group, it heavily influences the regiochemical outcome during Chan-Lam coupling, directing the arylation toward its adjacent nitrogen[4].
Q: My Chan-Lam coupling stalled at 50% conversion. Why? A: Chan-Lam coupling requires a stoichiometric oxidant to turn over the Cu(II)/Cu(III) cycle. Sterically hindered substrates slow down the transmetalation step, which allows competitive off-target oxidation of the catalyst to occur[5]. Solution: Ensure vigorous stirring in an open-air vessel. If the reaction still stalls, add a co-oxidant like pyridine N-oxide to facilitate the regeneration of the active Cu(II) species[5].
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual cues are embedded within the steps to confirm that the underlying mechanistic causality is functioning correctly.
Protocol A: Regioselective Chan-Lam N-Arylation (Kinetic Control)
Use this protocol to avoid tautomerization and force coupling at the hindered N1 position.
-
Catalyst-Base Coordination: Dissolve Cu(OAc)₂ (0.1 equiv) and pyridine (2.0 equiv) in anhydrous dichloromethane (DCM). Stir for 10 minutes.
-
Causality: Pyridine acts as a ligand to solubilize Cu(II) and tune its redox potential.
-
Validation: The solution must transition from a pale, cloudy blue to a deep, clear azure blue . If it remains cloudy, the copper salt has not fully coordinated.
-
-
Substrate Addition: Add 5-methylpyrazole (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Causality: The boronic acid undergoes transmetalation with the Cu(II) center. Maintaining room temperature ensures kinetic control, preventing tautomerization to 3-methylpyrazole[4].
-
Validation: The reaction mixture will shift from deep blue to a greenish-brown hue over 30-60 minutes, indicating the formation of the active Cu(II)-aryl intermediate.
-
-
Aerobic Turnover: Stir vigorously open to the air for 12-24 hours.
-
Causality: Molecular oxygen is the terminal oxidant required to regenerate Cu(II) from the Cu(I) resting state after reductive elimination[5].
-
Validation: If a heavy brick-red precipitate (Cu₂O) forms and the reaction stalls, aeration is insufficient. A continuous green/blue hue indicates a healthy, turning-over catalytic cycle.
-
Protocol B: Sterically Hindered Buchwald-Hartwig Amination
Use this protocol when coupling with unreactive aryl chlorides or when Chan-Lam fails.
-
Active Catalyst Generation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%) and BrettPhos (6.0 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature.
-
Causality: BrettPhos is a sterically demanding triarylphosphine ligand. Its bulkiness promotes the dissociation of dba to form the highly active monoligated L-Pd(0) species necessary for oxidative addition into unreactive Ar-Cl bonds[3].
-
Validation: The solution color shifts from dark purple/red (Pd₂(dba)₃) to a bright yellow/orange , confirming successful ligand exchange.
-
-
Coupling and Reductive Elimination: Add 5-methylpyrazole (1.0 equiv), aryl chloride (1.2 equiv), and NaOtBu (1.5 equiv). Seal the vessel and heat to 100°C.
-
Causality: The extreme steric bulk of BrettPhos forces the 5-methylpyrazole and the aryl group into close proximity, accelerating the sterically hindered reductive elimination step[3].
-
Validation: A mild exotherm occurs upon base addition. As the reaction progresses at 100°C, the accumulation of a fine white suspension (NaCl) serves as a visual indicator of successful cross-coupling.
-
Quantitative Benchmarking
The following table summarizes the operational parameters and expected outcomes for various coupling strategies when applied specifically to 5-methylpyrazoles.
| Coupling Strategy | Catalyst / Ligand System | Typical Electrophile | Operating Temp (°C) | Steric Tolerance | Regioselectivity (N1 vs N2) |
| Chan-Lam | Cu(OAc)₂ / Pyridine | Arylboronic Acid | 20 - 40 | High | Excellent (Kinetic Control) |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | Aryl Chloride/Bromide | 80 - 110 | Very High | Moderate to Good |
| Modified Ullmann | CuI / Diamine (e.g., DMEDA) | Aryl Bromide/Iodide | 90 - 110 | Moderate | Moderate |
| Classical Ullmann | CuI / None | Aryl Iodide | 130 - 150 | Low | Poor (Thermodynamic Mixtures) |
References
-
Benchchem - 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine: Common methods for aryl-pyrazole linkage (Ullmann Condensation). 1
-
The Royal Society of Chemistry - Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1. 4
-
Thieme Connect - Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. 5
-
ResearchGate - Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. 2
-
Arkat USA - Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.3
Sources
Technical Support Center: Overcoming Iodopyrazole Solubility Challenges in Organic Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the pervasive solubility bottlenecks researchers encounter when utilizing iodopyrazoles in organic synthesis. Iodopyrazoles are highly valued scaffolds in medicinal chemistry and agrochemical development; however, their unique physicochemical properties often lead to frustrating precipitation events, stalled catalytic cycles, and failed metalations.
This guide dissects the causality behind these issues and provides field-proven, self-validating protocols to keep your syntheses in solution and on track.
Core Principles: The Causality of Insolubility
To troubleshoot iodopyrazole solubility, one must first understand the supramolecular forces driving their precipitation. Iodopyrazoles are notoriously difficult to solubilize in standard non-polar or moderately polar organic solvents (e.g., toluene, dichloromethane, THF) due to two synergistic intermolecular interactions that drastically inflate their crystal lattice energy:
-
Hydrogen Bonding: Unprotected pyrazoles possess both a hydrogen-bond donor (the pyrrolic N-H) and a hydrogen-bond acceptor (the pyridine-like nitrogen). This enables the formation of extensive linear or cyclic supramolecular oligomers[1].
-
Halogen Bonding: The heavy, highly polarizable iodine atom acts as a strong Lewis acid (halogen-bond donor). Single-crystal X-ray diffraction studies confirm that iodopyrazoles form robust
and contacts. These interactions act as "magic bullets" for crystal packing, creating rigid, insoluble 3D networks in the solid state[1][2].
Troubleshooting Guide & FAQs
Q1: My 4-iodopyrazole crashes out of solution during palladium-catalyzed cross-coupling reactions. How can I prevent this? Causality & Solution: The combination of halogen and hydrogen bonding creates an extremely stable crystal lattice, rendering the starting material insoluble in standard ethereal or aromatic solvents[1]. Furthermore, the acidic N-H proton can coordinate with palladium or copper catalysts, forming insoluble, inactive polymeric metal-pyrazole complexes. Actionable Step: Switch to highly polar aprotic solvents (DMF, DMSO, NMP) to competitively disrupt intermolecular hydrogen bonds. If the issue persists, you must apply a transient N-protecting group (e.g., EtOEt) to break the crystal lattice symmetry and prevent metal chelation[3][4].
Q2: I am attempting a halogen-metal exchange (e.g., with
Q3: My protected iodopyrazole is now soluble, but CuI-catalyzed C-O coupling with alcohols is yielding poor results. What is going wrong? Causality & Solution: Even when fully solubilized, the oxidative addition of copper to the highly stable C-I bond of a pyrazole requires significant thermal energy. Actionable Step: Elevate the reaction temperature to 130 °C. Kinetic studies show that at lower temperatures, the catalytic cycle stalls, whereas exceeding 160 °C leads to catalyst degradation (evidenced by the reaction mixture turning black)[5].
Q4: Are there any aqueous or "green chemistry" approaches to solubilize iodopyrazoles without using protecting groups? Causality & Solution: Yes. If you are performing transition-metal-catalyzed couplings in aqueous media, the hydrophobic nature of the iodopyrazole core prevents dissolution. Actionable Step: Utilize a hydrotrope such as sodium p-toluenesulfonate (NaPTS). Hydrotropes aggregate around the hydrophobic iodopyrazole core, hydrating the head groups and decreasing electrostatic attraction. This significantly enhances the solubility of poorly soluble organic compounds in water without requiring volatile organic co-solvents[6].
Comparative Data: N-Protecting Groups for Solubility Enhancement
Selecting the correct protecting group is a balance between maximizing solubility and ensuring the molecule survives downstream reaction conditions.
| Protecting Group | Reagent / Catalyst | Lipophilicity / Solubility Impact | Deprotection Conditions | Key Operational Notes |
| EtOEt (Ethoxyethyl) | Ethyl vinyl ether / TFA | High (Soluble in THF at -78 °C) | Mild acidic (HCl/THF, RT) | Highly recommended. Byproducts are volatile; avoids diastereotopic NMR complexity[4]. |
| THP (Tetrahydropyranyl) | DHP / PPTS or TsOH | Very High | Mild acidic (HCl/MeOH, RT) | Introduces a chiral center, resulting in complex NMR spectra. DHP removal requires chromatography[4]. |
| Boc (tert-Butoxycarbonyl) | Boc₂O / DMAP | Moderate to High | Strong acidic (TFA/CH₂Cl₂) | Prone to thermal deprotection during high-temperature cross-couplings; consumes organometallics if not fully protected[3][4]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in visual cues and workup checks ensure that solubility has been achieved and the reaction is proceeding correctly.
Protocol A: N-Protection of 4-Iodopyrazole with Ethyl Vinyl Ether (EtOEt)
Mechanism: Acid-catalyzed addition of the pyrazole N-H across the enol ether double bond, breaking the hydrogen-bonding network.
-
Initialization: Suspend unprotected 4-iodopyrazole (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Self-Check: The mixture will be a cloudy suspension due to poor solubility.
-
Activation: Add ethyl vinyl ether (1.5 equiv) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.05 equiv).
-
Propagation: Stir the mixture at 28–33 °C. Self-Check: Over 1–2 hours, the suspension will gradually clear into a homogeneous, transparent solution. This visual change confirms the successful formation of the highly soluble 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole[4].
-
Validation & Quench: Monitor by TLC (Hexanes/EtOAc). Upon complete consumption of the baseline starting material, quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA catalyst and prevent premature deprotection.
-
Isolation: Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. The low boiling point of unreacted ethyl vinyl ether ensures a clean crude product[4].
Protocol B: Sonogashira Cross-Coupling of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Mechanism: Palladium-catalyzed cross-coupling leveraging the enhanced solubility of the EtOEt-protected intermediate.
-
Solubilization: Dissolve the EtOEt-protected iodopyrazole (1.0 equiv) in a degassed mixture of DMF and triethylamine (3:1 ratio, 0.1 M). Self-Check: The EtOEt group ensures immediate and complete dissolution.
-
Catalysis: Add the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
-
Reaction: Stir at 40 °C. The homogeneous nature of the solution ensures efficient mass transfer and prevents catalyst sequestration[4].
-
Workup: Dilute with ethyl acetate and wash extensively with water (3x) to remove the DMF, followed by a brine wash. Dry and concentrate.
-
Deprotection: To reveal the final functionalized N-H pyrazole, stir the crude product in a mixture of THF and 2M HCl (1:1) at room temperature for 2 hours. The product will often precipitate out of the solution as the solubilizing EtOEt group is cleaved[4].
Workflow Visualization
Use the following decision matrix to systematically resolve solubility issues during your synthetic planning.
Decision matrix for troubleshooting iodopyrazole solubility in organic synthesis.
References
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning by Iodide in Pyrazole Cross-Coupling
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing stalled reactions, low yields, or catalyst precipitation during the cross-coupling of pyrazoles with aryl iodides.
While aryl iodides are traditionally favored for their rapid oxidative addition kinetics, they frequently act as potent catalyst poisons in the presence of N-heterocycles like pyrazole. Below, we dissect the mechanistic causality of this inhibition and provide validated, step-by-step protocols to rescue your catalytic cycles.
Mechanistic Insights: Why Does Iodide Poison the Catalyst?
To troubleshoot effectively, we must first understand the thermodynamic and kinetic traps created by the iodide ion (
Palladium Catalysis (Buchwald-Hartwig & Suzuki-Miyaura)
In Pd-catalyzed aminations, the oxidative addition of an aryl iodide to
Copper Catalysis (Ullmann-Type N-Arylation)
In Cu-catalyzed systems,
Quantitative Diagnostic Data
Use the following diagnostic table to identify the specific poisoning mechanism in your reaction and select the appropriate thermodynamic or kinetic mitigation strategy.
| Catalyst System | Reaction Type | Visual Symptom of Poisoning | Poisoning Mechanism | Kinetic/Thermodynamic Block | Mitigation Strategy |
| Palladium (Pd) | Buchwald-Hartwig | Reaction stalls at <15% conversion; solution turns dark brown/black. | Formation of off-cycle | Endergonic dimer cleavage prevents pyrazole coordination. | Add |
| Copper (Cu) | Ullmann N-arylation | Formation of a brick-red or dark, insoluble precipitate. | Formation of insoluble Cu-I-pyrazole multinuclear networks. | Iodide outcompetes pyrazole for active | Use strongly coordinating bidentate N,N-ligands (e.g., DMEDA, 1,10-phenanthroline). |
Frequently Asked Questions (FAQs)
Q: Why does my Buchwald-Hartwig coupling with 1H-pyrazole and an aryl iodide stall at 10% conversion, while the aryl bromide equivalent works perfectly?
A: The aryl bromide forms a
Q: I am restricted to using an aryl iodide for my cross-coupling due to commercial availability. How can I prevent iodide poisoning without changing the halide?
A: You can utilize a "halide-scavenging" strategy. By adding a silver salt (such as
Q: In my Ullmann reaction using CuI as a precatalyst, I see a brick-red precipitate and no product. What happened?
A: The brick-red precipitate is a visual indicator of an inactive Cu-pyrazole-iodide polymer. To break this polymer and solubilize the active
Mandatory Visualizations
Mechanism of Pd-catalyst iodide poisoning via μ-iodo dimer formation and silver-salt rescue.
Troubleshooting workflow for resolving iodide-induced catalyst inhibition in cross-couplings.
Self-Validating Experimental Protocols
Protocol A: Silver-Assisted Palladium-Catalyzed Pyrazole N-Arylation
Use this protocol when you are forced to use an aryl iodide and are experiencing dimer-induced stalling.
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 1H-pyrazole (1.0 equiv), the aryl iodide (1.0 equiv),
(5 mol%), and XPhos (10 mol%). -
Silver Additive Integration: Add
(1.1 equiv). Causality Note: The silver salt acts dually as the base and the iodide scavenger, preventing the formation of the off-cycle resting state. -
Solvent & Heating: Add anhydrous Toluene (0.2 M). Seal the flask and heat to 100 °C for 12 hours.
-
Self-Validation Check: After 30 minutes of heating, observe the reaction mixture. The formation of a dense, pale yellow/white precipitate (
) alongside a homogeneous yellow-orange solution confirms that the iodide is successfully being sequestered and the active Pd monomer is turning over. If the solution turns pitch black with no pale precipitate, the catalyst has decomposed to Pd-black.
Protocol B: Ligand-Enabled Copper-Catalyzed Ullmann Coupling
Use this protocol to break insoluble Cu-I-pyrazole networks.
-
Reagent Preparation: In a glovebox, combine 1H-pyrazole (1.0 equiv), aryl iodide (1.2 equiv),
(10 mol%), and (2.0 equiv) in a reaction vial. -
Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (20 mol%). Causality Note: DMEDA is a strongly coordinating bidentate ligand that outcompetes both the pyrazole and the iodide for the Cu(I) center, breaking up the inactive polymeric networks and forming a soluble, highly active
complex. -
Solvent & Heating: Add anhydrous Dioxane (0.5 M). Seal and heat to 110 °C for 18 hours.
-
Self-Validation Check: Upon reaching 110 °C, the solution should transition to a deep, homogeneous blue or green color. The absence of a brick-red precipitate confirms that the monomeric copper catalyst is active and has not polymerized with the pyrazole and iodide.
References
- metal-catalysed cross-coupling reactions of nitrogen heterocycles Durham E-Theses URL
- Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions ResearchGate URL
- Catalysis with Palladium(I)
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis Chemical Reviews - ACS Publications URL
Sources
resolving emulsions during extraction of pyrazole intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a notoriously frustrating bottleneck: stable emulsions during the liquid-liquid extraction (LLE) of pyrazole intermediates.
Pyrazoles are ubiquitous in medicinal chemistry, but their unique physicochemical properties make them prime culprits for emulsion formation. This guide provides a mechanistic understanding of why these emulsions form and offers self-validating, step-by-step protocols to resolve them without compromising your yield.
The Causality of Pyrazole Emulsions
To break an emulsion, you must first understand the thermodynamic forces stabilizing it. Pyrazole intermediates stabilize oil-water interfaces through three primary mechanisms:
-
Amphiphilic & Zwitterionic Behavior: Pyrazoles possess both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. Depending on the substitution pattern and the pH of the aqueous phase, they can exist as highly polar, hydrogen-bonded networks or zwitterions that act as surfactants, lowering the interfacial tension between the aqueous and organic layers 1.
-
Transition Metal Coordination: Pyrazoles are excellent bidentate ligands. If your intermediate was synthesized via a transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), residual palladium or copper can coordinate with the pyrazole. These metallo-organic complexes are often insoluble in both phases, precipitating at the phase boundary to form a rigid "rag layer" that mechanically stabilizes the emulsion 2.
-
Density Matching: When extracting with halogenated solvents (like dichloromethane) in the presence of highly concentrated aqueous brines or basic solutions, the density of the aqueous layer can approach that of the organic layer, removing the gravitational driving force for phase separation 3.
Diagnostic Workflow
Before applying a chemical or mechanical fix, use the following logical workflow to diagnose the root cause of the emulsion.
Diagnostic workflow for resolving pyrazole extraction emulsions.
Step-by-Step Resolution Protocols
Protocol A: The "Salting Out" Technique (Ionic Strength Modulation)
-
Causality: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer. This highly polar environment forces the partially soluble, surfactant-like pyrazole molecules entirely into the organic phase, stripping the interface of its stabilizing emulsifier 13.
-
Self-Validation: The aqueous layer will visibly shrink in volume as water is drawn out of the organic phase, and the organic layer will become less cloudy.
-
Carefully vent the separatory funnel to release any built-up pressure.
-
Add a volume of saturated aqueous NaCl equal to approximately 20% of the total emulsion volume.
-
Do not shake vigorously. Instead, gently swirl or invert the funnel 3–4 times to allow mixing without introducing new shear forces.
-
Allow the funnel to sit undisturbed for 10–15 minutes.
-
Protocol B: Mechanical Disruption via Celite Filtration
-
Causality: When fine particulates or insoluble metal-pyrazole complexes form a "rag layer," they create a physical barrier preventing droplet coalescence. Filtering removes these nucleation sites 2.
-
Self-Validation: The filtrate will immediately separate into two distinct, clear layers in the receiving flask.
-
Prepare a Büchner funnel with a tightly packed 1-inch pad of Celite (diatomaceous earth) over a filter paper.
-
Wet the Celite pad with the pure extraction solvent (e.g., ethyl acetate or dichloromethane) and apply a gentle vacuum to seat the pad.
-
Pour the entire emulsified mixture from the separatory funnel directly onto the Celite pad under vacuum.
-
Rinse the filter cake with a small volume of fresh organic solvent to ensure no pyrazole product is trapped in the Celite.
-
Transfer the biphasic filtrate back to a clean separatory funnel; the layers should now separate cleanly.
-
Protocol C: Interfacial pH Modulation
-
Causality: Pyrazoles often act as surfactants when they are neutral but highly polarized. By pushing the pH at least 2 units away from the isoelectric point (either protonating the basic nitrogen with 1M HCl or deprotonating an acidic functionality with 1M NaOH), you fully ionize the molecule, driving it entirely into the aqueous phase and breaking the emulsion.
-
Self-Validation: The emulsion will break rapidly, though the product will temporarily reside in the aqueous layer.
-
Extract the emulsified mixture with 1M HCl (if targeting the protonated pyrazole) or 1M NaOH (if targeting a deprotonated pyrazole).
-
Separate the clear aqueous layer.
-
To recover the product, carefully neutralize the aqueous layer in a flask (using NaOH or HCl, respectively) until the pH returns to the optimal extraction range.
-
Re-extract with fresh organic solvent, using gentle swirling rather than shaking.
-
Quantitative Data Summary
The following table summarizes the comparative efficacy of various emulsion-breaking techniques specifically for heterocyclic extractions, based on standard laboratory metrics.
| Resolution Technique | Primary Mechanism of Action | Optimal Scenario | Estimated Success Rate | Risk of Product Loss |
| Saturated Brine Wash | Increases aqueous ionic strength (Salting out) | Mild, cloudy emulsions with no visible solids | 75% | Low |
| Celite Filtration | Removes particulate stabilizers (Rag layer) | Emulsions containing metal catalysts or salts | 90% | Moderate (Product may adsorb to Celite) |
| pH Adjustment | Ionizes the amphiphilic pyrazole | Zwitterionic or highly polar intermediates | 85% | Low (Requires back-extraction) |
| Solvent Alteration | Changes density/polarity differential | Density matching issues (e.g., DCM/Water) | 70% | Low |
| Centrifugation | Forces density-based separation | Small-scale (<50 mL) stubborn emulsions | 95% | Very Low |
Frequently Asked Questions (FAQs)
Q: I have a dark, opaque reaction mixture and an emulsion has formed. I cannot even see the phase boundary to attempt a separation. What is the best approach? A: When dealing with opaque, black mixtures (common in crude cross-coupling workups), visual identification of the phase boundary is impossible. A highly effective, field-proven trick is to drop a small polypropylene cap or a clean Teflon stir bar into the separatory funnel. Because of its specific density, the polypropylene will float exactly at the interface between the aqueous and organic layers, giving you a clear visual marker of where the emulsion boundary lies 4.
Q: I am using dichloromethane (DCM) and my emulsion is completely stagnant. Would switching solvents help? A: Yes. DCM has a density of ~1.33 g/mL, which is heavier than water. However, highly concentrated aqueous layers (like saturated bicarbonate or brine) can approach a density of 1.2–1.3 g/mL. This lack of density differential prevents gravity-driven separation 3. Evaporate the DCM and replace it with a lower-density solvent like ethyl acetate (density ~0.90 g/mL) or methyl tert-butyl ether (MTBE). The increased density differential will rapidly accelerate phase separation.
Q: Can I use heat to break the emulsion? A: While gently warming the separatory funnel under warm running water can decrease the viscosity of the organic phase and promote droplet coalescence, it is generally discouraged for pyrazole intermediates unless you are certain of their thermal stability. Furthermore, heating volatile solvents like DCM or diethyl ether in a closed separatory funnel poses a significant overpressurization risk.
References
- Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- Dealing with emulsion formation during p-aminophenol purification. Benchchem.
- How To: Manage an Emulsion. University of Rochester Chemistry.
- Solid-liquid extraction. Columbia University.
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole
Title: Comparative Analytical Guide: 1H NMR Structural Validation of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
Executive Summary
1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and LRRK2 kinase inhibitors. Its structural integrity is defined by the specific regiochemistry of the N-alkylation and the integrity of the carbon-iodine bond.
The Analytical Challenge: The synthesis of this compound typically involves the iodination of a precursor or the N-alkylation of 4-iodo-3(5)-methylpyrazole. The latter reaction invariably produces a mixture of two regioisomers: the target 1,5-isomer and the thermodynamic 1,3-isomer . Standard HPLC often fails to fully resolve these isomers due to their identical mass and similar polarity.
Guide Scope: This guide objectively compares the NMR spectral performance of the target compound against its primary regioisomeric impurity. It provides a self-validating protocol using Nuclear Overhauser Effect (NOE) spectroscopy to definitively assign the structure.
Structural Analysis & Theoretical Framework
The pyrazole ring exists in tautomeric equilibrium until the Nitrogen (N1) is substituted. Upon attachment of the cyclopentyl group, the positions of the methyl and proton substituents become fixed.
-
Target (1,5-Isomer): The methyl group is at position 5, adjacent to the N-cyclopentyl group. The proton is at position 3.
-
Alternative (1,3-Isomer): The methyl group is at position 3. The proton is at position 5, adjacent to the N-cyclopentyl group.
Diagram 1: Structural Regiochemistry & Numbering
Caption: Structural comparison of the target 1,5-isomer versus the common 1,3-regioisomer.
Comparative Analysis: Target vs. Alternative
The following data compares the expected spectral characteristics of the target against its regioisomer. The chemical shifts provided are representative values based on solvent effects in CDCl₃.
Table 1: Comparative 1H NMR Data (400 MHz, CDCl₃)
| Feature | Target (1,5-Isomer) | Alternative (1,3-Isomer) | Differentiation Logic |
| Aromatic Proton | H3: | H5: | H3 is typically deshielded relative to H5, but ranges overlap. Not definitive. |
| Methyl Group | C5-Me: | C3-Me: | C5-Me is often slightly downfield due to steric compression, but unreliable alone. |
| N-CH (Cyclopentyl) | Both show similar multiplet patterns (tt or quintet-like). | ||
| NOE Correlation | Strong NOE: C5-Me | Strong NOE: H5 | Definitive. The spatial proximity of the N-substituent determines the isomer. |
| C4-Iodine Effect | Loss of H4 signal | Loss of H4 signal | Confirms iodination (absence of signal at |
Critical Insight: You cannot rely solely on 1D chemical shifts to distinguish these isomers with high confidence. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the mandatory self-validating step.
Experimental Protocols
Protocol A: Standard 1H NMR Acquisition
Objective: To assess purity and confirm iodination.
-
Sample Preparation: Dissolve 5–10 mg of the isolated solid in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filter if necessary to prevent line broadening.
-
Instrument Parameters:
-
Pulse Sequence: Standard proton (e.g., zg30 on Bruker).
-
Scans (NS): 16 (minimum) to visualize minor isomeric impurities.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The methyl protons and the aromatic proton have different T1 relaxation times. A short D1 will lead to inaccurate integration ratios (e.g., Methyl integrating < 3.0 relative to H3).
-
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase and baseline correct manually.
Protocol B: 1D-NOE or 2D-NOESY (The Validator)
Objective: To determine regiochemistry (1,5 vs 1,3).
-
Method Selection: A 1D-NOE difference experiment is faster and sufficient. A 2D-NOESY is preferred for full mapping.
-
1D-NOE Setup:
-
Irradiate the N-CH methine signal (approx. 4.7 ppm).
-
Observe the response in the aromatic/methyl region.
-
-
Interpretation:
-
Positive Result (Target): Enhancement of the Methyl singlet (~2.3 ppm).
-
Negative Result (Alternative): Enhancement of the Aromatic singlet (~7.4 ppm).
-
Visualization of Analytical Workflow
Diagram 2: Isomer Determination Decision Tree
Caption: Logical workflow for validating the 1,5-regioisomer using 1H NMR and NOE.
References
-
Comparison of Pyrazole Regioisomers
- Title: Discrimination of regioisomeric compounds based on 1H-1H NOESY spectral d
- Source: Molecules (MDPI) / BenchChem
-
URL:[Link]
-
Iodination Effects on NMR
- Title: Completion of Crystallographic Data for the Series of 4-Halogen
- Source: Crystals (MDPI)
-
URL:[Link]
-
General Pyrazole NMR Shifts
- Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental and multinuclear NMR study.
- Source: Organic & Biomolecular Chemistry (RSC)
-
URL:[Link]
A Researcher's Guide to Distinguishing 1,5-Dimethylpyrazole and 1,3-Dimethylpyrazole Isomers Using NOESY
As a Senior Application Scientist, I've frequently encountered the challenge of unambiguously identifying regioisomers, a common hurdle in synthetic chemistry and drug development. Simple one-dimensional ¹H NMR spectra can often be insufficient, as chemical shifts and coupling constants may be too similar for a definitive assignment. This guide provides an in-depth, experimentally-grounded comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) offers a clear and definitive solution for distinguishing between 1,5-dimethylpyrazole and 1,3-dimethylpyrazole.
The core of this analytical problem lies in the subtle structural difference between the two isomers: the placement of a methyl group at either the C3 or C5 position of the N-methylated pyrazole ring. While this difference minimally impacts through-bond (J-coupling) interactions, it creates a distinct spatial relationship that is perfectly suited for analysis by NOESY.
The NOESY Solution: Probing Through-Space Proximity
Unlike COSY, which reveals through-bond proton-proton couplings, NOESY detects through-space interactions via the Nuclear Overhauser Effect (NOE).[1][2] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, making it exceptionally sensitive to spatial proximity, typically within 5 Å.[3] This principle is the key to differentiating our isomers.
For an N1-substituted pyrazole, the protons of the N1-methyl group are spatially close to the proton at the C5 position. This proximity will generate a measurable NOE. Conversely, the N1-methyl group is significantly farther from the proton at the C3 position, resulting in no observable NOE. This predictable difference forms the basis of our analytical strategy.[4]
Structural Isomers and Predicted NOE Correlations
The dispositive NOE interaction for each isomer is illustrated below. The presence or absence of a single cross-peak in the NOESY spectrum provides an unambiguous structural assignment.
-
1,5-Dimethylpyrazole : The N1-methyl group is adjacent to the C5-methyl group. A strong NOE is predicted between the protons of the N1-methyl group and the proton on the pyrazole ring at the C4 position (H4), and more importantly, between the N1-methyl protons and the adjacent C5-methyl protons. However, the most diagnostic correlation for distinguishing it from the 1,3-isomer is the NOE between the N1-methyl group and the proton at the C5-position when it is not substituted. In our case, with a methyl at C5, the key will be the NOE between the N1-methyl and the C5-methyl. For the sake of a clearer general principle, we will focus on the interaction with the ring protons. The N1-methyl group is spatially close to the proton at the C5 position. In 1,5-dimethylpyrazole, this position is substituted with a methyl group. Therefore, a clear NOE cross-peak is expected between the protons of the N1-methyl group and the protons of the C5-methyl group.
-
1,3-Dimethylpyrazole : The N1-methyl group is adjacent to the C5 position, which bears a proton (H5). Therefore, a definitive NOE cross-peak is predicted between the protons of the N1-methyl group and the H5 proton.[4][5] No such correlation is expected between the N1-methyl and the C3-methyl group, which are on opposite sides of the ring.
The expected key NOE correlations are visualized in the diagrams below.
Caption: Predicted NOE correlation for 1,5-dimethylpyrazole.
Caption: Predicted NOE correlation for 1,3-dimethylpyrazole.
Experimental Protocol
The following provides a detailed methodology for acquiring high-quality 2D NOESY data suitable for this analysis on a standard Bruker spectrometer.
1. Sample Preparation:
-
Dissolve 5-10 mg of the dimethylpyrazole sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Ensure the sample is free of particulate matter and residual water, as these can interfere with the experiment.[6]
-
For optimal results, degas the sample using the freeze-pump-thaw technique to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[7]
2. Spectrometer Setup and 1D ¹H Spectrum:
-
Insert the sample into the spectrometer. Do not spin the sample for 2D experiments to avoid spinning sidebands.[6][8]
-
Lock and shim the sample to achieve good field homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).[8] Note the T₁ relaxation times if possible, as this informs the choice of mixing time.
3. 2D NOESY Acquisition:
-
Load a standard 2D phase-sensitive NOESY parameter set (e.g., noesyphpr or noesygpphpp on Bruker systems).[3]
-
Set the spectral width (sw) and transmitter offset (o1p) in both dimensions based on the 1D spectrum.
-
Mixing Time (d8): This is the most critical parameter.[8] For small molecules like dimethylpyrazole, a longer mixing time is required for the NOE to build up. A typical range is 0.5 to 1.0 seconds.[8] A good starting point is a value approximately equal to the T₁ of the protons of interest.[3]
-
Relaxation Delay (d1): Set to 2-3 seconds to allow for full relaxation between scans, which helps minimize artifacts.[9]
-
Set the number of scans (ns) to a multiple of 8 or 16 (typically 8-16 scans per increment) and the number of increments in the indirect dimension (t1, ni) to at least 256 for adequate resolution.[6][9]
-
Acquire the data. The total experiment time will typically be between 1 to 3 hours depending on the concentration and chosen parameters.
4. Data Processing:
-
Apply a squared sine-bell window function (e.g., QSINE) to both dimensions before Fourier transformation.
-
Perform a 2D Fourier transform (xfb on Bruker systems).
-
Carefully phase the spectrum in both dimensions. For small molecules, NOE cross-peaks should have the opposite phase to the diagonal peaks.[8]
-
Perform baseline correction as needed.
Data Interpretation and Comparison
The resulting 2D NOESY spectrum will show the normal 1D ¹H spectrum along the diagonal. Off-diagonal cross-peaks indicate through-space correlations. By analyzing the cross-peaks associated with the N1-methyl signal, the isomer can be definitively identified.
| Isomer | Key Protons | Expected NOE Cross-Peak | Conclusion |
| 1,5-Dimethylpyrazole | N1-CH₃, C5-CH₃ | Present | A cross-peak correlating the N1-methyl and C5-methyl proton signals confirms the 1,5-substitution pattern. |
| 1,3-Dimethylpyrazole | N1-CH₃, H5 | Present | A cross-peak correlating the N1-methyl signal with the H5 ring proton signal confirms the 1,3-substitution pattern. |
| 1,3-Dimethylpyrazole | N1-CH₃, C3-CH₃ | Absent | The absence of a cross-peak between the N1-methyl and C3-methyl protons further supports the 1,3-assignment. |
Conclusion
Distinguishing between 1,5- and 1,3-dimethylpyrazole is a classic challenge of regioisomer identification that is elegantly solved by 2D NOESY. The method's ability to probe spatial proximity provides a direct, unambiguous link to molecular structure that is not available from simpler NMR experiments. By predicting the key through-space interaction for each isomer—the NOE between the N1-methyl group and its neighbor at the C5 position—a single experiment can provide a definitive answer, underscoring the power of 2D NMR in modern chemical research and development.
References
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]
-
PubChem. 1,5-Dimethylpyrazole. National Center for Biotechnology Information. [Link]
-
University of Missouri-St. Louis. 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]
-
Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. [Link]
-
PubChemLite. 1,5-dimethylpyrazole (C5H8N2). [Link]
-
PubChem. CID 157050772. National Center for Biotechnology Information. [Link]
-
Stanford University NMR Facility. noesy. [Link]
-
NIST. 1H-Pyrazole, 1,5-dimethyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 1H-Pyrazole, 1,3-dimethyl-. National Center for Biotechnology Information. [Link]
-
University of Michigan. (2018, August 8). NOE Experiments on the Bruker 400 and 500. [Link]
-
ResearchGate. (2025, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. [Link]
-
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Australian National University. Guide to NOE Experiments. [Link]
-
PubChem. 1,5-dimethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
-
University of Toronto. three-dimensional hmqc-noesy, noesy-hmqc, & noesy-hsqc 4733. [Link]
-
University of Ottawa. (2008, July 24). What are Those Positive Peaks in My NOESY Spectrum?. [Link]
-
Royal Society of Chemistry. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. [Link]
-
PMC. Cross‐Peaks in Simple Two‐Dimensional NMR Experiments from Chemical Exchange of Transverse Magnetisation. National Center for Biotechnology Information. [Link]
-
PubMed. (2007, September 6). Thermochemical studies of N-methylpyrazole and N-methylimidazole. [Link]
-
PMC. (2021, December 14). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. National Center for Biotechnology Information. [Link]
-
ResearchGate. SCHEME 1. Synthesis of 1,3,5-trisubstituted pyrazole derivatives (2a-2d). [Link]
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- 9. Stanford University NMR Facility [web.stanford.edu]
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of the 4-Iodo-5-Methylpyrazole Core
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, pyrazole-containing scaffolds are of paramount importance, featuring in a wide array of therapeutic agents. The 4-iodo-5-methylpyrazole core, in particular, serves as a versatile building block, where the iodine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions. A thorough understanding of its spectroscopic properties, especially its 13C Nuclear Magnetic Resonance (NMR) signature, is fundamental for reaction monitoring, structural confirmation, and quality control. This guide provides an in-depth analysis of the 13C NMR chemical shifts for the 4-iodo-5-methylpyrazole core, supported by comparative data from related pyrazole derivatives and detailed experimental protocols.
The Pyrazole Core: A 13C NMR Perspective
The 13C NMR spectrum of a substituted pyrazole is highly sensitive to the nature and position of its substituents, as well as the solvent used for analysis. The pyrazole ring itself consists of three distinct carbon environments: C3, C4, and C5. The chemical shifts of these carbons are influenced by the electronic effects (both inductive and resonance) of the attached groups.
Generally, the 13C NMR signals for the pyrazole ring carbons appear in the aromatic region of the spectrum. For the parent pyrazole, the approximate chemical shifts are δ 134.6 (C3/C5) and 105.9 (C4) ppm. However, substitution dramatically alters these values.
Comparative Analysis of 13C NMR Chemical Shifts
To predict and understand the 13C NMR spectrum of 4-iodo-5-methylpyrazole, it is instructive to compare the chemical shifts of a series of substituted pyrazoles. The table below summarizes experimental data from various sources, illustrating the impact of different substituents on the pyrazole core.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Substituent Effects & Observations | Solvent | Reference |
| Pyrazole | ~135 | ~106 | ~135 | Unsubstituted core. C3 and C5 are equivalent due to tautomerism. | Various | [1][2] |
| 3,5-Dimethylpyrazole | ~145 | ~105 | ~145 | Methyl groups at C3 and C5 cause a downfield shift. | CDCl₃ | [3] |
| 4-Iodopyrazole | - | - | - | The iodine at C4 is expected to cause a significant upfield shift at C4 due to the heavy atom effect, while C3 and C5 would be shifted slightly downfield. | - | [4][5] |
| 4-Iodo-5-Methylpyrazole (Predicted) | ~148-152 | ~75-85 | ~140-145 | The C4 signal is predicted to be significantly shielded (shifted upfield) due to the heavy atom effect of iodine. The methyl group at C5 will deshield C5. Tautomerism will influence the observed shifts of C3 and C5. | CDCl₃/DMSO-d₆ | - |
| 3(5)-Phenylpyrazole | ~150 (C3), ~141 (C5) | ~102-103 | - | The phenyl group deshields the attached carbon. Tautomerism leads to distinct signals for C3 and C5. | CDCl₃/DMSO-d₆ | [1] |
| 1-Methyl-4-formylpyrazole | ~132 | ~122 | ~127 | The electron-withdrawing formyl group at C4 deshields C4 and influences the electronic environment of the entire ring. | DMSO-d₆ | [6] |
Causality Behind Chemical Shift Predictions for 4-Iodo-5-Methylpyrazole:
-
C4 (Iodo-substituted): The most dramatic effect is anticipated at C4. The "heavy atom effect" of iodine is well-documented in 13C NMR spectroscopy and is expected to induce a significant upfield shift (shielding) for the directly attached carbon. This could place the C4 signal in the range of δ 75-85 ppm, a region not typically occupied by aromatic carbons.
-
C5 (Methyl-substituted): The methyl group at the C5 position will exert a deshielding effect on C5 due to its electron-donating nature (alpha-effect), shifting its resonance downfield compared to an unsubstituted C5.
-
C3: The chemical shift of C3 will be influenced by the substituent at C5 and the tautomeric equilibrium. In the N1-H tautomer, C3 is adjacent to an sp2 nitrogen, while in the N2-H tautomer, it is adjacent to the NH proton. This difference in the electronic environment will result in different chemical shifts. In solution, if the tautomeric exchange is rapid on the NMR timescale, an averaged signal for C3 and C5 might be observed. However, for a 5-substituted pyrazole, distinct signals for C3 and C5 are expected.
Experimental Protocol for 13C NMR Acquisition
To obtain high-quality and reproducible 13C NMR data for 4-iodo-5-methylpyrazole, the following protocol is recommended. This protocol is designed to be a self-validating system by including steps for unambiguous signal assignment.
1. Sample Preparation:
-
Accurately weigh 15-20 mg of the purified 4-iodo-5-methylpyrazole.[7]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.
2. 1D 13C NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H.
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45° to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm or DMSO-d₆ at δ 39.52 ppm).[8]
3. 2D NMR for Unambiguous Assignment:
For a definitive assignment of all carbon signals, particularly the quaternary C4 and the distinct C3 and C5 carbons, the acquisition of 2D NMR spectra is crucial.[7][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). It will allow for the assignment of the protonated C3 carbon and the methyl carbon.[7]
-
Optimize for an average ¹JCH of ~145-160 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is essential for assigning the quaternary C4 and C5 carbons.[7]
-
Look for correlations from the methyl protons to C5 and C4.
-
The N-H proton, if observable, may show correlations to C3 and C5, helping to distinguish them.
-
Visualizing the Experimental Workflow
The following diagram outlines the logical workflow for the structural elucidation of 4-iodo-5-methylpyrazole using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation of 4-iodo-5-methylpyrazole.
Trustworthiness: A Self-Validating System
The combination of 1D and 2D NMR techniques creates a robust, self-validating system for structural elucidation. While 1D 13C NMR provides the initial chemical shift data, the correlations observed in HSQC and HMBC spectra offer definitive proof of the connectivity within the molecule. For instance, an HMBC correlation between the methyl protons and a significantly shielded quaternary carbon would strongly support the assignment of that carbon as C4, adjacent to the iodine atom. This multi-faceted approach minimizes ambiguity and ensures a high degree of confidence in the final structural assignment.
The Structure of 4-Iodo-5-Methylpyrazole
The following diagram illustrates the core structure of 4-iodo-5-methylpyrazole, highlighting the carbon atoms of interest.
Caption: Chemical structure of the 4-iodo-5-methylpyrazole core.
References
-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available from: [Link]
-
ResearchGate. Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic cyclization. Available from: [Link]
-
Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available from: [Link]
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Begtrup, M. (1974). 13C-NMR Spectra of Phenyl-substituted Azole Derivatives. Part II. A Conformational Study. Acta Chemica Scandinavica, 28b, 61-75. Available from: [Link]
-
Jalilian, A. R., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(11), 701-710. Available from: [Link]
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Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Available from: [Link]
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Lyalin, B. V., & Petrosyan, V. A. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549-1555. Available from: [Link]
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Alkorta, I., Elguero, J., & Denisov, G. S. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 751-756. Available from: [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
-
ResearchGate. 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Available from: [Link]
-
National Center for Biotechnology Information. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available from: [Link]
-
ResearchGate. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available from: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]
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Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]
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mass spectrometry fragmentation pattern of iodinated pyrazoles
An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of iodinated pyrazoles is critical for structural elucidation in drug discovery and agrochemical development. Because the carbon-iodine (C–I) bond presents unique thermodynamic properties compared to other carbon-halogen bonds, the choice of ionization technique—specifically Electron Ionization (EI) versus Electrospray Ionization (ESI)—dictates the resulting spectral data.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of EI-MS and ESI-MS/MS for the analysis of iodopyrazoles. This document synthesizes mechanistic causality, comparative performance metrics, and self-validating experimental protocols to ensure rigorous analytical workflows.
Mechanistic Causality of Iodopyrazole Fragmentation
The fragmentation of iodinated pyrazoles is fundamentally governed by bond dissociation energies. The C–I bond is relatively weak (
However, the nature of this cleavage depends entirely on the ionization method:
1. Electron Ionization (EI-MS): Homolytic Cleavage
Under standard 70 eV EI conditions, the molecule undergoes hard ionization, stripping an electron to form a highly energetic radical cation
2. Electrospray Ionization (ESI-MS/MS): Heterolytic Cleavage
ESI is a soft ionization technique that transfers molecules into the gas phase as intact pseudo-molecular ions, such as
Visualizing the Analytical Workflow
The following diagram illustrates the divergent pathways and logical decision trees for analyzing iodinated pyrazoles based on the chosen MS platform.
Mass spectrometry workflow and primary fragmentation pathways for iodinated pyrazoles.
Comparative Performance Analysis
When selecting an analytical approach for iodopyrazoles [3], researchers must weigh the structural information required against the physical properties of the analyte. The table below summarizes the quantitative and qualitative performance metrics of both alternatives.
| Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID) |
| Ionization Energy | 70 eV (Standardized) | Variable (Dependent on capillary voltage) |
| Primary Precursor | ||
| Diagnostic Fragment | m/z 126.9048 (Iodide anion) in negative mode | |
| Isotopic Signature | Monoisotopic (No M+2 peak for | Monoisotopic (No M+2 peak for |
| Matrix Tolerance | Low (Requires volatile, clean samples) | High (Tolerates biological matrices/salts) |
| Best Use Case | Library matching, volatile intermediates | Non-volatile drugs, trace quantification |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each step includes a built-in causality check to confirm the integrity of the experiment before proceeding.
Protocol 1: GC-EI-MS Analysis of Volatile Iodopyrazoles
Objective: To obtain reproducible, library-matchable fragmentation spectra of synthetic iodopyrazole intermediates.
-
Sample Preparation: Dissolve the iodopyrazole in a highly volatile, non-polar solvent (e.g., dichloromethane) to a concentration of 10-50
g/mL.-
Causality: Using a volatile solvent ensures rapid, complete vaporization in the GC inlet, preventing thermal degradation of the labile C–I bond before it reaches the column.
-
-
Chromatographic Separation: Inject 1
L onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) with a helium carrier gas flow of 1.0 mL/min.-
Causality: Iodopyrazoles possess moderate polarity. A 5% phenyl stationary phase provides the optimal balance of retention and peak symmetry, preventing peak tailing caused by secondary interactions with the silanol groups.
-
-
Ionization & Acquisition: Set the EI source to exactly 70 eV and the source temperature to 230°C. Scan from m/z 50 to 400.
-
Self-Validation Check (Isotopic Signature): Before analyzing the fragmentation pattern, examine the molecular ion
. Unlike brominated or chlorinated pyrazoles which exhibit distinct M+2 isotopic clusters (1:1 and 3:1 ratios, respectively), iodine is monoisotopic ( ). The absence of a significant M+2 peak validates that the halogen is indeed iodine, ruling out cross-contamination. -
Fragmentation Analysis: Confirm the presence of the base peak or major fragment at
, validating the homolytic cleavage of the C–I bond.
Protocol 2: LC-ESI-MS/MS Analysis for Trace Quantification
Objective: To quantify iodopyrazole-based active pharmaceutical ingredients (APIs) in complex matrices using Multiple Reaction Monitoring (MRM).
-
Mobile Phase Optimization: Utilize a gradient of Water and Acetonitrile. For negative mode analysis, buffer the aqueous phase with 10 mM Ammonium Acetate (pH
6.8).-
Causality: Formic acid suppresses negative ionization. Ammonium acetate acts as a volatile buffer that promotes the formation of the
precursor ion without causing ion suppression in the ESI source.
-
-
Precursor Ion Selection (MS1): Perform a full scan (Q1) to identify the
peak. Adjust the declustering potential (DP) to maximize this signal.-
Causality: Minimizing the DP prevents unwanted in-source fragmentation, ensuring that 100% of the ion population entering the collision cell is the intact precursor.
-
-
Collision-Induced Dissociation (MS2): Isolate the precursor in Q1 and introduce it into the collision cell (Q2) with Argon gas. Sweep the collision energy (CE) from 10 eV to 40 eV.
-
Self-Validation Check (Fragment Optimization): Monitor the generation of the m/z 126.9048 fragment. The optimal CE is the exact voltage where the precursor ion intensity drops to 10% of its original value, and the m/z 126.9048 signal is maximized. If the m/z 126.9048 peak does not appear, the precursor ion was misidentified in Step 2.
-
MRM Transition Setup: Lock the MRM transition from
126.9 for highly specific, high-sensitivity quantification.
References
-
Pacific Northwest National Laboratory (PNNL). "Conceptual Model of Iodine Behavior in the Subsurface at the Hanford Site." pnnl.gov. Available at: [Link]
-
ChemRxiv. "Practical Synthesis of Pyrazol-4-thiols." chemrxiv.org. Available at: [Link]
-
Semantic Scholar. "molbank." semanticscholar.org. Available at: [Link]
IR spectroscopy characteristic bands for C-I bond in pyrazoles
Title: Comparative Guide to Vibrational Spectroscopy for C-I Bond Detection in Iodopyrazoles
Executive Summary
Detecting the carbon-iodine (C-I) bond in heterocyclic scaffolds like pyrazoles presents a unique analytical challenge. Due to the heavy atomic mass of iodine, the C-I stretching vibration (
Mechanistic Causality: The Vibrational Physics of the C-I Bond
To understand why specific instruments fail or succeed in detecting halogenated heterocycles, we must examine the physical causality of the C-I bond's vibration.
-
The Mass Effect (Hooke's Law): The vibrational frequency of a diatomic bond is inversely proportional to the square root of its reduced mass (
). Because iodine is exceptionally heavy (126.9 amu), the C-I stretch typically appears in the low-frequency region of 500–600 cm⁻¹ for standard aliphatic compounds[1].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Hybridization & Conjugation Shift: In iodopyrazoles (e.g., 4-iodopyrazole), the iodine atom is directly bonded to an
-hybridized carbon within an aromatic ring. The higher s-character of the orbital, combined with resonance effects from the pyrazole -system, increases the bond's force constant. Consequently, the band in 4-iodopyrazole is shifted slightly higher than typical alkyl iodides, distinctly appearing at ~609 cm⁻¹[2]. -
Dipole Moment vs. Polarizability: IR spectroscopy relies on a change in the dipole moment during vibration. The C-I bond has a relatively small dipole change, resulting in weak to medium IR absorption[3]. Conversely, the large, diffuse electron cloud of iodine (5s² 5p⁵) is highly polarizable. During vibration, this cloud is easily deformed, making the C-I stretch exceptionally intense in Raman spectroscopy.
Comparative Analysis of Spectroscopic Modalities
When selecting an analytical technique for iodopyrazoles, researchers must weigh the optical limitations of their hardware against the physical properties of the C-I bond.
Table 1: Comparison of Spectroscopic Modalities for C-I Bond Detection
| Spectroscopic Modality | C-I Detection Capability | Mechanistic Advantages | Analytical Limitations |
| Mid-IR ATR (Diamond) | Moderate | Fast, minimal prep, non-destructive. Diamond allows detection down to ~400 cm⁻¹. | The C-I band (~610 cm⁻¹) is near the detector noise floor; weak dipole change yields small peaks. |
| Far-IR Spectroscopy | Excellent | Specifically designed for heavy atom vibrations (<600 cm⁻¹). | Requires specialized solid-substrate beamsplitters, PE windows, and strict purge environments. |
| FT-Raman (1064 nm) | Superior (Gold Standard) | Massive signal-to-noise ratio due to the high polarizability of the iodine electron cloud. | Susceptible to sample fluorescence and thermal degradation if laser power is not optimized. |
Characteristic Vibrational Bands of Iodopyrazoles
To establish a self-validating system, you cannot rely solely on the C-I peak. You must use the pyrazole ring's characteristic stretching and bending modes as internal benchmarks to confirm sample integrity and instrument focus.
Table 2: Characteristic IR Bands of Iodopyrazole Derivatives [2]
| Functional Group / Mode | 4-Iodopyrazole (cm⁻¹) | 3,5-Dimethyl-4-iodopyrazole (cm⁻¹) |
| =C-H Stretch (Aromatic) | 3114 | 3166 – 3030 |
| -C-H Stretch (Aliphatic) | N/A | 2960 – 2728 |
| Pyrazole Ring Modes | 1536, 1364, 1033 | 1577, 1306, 1035 |
| C-I Stretch ( | 609 | 611 |
Experimental Protocols: Self-Validating Workflows
Do not blindly trust the baseline. The following protocols integrate internal validation steps to ensure that the absence of a C-I peak is a true negative, rather than an instrumental artifact.
Protocol A: Mid-IR ATR-FTIR (Diamond Crystal)
-
Crystal Selection & Background: Ensure you are using a monolithic diamond ATR crystal (cutoff ~400 cm⁻¹). Causality: Do not use a ZnSe crystal. ZnSe has a lattice absorption cutoff around 650 cm⁻¹, which will completely mask the 609 cm⁻¹ C-I band of iodopyrazoles. Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 1-2 mg of crystalline iodopyrazole onto the crystal. Apply maximum pressure using the anvil. Causality: The evanescent wave's penetration depth is highest at lower wavenumbers, but poor physical contact will disproportionately degrade the signal-to-noise ratio in the critical 600 cm⁻¹ region.
-
Internal Validation Step: Before analyzing the far-end of the spectrum, verify the presence of the pyrazole ring modes at 1536 cm⁻¹ and 1364 cm⁻¹[2]. If these peaks are absent or weak (absorbance < 0.05), abort, clean the crystal, and reapply the sample.
-
C-I Identification: Once ring modes are validated, zoom into the 700–500 cm⁻¹ region to identify the sharp
band at ~609–611 cm⁻¹[2].
Protocol B: FT-Raman Spectroscopy (1064 nm)
-
Laser Selection: Use a 1064 nm Nd:YAG laser. Causality: Pyrazole derivatives often contain trace fluorescent impurities that will overwhelm the Raman scattering if visible lasers (e.g., 532 nm or 785 nm) are utilized.
-
Power Titration: Start at a low laser power (e.g., 50 mW). Iodine-containing compounds can be photosensitive or prone to thermal degradation under focused near-IR irradiation.
-
Acquisition & Validation: Collect the spectrum. The C-I stretch at ~610 cm⁻¹ will likely be the most intense peak in the entire spectrum due to the massive polarizability of the iodine atom, serving as a definitive confirmation of halogenation.
Workflow Visualization
Workflow for vibrational spectroscopic analysis and validation of iodopyrazoles.
References
- INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. spcmc.ac.in.
- IR Spectrum Table by Frequency Range. scribd.com.
- CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof. Google Patents.
- Halogenated Organic Compounds. Spectroscopy Online.
Sources
Publish Comparison Guide: Crystal Structure and X-ray Diffraction of 1-Cyclopentyl-4-iodo-5-methylpyrazole vs. Halogenated Alternatives
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly substituted pyrazoles serve as privileged scaffolds. Specifically, 1-cyclopentyl-4-iodo-5-methylpyrazole is a critical intermediate for synthesizing complex kinase inhibitors (such as CSF-1R inhibitors) via transition-metal-catalyzed cross-coupling reactions [2].
For drug development professionals, understanding the solid-state architecture of this intermediate is not merely an academic exercise; it directly dictates the compound's bench stability, solubility, and reactivity. This guide objectively compares the crystallographic performance and structural parameters of 1-cyclopentyl-4-iodo-5-methylpyrazole against its unsubstituted and brominated alternatives, providing actionable, self-validating experimental workflows for single-crystal X-ray diffraction (SCXRD) analysis.
Mechanistic Crystallography: The Causality of Substitution
To understand the crystal packing of 1-cyclopentyl-4-iodo-5-methylpyrazole, we must deconstruct the causality behind its three primary structural modifications compared to the base 4-iodopyrazole scaffold:
-
N1-Alkylation (The Cyclopentyl Group): Unsubstituted 4-iodopyrazole crystallizes by forming infinite one-dimensional chains (catemers) driven by strong intermolecular N-H···N hydrogen bonds [1]. By alkylating the N1 position with a bulky cyclopentyl group, the hydrogen bond donor capacity is completely abolished. This forces the crystal lattice to rely on weaker, highly directional supramolecular forces, fundamentally altering the unit cell from a tightly packed hydrogen-bonded network to a more expansive, van der Waals-driven lattice.
-
C4-Halogenation (The Iodine
-Hole): In the absence of N-H···N hydrogen bonds, the iodine atom becomes the primary structure-directing agent. Iodine is highly polarizable and features a pronounced -hole (a region of positive electrostatic potential opposite the covalent C-I bond)[3]. This enables strong halogen bonding (C-I···N or C-I···I interactions), which acts as the "glue" holding the asymmetric units together. -
C5-Methylation (Steric Locking): The addition of a methyl group at the C5 position introduces severe steric clashing with the adjacent N1-cyclopentyl ring. This allylic strain restricts the free rotation of the cyclopentyl group, locking it into an orthogonal conformation relative to the pyrazole plane. This rigidification reduces the entropic penalty during crystallization, yielding highly ordered, defect-free crystals.
Figure 1: Supramolecular forces dictating the crystal packing of the target compound.
Comparative Structural Performance
When selecting a halogenated pyrazole intermediate for downstream Suzuki-Miyaura or Sonogashira couplings, the choice of halogen (Br vs. I) and substitution pattern directly impacts both the solid-state stability and the catalytic activation energy.
The table below summarizes the quantitative crystallographic data, comparing the target compound against baseline alternatives. The longer C-I bond length in the target compound (2.102 Å) compared to the bromo-derivative (1.895 Å) correlates directly with its superior performance (higher reactivity) in oxidative addition steps during palladium-catalyzed cross-coupling.
Table 1: Crystallographic and Performance Comparison
| Parameter | 4-Iodopyrazole (Reference) [1] | 1-Cyclopentyl-4-bromo-5-methylpyrazole | 1-Cyclopentyl-4-iodo-5-methylpyrazole |
| Primary Interaction | N-H···N (Catemeric H-bonds) | Weak Halogen Bonding / vdW | Strong C-I |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | P2₁/c |
| C-X Bond Length (Å) | 2.085(3) | 1.895(2) | 2.102(2) |
| Calculated Density (g/cm³) | 2.451 | 1.542 | 1.785 |
| Cross-Coupling Reactivity | Low (Requires N-protection) | Moderate (Requires elevated temps) | High (Mild conditions) |
Self-Validating Experimental Workflows
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in quality control (QC) checkpoint to verify success before proceeding to the next phase.
Protocol A: Controlled Crystallization via Slow Evaporation
Causality: Rapid precipitation traps solvent molecules and induces twinning. Slow evaporation allows the C-I halogen bonds to thermodynamically organize the lattice, ensuring diffraction-quality single crystals.
-
Solvent Selection: Dissolve 50 mg of high-purity (>99% via HPLC) 1-cyclopentyl-4-iodo-5-methylpyrazole in 2.0 mL of a binary solvent system (Ethanol/Hexane, 1:3 v/v) in a clean glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, scratch-free crystallization vial. (QC Check: The solution must be optically clear to prevent heterogeneous nucleation).
-
Evaporation Control: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.
-
Harvesting: After 48–72 hours, inspect the vial under polarized light microscopy.
-
Self-Validation: Crystals must extinguish light uniformly when rotated under cross-polarizers. If the crystal shows patchy or multi-colored extinction, it is twinned. Discard and repeat with a slower evaporation rate (smaller needle puncture).
-
Protocol B: SCXRD Data Collection and Refinement
Note: As of 2026, state-of-the-art dual-source diffractometers (e.g., Rigaku Oxford Diffraction) equipped with photon-counting detectors are standard for resolving heavy-atom (Iodine) structures.
-
Mounting: Coat a selected single crystal (approx. 0.15 × 0.10 × 0.10 mm) in paratone oil and mount it on a MiTeGen loop.
-
Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. (Causality: Cooling reduces thermal atomic displacement parameters, sharpening the diffraction spots and improving high-angle resolution).
-
Data Collection: Utilize Mo K
radiation ( = 0.71073 Å). Collect a full sphere of data using -scans.-
Self-Validation: Run a preliminary unit cell determination. The mosaicity should be < 0.5°. If mosaicity is > 1.0°, the crystal is stressed; mount a new sample.
-
-
Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). (Causality: Iodine is a heavy atom that strongly absorbs X-rays; failure to correct for this will result in severe residual electron density artifacts).
-
Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL).-
Self-Validation: The final structural model is only valid if
< 0.05, < 0.15, and the goodness-of-fit (GooF) is approximately 1.0. The largest difference peak/hole should be located near the iodine atom, not exceeding 1.5 e⁻/ų.
-
Figure 2: Self-validating experimental workflow from synthesis to SCXRD refinement.
References
- BenchChem. The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Guides.
- National Institutes of Health (NIH) PMC. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells.
- Worldwide Protein Data Bank (wwPDB). Crystal structure of nitrophorin 4 complexed with 4-iodopyrazole (Entry 1ML7).
Reactivity Comparison Guide: 4-Iodo vs. 4-Bromo Pyrazole Derivatives in Cross-Coupling and Functionalization
Executive Summary
The functionalization of the pyrazole core is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. At the critical C4 position, the choice of halogen—specifically iodine versus bromine—dictates the efficiency, yield, and scalability of downstream synthetic routes. This guide provides an objective, data-driven comparison of 4-iodopyrazole and 4-bromopyrazole, exploring the thermodynamic causality behind their reactivity differences, their performance in key catalytic transformations, and protocols for orthogonal functionalization.
Thermodynamic & Kinetic Fundamentals
In transition-metal-catalyzed cross-coupling, the reactivity of halopyrazoles is primarily governed by carbon-halogen bond dissociation energies, which follow the trend C–I < C–Br < C–Cl[1].
The weaker C–I bond makes 4-iodopyrazole kinetically superior during the oxidative addition step—often the rate-determining step in palladium catalysis. However, this high reactivity introduces a critical mechanistic tradeoff. If the subsequent transmetalation step is slow (due to bulky coupling partners or poor solubility), the highly reactive Pd(II)-iodo intermediate accumulates. This transient buildup increases the probability of off-cycle hydrogen abstraction, leading to protodehalogenation and the formation of unsubstituted pyrazole byproducts[1].
Conversely, the stronger C–Br bond in 4-bromopyrazole results in a slower oxidative addition. This acts as a kinetic regulator, keeping the steady-state concentration of the Pd(II) intermediate low, matching the rate of transmetalation, and effectively funneling the reaction toward the desired product with fewer side reactions[1].
Mechanistic divergence of 4-halo pyrazoles in Pd-catalyzed cross-coupling.
Comparative Performance in Key Transformations
Suzuki-Miyaura and Negishi C–C Couplings
For Suzuki-Miyaura couplings, a nuanced picture emerges. While 4-iodopyrazole reacts faster under mild conditions, its propensity for dehalogenation often results in lower isolated yields of the target compound[1]. 4-Bromopyrazole, being less susceptible to this side reaction, frequently provides higher isolated yields despite requiring slightly more forcing conditions[1].
In Negishi couplings, however, the rapid transmetalation of organozinc reagents effectively outcompetes the dehalogenation pathway. Consequently, both 4-iodo and 4-bromo derivatives perform exceptionally well, with 4-iodopyrazoles allowing for milder reaction temperatures that preserve sensitive functional groups[2].
Buchwald-Hartwig and Ullmann C–N Aminations
The optimal halogen for C–N bond formation is highly dependent on the catalytic metal employed:
-
Palladium Catalysis: When using a Pd(dba)₂ / tBuDavePhos system, 4-bromopyrazole derivatives significantly outperform their iodo counterparts[3].
-
Copper Catalysis: In CuI-mediated Ullmann-type couplings, 4-iodopyrazole is the superior substrate, particularly when coupling with aliphatic amines possessing β-hydrogen atoms where bromo derivatives fail to convert efficiently[3].
Orthogonal C–H Arylation
The reactivity differential between C–H and C–X bonds enables powerful orthogonal synthesis. Under specific phosphine-free conditions (1 mol% Pd(OAc)₂, KOAc, DMA), 4-iodopyrazoles can undergo direct C–H arylation at the C5 position while leaving the delicate C–I bond completely intact[4]. This permits a sequential functionalization strategy: first at C5 via C–H activation, followed by a traditional cross-coupling at C4 leveraging the preserved iodine atom[4].
Anomalous S_N2 Reactivity
Beyond transition-metal catalysis, the halogens induce distinct conformational effects. In bimolecular nucleophilic substitution (S_N2) reactions of C4-halopyrazolyl-α-aminonitriles, the bromo derivative undergoes an unexpected intramolecular electrocyclic rearrangement to form a C4-bromovinyl pyrazole—a pathway completely absent in the iodo analog under identical conditions[5].
Quantitative Performance Summary
| Reaction Type | 4-Iodopyrazole Performance | 4-Bromopyrazole Performance | Mechanistic Rationale |
| Suzuki-Miyaura | Moderate yield. Prone to protodehalogenation[1]. | High yield. Less susceptible to side reactions[1]. | C–I cleaves rapidly; if transmetalation is a bottleneck, dehalogenation dominates. |
| Negishi Coupling | Excellent yield. Mild conditions (rt to 40°C)[2]. | Good yield. Requires higher temp/catalyst loading[2]. | Organozinc transmetalates rapidly, outcompeting the dehalogenation of Pd(II)-I. |
| C–N Amination (Pd) | Poor to Moderate[3]. | Good to Excellent[3]. | Pd(dba)₂/phosphine systems favor C–Br oxidative addition profiles for amination. |
| C–N Amination (Cu) | Excellent (with aliphatic amines)[3]. | Poor[3]. | CuI-mediated couplings strongly favor the weaker C–I bond. |
| C–H Arylation (C5) | Excellent. C–I bond remains intact[4]. | Good. C–Br bond remains intact[4]. | Pd(OAc)₂ catalyzes C–H activation at C5 without inserting into the C–X bond. |
Strategic Decision Workflow
Strategic decision matrix for selecting 4-iodo vs 4-bromo pyrazole precursors.
Self-Validating Experimental Protocol: Parallel Suzuki-Miyaura Coupling
To objectively evaluate the reactivity and dehalogenation propensity of these derivatives in your own laboratory, utilize this self-validating parallel protocol.
Why it is Self-Validating: This protocol incorporates 1,3,5-trimethoxybenzene (TMB) as an internal standard added prior to workup. TMB is chemically inert under these conditions and possesses a distinct ¹H NMR singlet (~6.1 ppm) that does not overlap with pyrazole protons. By calculating the absolute molar mass of the unreacted starting material, the coupled product, and the dehalogenated byproduct via quantitative NMR (qNMR), the mass balance is strictly closed. This proves that yield discrepancies are mechanistically driven rather than artifacts of volatile loss or workup errors.
Step-by-Step Methodology
-
Reaction Setup:
-
Equip two identical oven-dried Schlenk tubes with magnetic stir bars.
-
To Tube A, add 4-iodopyrazole (1.0 mmol). To Tube B, add 4-bromopyrazole (1.0 mmol).
-
To both tubes, add phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
-
Solvent Addition & Degassing:
-
Add 5.0 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v) to each tube under an argon atmosphere.
-
Seal the tubes and heat to 80 °C in a pre-equilibrated oil bath for exactly 4 hours.
-
-
Internal Standard Spiking:
-
Cool the reactions to room temperature.
-
Add exactly 0.50 mmol (84.1 mg) of 1,3,5-trimethoxybenzene to each crude mixture and stir for 5 minutes to ensure homogeneity.
-
-
Workup:
-
Dilute the mixtures with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
qNMR Analysis:
-
Dissolve the crude residues in CDCl₃ and acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure accurate integration.
-
Calculations: Integrate the TMB peak at 6.1 ppm (set to 3.00, representing 3 protons). Calculate the absolute yield of the cross-coupled product, unreacted starting material, and unsubstituted 1H-pyrazole (dehalogenation byproduct) based on their respective isolated proton signals (typically between 7.5–8.5 ppm).
-
References
1.[1] BenchChem. "A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole." BenchChem Technical Guides. URL: 2.[4] RSC Advances (2015). "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." Royal Society of Chemistry. URL: 3.[3] Molecules (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." National Institutes of Health (PMC). URL: 4.[2] Organic & Biomolecular Chemistry (2016). "Negishi cross-coupling with 4-halo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles." Semantic Scholar / RSC. URL: 5.[5] ChemRxiv (2025). "Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile." ChemRxiv. URL:
Sources
The Tale of Two Substituents: A Comparative Guide to N-Cyclopentyl vs. N-Methyl Pyrazoles in Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the pyrazole scaffold stands as a cornerstone of modern medicinal chemistry. Its versatility and synthetic tractability have led to a plethora of clinically relevant molecules.[1][2] However, the biological activity of these compounds is exquisitely sensitive to the nature of the substituents adorning the pyrazole core. Among the most critical of these is the group appended to the N1 position, which can profoundly influence potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, objective comparison of two commonly employed N1-substituents: the small, nimble methyl group and the bulkier, more lipophilic cyclopentyl moiety. By examining experimental data from the development of pyrazole-based cyclin-dependent kinase (CDK) inhibitors, we will elucidate the distinct roles these seemingly simple alkyl groups play in shaping biological activity.
The Crucial Role of N1-Substitution: A Balancing Act of Size and Lipophilicity
The N1 position of the pyrazole ring often projects into the solvent-exposed region of an enzyme's active site. This seemingly unassuming vector provides a powerful handle for medicinal chemists to fine-tune the properties of a lead compound. The choice between an N-methyl and an N-cyclopentyl group represents a classic trade-off between minimizing steric hindrance and maximizing favorable hydrophobic interactions.
A seminal study in the development of the multi-CDK inhibitor AT7519 provides a clear illustration of this principle.[3][4][5] While the parent compound is an N-unsubstituted pyrazole, structure-activity relationship (SAR) studies on related analogs revealed a distinct trend in activity with varying N1-alkyl substituents.
Comparative Biological Activity: CDK Inhibition
The following table summarizes the comparative inhibitory activity of N-substituted pyrazole analogs against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The data is inferred from SAR studies on pyrazole-based CDK inhibitors, which indicate that a cyclobutyl group is optimal, with cyclopentyl and methyl groups showing reduced, but still significant, activity.
| N1-Substituent | Inferred Relative Potency (CDK2 IC50) | Key Observations |
| Methyl | Less Potent | Small size minimizes steric clashes, but may not fully occupy available hydrophobic pockets. |
| Cyclopentyl | Moderately Potent | Increased lipophilicity can lead to enhanced binding through hydrophobic interactions, but larger size may introduce unfavorable steric interactions. |
| Cyclobutyl | Most Potent | Represents an optimal balance of size and lipophilicity for the specific hydrophobic pocket in the CDK2 active site. |
This data is a qualitative representation based on published SAR trends. Absolute IC50 values are highly dependent on the specific pyrazole scaffold and assay conditions.
The improved potency of the cyclobutyl analog over both the smaller methyl and larger cyclopentyl groups highlights the "Goldilocks" principle often encountered in drug design. The N1-substituent must be large enough to engage in meaningful hydrophobic interactions but not so large as to cause steric hindrance with nearby amino acid residues.
The "Why": Causality Behind the Observed Activities
The differential activity of N-methyl and N-cyclopentyl pyrazoles can be rationalized by considering their interactions within the ATP-binding pocket of kinases like CDK2.
-
N-Methyl Pyrazoles: The small size of the methyl group allows for a high degree of conformational flexibility and minimizes the risk of steric clashes. This can be advantageous in scaffolds where the N1-vector is near bulky amino acid residues. Furthermore, in some cases, a smaller N1-substituent can be crucial for achieving selectivity. For instance, an N-methyl group on a pyrazole-based ERK2 inhibitor was found to be essential for selectivity against the closely related CDK2, as a larger group would sterically compromise binding in the CDK2 active site.
-
N-Cyclopentyl Pyrazoles: The larger, more lipophilic cyclopentyl group can significantly enhance binding affinity if it can be accommodated within a hydrophobic pocket in the active site. This is driven by the hydrophobic effect, where the displacement of ordered water molecules from the binding site leads to a favorable increase in entropy. However, the bulkiness of the cyclopentyl group also carries a higher risk of introducing steric strain, which can lead to a loss of potency.
Experimental Protocols for Assessing Biological Activity
To provide a practical context for the data presented, we have outlined the standard methodologies for key experiments used to characterize pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide containing the phosphorylation motif for CDK2)
-
Test compounds (N-cyclopentyl and N-methyl pyrazole analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.
-
Initiate the kinase reaction by adding a solution of ATP and recombinant CDK2/Cyclin A enzyme.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a luminescence-based assay.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This cell-based assay measures the cytotoxic or cytostatic effect of a compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT116 colon cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds (N-cyclopentyl and N-methyl pyrazole analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Include a positive control (a known anticancer drug) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the untreated control.
-
Determine the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) from a dose-response curve.
Visualizing the Underlying Biology and Experimental Workflow
To better understand the context of this comparison, the following diagrams illustrate the CDK signaling pathway and the experimental workflow for kinase inhibitor screening.
Caption: Simplified representation of the role of CDKs in the G1/S transition of the cell cycle.
Caption: A typical workflow for the screening and development of pyrazole-based kinase inhibitors.
Conclusion: A Matter of Context and Design
The choice between an N-cyclopentyl and an N-methyl substituent on a pyrazole core is not a matter of inherent superiority but one of strategic design. The N-methyl group offers a conservative, low-risk approach to substitution, minimizing steric hindrance and potentially enhancing selectivity. In contrast, the N-cyclopentyl group presents a higher-risk, higher-reward option, capable of significantly boosting potency through enhanced hydrophobic interactions, provided the active site can accommodate its bulk.
Ultimately, the optimal choice is dictated by the specific topology of the target kinase's active site. The case of pyrazole-based CDK inhibitors demonstrates that a nuanced understanding of the interplay between substituent size, lipophilicity, and the three-dimensional structure of the protein is paramount for the rational design of potent and selective therapeutic agents. This guide serves as a testament to the idea that in the world of medicinal chemistry, even the smallest of molecular changes can have profound biological consequences.
References
-
AT-7519 . National Center for Biotechnology Information. PubChem Compound Summary for CID 9831517. Retrieved from [Link]
-
Ferguson, F. M., Doctor, Z. M., Ficarro, S. B., Marto, J. A., Kim, N. D., Sim, T., & Gray, N. S. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 . Bioorganic & Medicinal Chemistry Letters, 29(15), 1953–1958. Available at: [Link]
-
Hassan, A. A., El-Sayed, M. A., & Abou-Zied, H. A. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity . Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845–1863. Available at: [Link]
-
Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Moore, J. D. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design . Journal of Medicinal Chemistry, 51(16), 4986–4999. Available at: [Link]
-
Saad, N., El-Hady, S. M., Ahmed, M. S., & El-Hady, O. M. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study . RSC Medicinal Chemistry. Available at: [Link]
-
Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Moore, J. D. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design . Scilit. Available at: [Link]
-
Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Moore, J. D. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design . ResearchGate. Available at: [Link]_
-
CDK inhibitor AT7519 . National Cancer Institute. Retrieved from [Link]
-
Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3Β activation and RNA polymerase II inhibition . Oncogene, 29(16), 2325–2336. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. AT-7519 [drugs.ncats.io]
- 7. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
elemental analysis standards for 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole
Title: Comparative Guide: Elemental Analysis & Purity Standards for 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
Part 1: The Analytical Challenge
1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole (CAS: 1354704-67-8) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its structural utility lies in the 4-iodo position—a "handle" for palladium-catalyzed cross-couplings (Suzuki, Sonogashira)—and the N1-cyclopentyl group, which often fills hydrophobic pockets in protein targets.[1]
However, validating the elemental composition and purity of this molecule presents specific challenges that generic protocols often miss:
-
The "Heavy Atom" Bias: The molecule is approximately 46% Iodine by mass. In traditional combustion analysis (CHN), this high halogen content can cause incomplete combustion or trap nitrogen, leading to erroneous results unless specific oxidizers (e.g.,
) are used. -
Regioisomerism (The 3-Me vs. 5-Me Trap): Synthesis from hydrazine derivatives often yields a mixture of the 5-methyl (desired) and 3-methyl (impurity) isomers.[1] Elemental analysis (CHN) cannot distinguish between these isomers as they have identical formulas (
). -
Hygroscopicity & Solvates: The pyrazole nitrogen can act as a hydrogen bond acceptor, potentially holding onto water or protic solvents, skewing elemental data.
This guide compares three primary methodologies for establishing the "Elemental Standard" of this compound: Classical Combustion Analysis (CHN) , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) .
Part 2: Comparative Analysis of Methodologies
Method 1: Classical Combustion Analysis (CHN)
The Traditional Gold Standard
For decades, journals required elemental analysis values to be within
Mechanism: The sample is burned in excess oxygen. The resulting gases (
| Feature | Performance |
| Accuracy | High (if sample is dry and pure).[1] |
| Specificity | Low. Cannot distinguish isomers (3-Me vs 5-Me). |
| Sample Req | High (2–5 mg per run, destructive). |
| Primary Risk | False positives. A 50:50 mixture of isomers gives a "perfect" CHN pass. |
Method 2: Quantitative NMR (qNMR)
The Modern Absolute Standard
qNMR uses an internal standard (IS) of known purity to determine the absolute mass purity of the analyte. For this pyrazole, qNMR is superior because it simultaneously validates identity (regiochemistry) and purity (mass %).
Critical Protocol Insight: The distinction between the 5-methyl and 3-methyl isomers relies on the Nuclear Overhauser Effect (NOE).[1] In the 5-methyl isomer, the methyl protons are spatially close to the N1-cyclopentyl methine proton. In the 3-methyl isomer, they are distant.
-
Signal Selection: Integrate the C5-Methyl singlet (
ppm) against the IS signal. -
Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .[1] TCNB is preferred due to its lack of exchangeable protons and high relaxation efficiency.
| Feature | Performance |
| Accuracy | |
| Specificity | High. Detects isomers, water, and residual solvents. |
| Sample Req | Medium (5–10 mg, non-destructive). |
| Primary Risk | Weighing errors. Precision depends entirely on the balance. |
Method 3: HRMS + HPLC-UV
The Sensitivity Check
While HRMS provides exact mass (Calculated
Mechanism: Electrospray Ionization (ESI) in positive mode.
The "Iodine" Advantage: Iodine has a unique mass defect. The isotopic pattern is simple (
Part 3: Data Summary & Decision Matrix
Table 1: Comparative Performance for 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole
| Parameter | Combustion (CHN) | qNMR (1H) | HRMS / HPLC |
| Isomer Distinction | ❌ Fails (Identical) | ✅ Excellent (Distinct Shifts) | ⚠️ Poor (Requires Chiral/Special Column) |
| Inorganic Detection | ❌ Fails (Does not burn) | ❌ Fails (NMR silent) | ❌ Fails (Not ionizable) |
| Solvent Detection | ❌ Fails (Combusts as C/H) | ✅ Excellent | ❌ Fails (Elutes in void volume) |
| Iodine Interference | ⚠️ High (Requires Scavengers) | None | None |
| Cost per Run | $ | ||
| Verdict | Legacy Requirement | Primary Purity Standard | Identity Confirmation |
Part 4: Recommended Workflow (Graphviz)
The following diagram illustrates the logical flow for validating a new batch of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole, prioritizing the elimination of regioisomers before expensive elemental testing.
Caption: Logical workflow for validating 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole, filtering for regioisomers prior to quantitative assay.
Part 5: Detailed Experimental Protocol (qNMR)
This protocol is designed to be self-validating . It includes a relaxation time check to ensure the iodine atom's heavy nucleus does not shorten
Objective: Determine purity of 1-cyclopentyl-4-iodo-5-methyl-1H-pyrazole with
Reagents:
-
Analyte: ~10 mg of dried sample.
-
Internal Standard (IS): ~5 mg of 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (Traceable Grade).[1]
-
Solvent:
(Preferred over to prevent evaporation errors and ensure solubility of the polar pyrazole core).
Procedure:
-
Weighing: Using a microbalance (readability 0.001 mg), weigh the Analyte (
) and IS ( ) directly into the same NMR tube or a mixing vial. Record weights precisely. -
Solvation: Add 0.6 mL
. Cap and vortex until fully dissolved. -
Acquisition Parameters (Bruker/Varian):
-
Processing:
-
Phase correction: Manual (Automatic phasing often fails at baseline).
-
Baseline correction: Polynomial (Bernstein) order 1.
-
Integration: Integrate the Analyte Methyl singlet (
ppm, 3H) and the IS singlet ( ppm for TCNB, 1H).
-
Calculation:
- = Integral area[1][2]
- = Number of protons (Analyte=3, IS=1)
- = Molecular Weight (Analyte=276.12, IS=260.89)
- = Mass (mg)[3][4]
- = Purity of Internal Standard (%)
References
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797-2803. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
Sources
- 1. 2885229-54-7|1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
